Product packaging for Riligustilide(Cat. No.:CAS No. 89354-45-0)

Riligustilide

Cat. No.: B1679334
CAS No.: 89354-45-0
M. Wt: 380.5 g/mol
InChI Key: TYSOMZQRYGBSKN-DRQJQJQISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Riligustilide has been reported in Ligusticum striatum, Angelica sinensis, and other organisms with data available.
isolated from Angelica sinensis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O4 B1679334 Riligustilide CAS No. 89354-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSOMZQRYGBSKN-DRQJQJQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337087
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89354-45-0
Record name Riligustilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riligustilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILIGUSTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Riligustilide's Mechanism of Action in Type 2 Diabetes Mellitus: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riligustilide, a dimeric phthalide derived from Angelica sinensis and Ligusticum chuanxiong, has emerged as a promising therapeutic candidate for Type 2 Diabetes Mellitus (T2DM). This document provides an in-depth technical overview of the molecular mechanisms underpinning the anti-diabetic effects of this compound. Drawing upon available preclinical data, this whitepaper details the compound's engagement with key signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), enhancement of insulin signaling, and upregulation of the AMP-activated protein kinase (AMPK) pathway. Furthermore, the potential anti-inflammatory and antioxidant properties, shared with related phthalides like ligustilide and senkyunolide I, are explored. This guide presents detailed experimental methodologies for the key assays cited, structured tables for the presentation of quantitative data, and visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.

Introduction

Type 2 Diabetes Mellitus is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Current therapeutic strategies, while effective, are often associated with limitations, necessitating the exploration of novel drug candidates. This compound, a natural product, has demonstrated significant potential in preclinical models of T2DM.[1] This technical guide aims to consolidate the current understanding of its mechanism of action, providing a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Note on Quantitative Data: While this document endeavors to provide a comprehensive overview, specific quantitative data from the primary literature on this compound, such as detailed western blot densitometry, IC50/EC50 values, and fold-change data, were not publicly available in supplementary materials. The tables presented herein are structured to reflect the types of data generated in the cited studies and may use illustrative placeholder values to demonstrate the requested format.

Core Mechanisms of Action in T2DM

This compound exerts its anti-diabetic effects through a multi-targeted approach, primarily focusing on improving insulin sensitivity and regulating glucose metabolism.[1] The core mechanisms identified are:

  • Activation of PPARγ and the Insulin Signaling Pathway: this compound has been shown to activate PPARγ, a key regulator of glucose and lipid metabolism.[1] This activation, coupled with the enhancement of the insulin signaling pathway, leads to improved insulin sensitivity, increased glucose uptake, and promotion of glycogenesis.[1]

  • Upregulation of the AMPK-TORC2-FoxO1 Axis: The compound upregulates the AMP-activated protein kinase (AMPK) pathway, a central energy sensor in cells.[1] Activation of AMPK, along with its downstream targets TORC2 and FoxO1, contributes to the attenuation of gluconeogenesis in the liver.[1]

Signaling Pathways

The interplay of these pathways is crucial for the overall therapeutic effect of this compound.

Riligustilide_Signaling_Pathway cluster_Insulin_Signaling Insulin Signaling & PPARγ Activation cluster_AMPK_Signaling AMPK Pathway & Gluconeogenesis Inhibition This compound This compound PPARg PPARγ This compound->PPARg InsulinReceptor Insulin Receptor This compound->InsulinReceptor Enhances Signaling AMPK AMPK This compound->AMPK ImprovedInsulinSensitivity Improved Insulin Sensitivity PPARg->ImprovedInsulinSensitivity IRS IRS InsulinReceptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogenesis Glycogenesis Akt->Glycogenesis GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Glycogenesis->ImprovedInsulinSensitivity GlucoseUptake->ImprovedInsulinSensitivity TORC2 TORC2 AMPK->TORC2 FoxO1 FoxO1 TORC2->FoxO1 Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis ReducedGlucoseProduction Reduced Hepatic Glucose Production Gluconeogenesis->ReducedGlucoseProduction

Figure 1: this compound's core signaling pathways in T2DM.

Quantitative Data Summary

The following tables are structured to present the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in High-Fat Diet-Induced T2DM Mice
ParameterControl GroupT2DM Model GroupThis compound-Treated Group
Fasting Blood Glucose (mmol/L)~5.5~15.0~8.0
Serum Insulin (mU/L)~10~35~20
Glucose Tolerance (AUC)~1000~2500~1500
Table 2: In Vitro Effects of this compound on Insulin-Resistant HepG2 Cells
ParameterControlInsulin-Resistant ModelThis compound-Treated
Glucose Uptake (Fold Change)1.0~0.4~0.8
p-AMPK/AMPK Ratio1.0~0.5~1.5
p-Akt/Akt Ratio1.0~0.3~0.9
PPARγ Activity (Fold Change)1.0~1.0~2.5

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

PPARγ Activation Assay (Ligand Screening)

This protocol describes a fluorescence-based assay to screen for PPARγ ligands.

PPARg_Assay_Workflow start Start: Prepare Reagents prepare_probe Prepare PPARγ Assay Probe start->prepare_probe prepare_ligand Prepare Test Ligand (this compound) and Control start->prepare_ligand add_probe Add PPARγ Assay Probe to Wells prepare_probe->add_probe add_ligand Add Test Ligand/Control to Wells prepare_ligand->add_ligand add_protein Add Human PPARγ Protein to Microplate Wells add_protein->add_ligand incubate1 Incubate at Room Temperature (5-10 min) add_ligand->incubate1 incubate1->add_probe incubate2 Incubate at Room Temperature (5 min) add_probe->incubate2 read_fluorescence Read Fluorescence (Ex/Em = 375/460-470 nm) incubate2->read_fluorescence analyze Analyze Data: Calculate IC50 read_fluorescence->analyze

Figure 2: Workflow for PPARγ ligand screening assay.
  • Principle: This assay relies on the displacement of a fluorescent probe from the PPARγ ligand-binding domain by a test compound, leading to a decrease in fluorescence.

  • Materials:

    • Human PPARγ protein

    • PPARγ Assay Probe (fluorescent)

    • PPARγ Ligand Control (e.g., Rosiglitazone)

    • Test compound (this compound)

    • Assay Buffer

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare working solutions of the PPARγ assay probe and the test ligand/control in a suitable solvent (e.g., DMSO).

    • Add a defined amount of human PPARγ protein to each well of the microplate.

    • Add the test ligand at various concentrations or the control ligand to the respective wells.

    • Incubate for 5-10 minutes at room temperature.

    • Add the PPARγ assay probe to all wells.

    • Incubate for 5 minutes at room temperature.

    • Measure the fluorescence intensity.

    • The decrease in fluorescence is proportional to the binding affinity of the test compound. Calculate the IC50 value to determine the potency of the ligand.

Western Blot Analysis of Insulin and AMPK Signaling Pathways

This protocol outlines the steps for detecting the phosphorylation status of key proteins in the insulin and AMPK signaling pathways.

Western_Blot_Workflow start Start: Cell Culture and Treatment cell_lysis Lyse Cells in RIPA Buffer with Inhibitors start->cell_lysis protein_quantification Quantify Protein Concentration (BCA Assay) cell_lysis->protein_quantification sds_page Separate Proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane (e.g., 5% BSA in TBST) transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., p-Akt, Akt, p-AMPK, AMPK) Overnight at 4°C blocking->primary_ab washing1 Wash Membrane with TBST primary_ab->washing1 secondary_ab Incubate with HRP-conjugated Secondary Antibody washing1->secondary_ab washing2 Wash Membrane with TBST secondary_ab->washing2 detection Detect with Chemiluminescent Substrate washing2->detection imaging Image the Blot detection->imaging densitometry Perform Densitometry Analysis imaging->densitometry

Figure 3: Workflow for Western Blot analysis.
  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency.

    • Induce insulin resistance (e.g., with high glucose and/or palmitate).

    • Treat cells with this compound at various concentrations for a specified time.

  • Protein Extraction and Quantification:

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize phosphoprotein levels to total protein levels.

Glucose Uptake Assay

This protocol measures the uptake of a fluorescent glucose analog in HepG2 cells.

Glucose_Uptake_Workflow start Start: Seed HepG2 Cells culture Culture Cells to Confluency start->culture induce_ir Induce Insulin Resistance (Optional) culture->induce_ir treat Treat with this compound induce_ir->treat wash1 Wash Cells with PBS treat->wash1 add_2nbdg Add 2-NBDG in Glucose-Free Medium wash1->add_2nbdg incubate Incubate for 30-60 min add_2nbdg->incubate wash2 Wash Cells to Remove Excess 2-NBDG incubate->wash2 measure Measure Fluorescence (Plate Reader or Flow Cytometry) wash2->measure analyze Analyze Data: Quantify Glucose Uptake measure->analyze

Figure 4: Workflow for glucose uptake assay.
  • Principle: 2-NBDG, a fluorescent glucose analog, is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the rate of glucose uptake.

  • Materials:

    • HepG2 cells

    • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

    • Glucose-free culture medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and culture to confluency.

    • If applicable, induce insulin resistance.

    • Treat cells with this compound for the desired duration.

    • Wash cells with PBS.

    • Incubate cells with a working solution of 2-NBDG in glucose-free medium for 30-60 minutes.

    • Wash cells with cold PBS to remove extracellular 2-NBDG.

    • Measure the fluorescence intensity using a microplate reader or analyze cells by flow cytometry.

Anti-inflammatory and Antioxidant Mechanisms of Related Phthalides

While the primary focus is on this compound's metabolic effects, related phthalides like ligustilide and senkyunolide I exhibit significant anti-inflammatory and antioxidant properties that may also contribute to their therapeutic potential in T2DM.

Anti-inflammatory Effects: NF-κB Inhibition

Chronic low-grade inflammation is a key feature of T2DM. Ligustilide has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This involves preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines.

Antioxidant Effects: Nrf2 Activation

Oxidative stress plays a crucial role in the pathogenesis of diabetic complications. Senkyunolide I and ligustilide have demonstrated antioxidant properties, potentially through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and cytoprotective genes.

Anti_Inflammatory_Antioxidant_Pathway cluster_Anti_Inflammatory Anti-inflammatory Pathway cluster_Antioxidant Antioxidant Pathway Phthalides Related Phthalides (e.g., Ligustilide, Senkyunolide I) IKK IKK Phthalides->IKK Nrf2 Nrf2 Phthalides->Nrf2 IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Inhibition ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Reduced_Inflammation Reduced Inflammation ProInflammatory_Genes->Reduced_Inflammation ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress

Figure 5: Anti-inflammatory and antioxidant pathways of related phthalides.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for T2DM, acting through multiple, complementary pathways to improve insulin sensitivity and glucose homeostasis. Its ability to activate PPARγ and the insulin signaling pathway, while simultaneously upregulating AMPK to suppress gluconeogenesis, highlights its potential for a comprehensive anti-diabetic effect. Further research into its anti-inflammatory and antioxidant properties, as well as clinical trials, are warranted to fully elucidate its therapeutic utility in the management of Type 2 Diabetes Mellitus. This technical guide provides a foundational understanding of this compound's mechanism of action to support ongoing and future research in this promising area.

References

The Multifaceted Pharmacological Landscape of Z-Ligustilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Z-ligustilide, a primary bioactive phthalide compound isolated from umbelliferous plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of Z-ligustilide, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.

Neuroprotective Properties

Z-ligustilide exhibits potent neuroprotective effects across various models of neurological disorders, including ischemic stroke, vascular dementia, and Parkinson's disease.[1][3] Its mechanisms are multifaceted, encompassing anti-inflammatory, antioxidant, and anti-apoptotic actions within the central nervous system.[1][4]

Anti-Neuroinflammatory Effects

Z-ligustilide mitigates neuroinflammation by modulating key signaling pathways. In models of cerebral ischemia-reperfusion, Z-ligustilide has been shown to down-regulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1] It also inhibits the activation of microglia, the resident immune cells of the brain, in a concentration-dependent manner.[1]

Antioxidant Activity

The antioxidant properties of Z-ligustilide are crucial to its neuroprotective capacity. It enhances the expression of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in ischemic brain tissue.[4] A key mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates a battery of cytoprotective genes.[3][5]

Anti-Apoptotic Mechanisms

Z-ligustilide protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity. In models of forebrain ischemia, Z-ligustilide treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax and caspase-3.[1][4] Furthermore, it has been demonstrated to activate the PI3K/Akt signaling pathway, a key survival pathway in neurons.[1]

Experimental Workflow for Assessing Neuroprotective Effects of Z-Ligustilide

G cluster_0 In Vitro Models cluster_1 In Vivo Models a1 Neuronal Cell Culture (e.g., SH-SY5Y, PC12) a2 Induce Injury (e.g., OGD/R, H2O2, MPP+) a1->a2 a3 Z-Ligustilide Treatment a2->a3 a4 Assess Viability (MTT) Apoptosis (Flow Cytometry) Oxidative Stress (ROS assay) a3->a4 b1 Animal Model (e.g., MCAO for stroke, MPTP for Parkinson's) b2 Z-Ligustilide Administration (e.g., i.p., oral) b1->b2 b3 Behavioral Tests (e.g., Morris Water Maze, Rotarod) b2->b3 b4 Histological & Molecular Analysis (e.g., TTC staining, Western Blot, Immunohistochemistry) b3->b4

Experimental workflow for neuroprotection studies.

Anti-Inflammatory Properties

Beyond neuroinflammation, Z-ligustilide demonstrates systemic anti-inflammatory effects. It inhibits the production of pro-inflammatory mediators in various cell types, primarily through the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6]

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Z-ligustilide has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in a dose-dependent manner.[6] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[6] Furthermore, Z-ligustilide impedes the phosphorylation of p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun NH(2)-terminal kinase (JNK).[6]

Signaling Pathway of Z-Ligustilide in Inflammation

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk ZLig Z-Ligustilide ZLig->ERK ZLig->JNK ZLig->p38 ZLig->Ikk IkB IκBα Ikk->IkB NFkB NF-κB IkB->NFkB ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory Transcription G cluster_mechanisms Core Molecular Mechanisms cluster_effects Therapeutic Effects ZLig Z-Ligustilide AntiInflam Anti-inflammatory (↓NF-κB, ↓MAPK) ZLig->AntiInflam AntiOx Antioxidant (↑Nrf2, ↑SOD, ↑GSH-Px) ZLig->AntiOx AntiApoptosis Anti-apoptotic (↑Bcl-2/Bax ratio, ↑PI3K/Akt) ZLig->AntiApoptosis Vaso Vasodilation (↓Ca2+ influx) ZLig->Vaso Neuro Neuroprotection AntiInflam->Neuro Cardio Cardioprotection AntiInflam->Cardio AntiOx->Neuro AntiOx->Cardio AntiApoptosis->Neuro Cancer Anti-Cancer AntiApoptosis->Cancer Vaso->Cardio

References

Riligustilide: A Nonsteroidal Phytoprogestogen for Selective Progesterone Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Riligustilide, a dimeric phthalide derived from the rhizomes of Ligusticum chuanxiong, has been identified as a nonsteroidal phytoprogestogen. This technical guide provides a comprehensive overview of this compound, focusing on its progestogenic activity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, this guide visualizes the key signaling pathways associated with progesterone receptor activation, offering a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of novel phytoprogestogens.

Introduction

The progesterone receptor (PR) is a well-established therapeutic target for a variety of conditions, including hormone replacement therapy, contraception, and certain types of cancer. The discovery of nonsteroidal compounds that can modulate PR activity offers the potential for developing therapies with improved selectivity and reduced side effects compared to traditional steroidal progestins. Phytoprogestogens, plant-derived compounds with progesterone-like activity, represent a promising source of such novel modulators.

This compound, isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong, has emerged as a noteworthy phytoprogestogen. This document serves as a technical guide to the current understanding of this compound's progestogenic properties, intended for an audience of researchers, scientists, and drug development professionals.

Quantitative Data

The progestogenic activity of this compound has been primarily characterized through in vitro reporter gene assays. The available quantitative data are summarized in the tables below. It is important to note that while this compound demonstrates activity, a structurally related compound from the same plant, 3,8-dihydrodiligustilide, exhibits significantly higher potency.

Table 1: Progestogenic Activity of this compound and Related Compounds

CompoundSourceAssay TypeEC50Reference
This compoundLigusticum chuanxiongProgesterone Receptor Reporter Gene Assay~81 μM[1]
3,8-dihydrodiligustilideLigusticum chuanxiongProgesterone Receptor Reporter Gene Assay~90 nM[1]

EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

Table 2: Competitive Binding Affinity for Progesterone Receptor

CompoundKi or IC50Assay TypeReference
This compoundData not availableCompetitive Radioligand Binding Assay-

No competitive binding assay data for this compound has been identified in the reviewed literature.

Experimental Protocols

The primary method used to determine the progestogenic activity of this compound is the progesterone receptor (PR)-driven reporter gene assay. Below is a detailed, representative protocol for such an assay, based on commonly used methodologies.

Progesterone Receptor-Driven Reporter Gene Assay

Objective: To determine the ability of a test compound (e.g., this compound) to activate the progesterone receptor and induce the expression of a reporter gene.

Materials:

  • Cell Line: Human cervical cancer cell line (HeLa) or human breast cancer cell line (T47D), which have low endogenous PR expression.

  • Expression Plasmid: A mammalian expression vector containing the full-length cDNA for the human progesterone receptor (e.g., pSG5-hPR).

  • Reporter Plasmid: A plasmid containing a progesterone response element (PRE) upstream of a reporter gene, such as luciferase (e.g., pPRE-Luc) or chloramphenicol acetyltransferase (CAT).

  • Internal Control Plasmid: A plasmid expressing a second reporter gene under the control of a constitutive promoter (e.g., pRL-SV40 expressing Renilla luciferase) to normalize for transfection efficiency.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 2000).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For experiments, charcoal-stripped FBS is used to remove endogenous steroids.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Progesterone or a synthetic progestin like R5020.

  • Lysis Buffer: For luciferase assays, a cell lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay Substrate: Reagents for detecting firefly and Renilla luciferase activity.

  • Microplate Luminometer: To measure luciferase activity.

Methodology:

  • Cell Culture:

    • Culture HeLa or T47D cells in the appropriate medium supplemented with 10% FBS.

    • Two days before transfection, seed the cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • On the day before transfection, replace the medium with a medium containing 10% charcoal-stripped FBS.

  • Transfection:

    • For each well, prepare a transfection mix containing the PR expression plasmid, the PRE-reporter plasmid, and the internal control plasmid. A typical ratio might be 10:10:1 for PR:reporter:internal control plasmids.

    • Dilute the DNA and the transfection reagent in a serum-free medium according to the manufacturer's instructions.

    • Incubate the DNA-lipid complexes for the recommended time and then add to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours.

    • After incubation, replace the transfection medium with a fresh medium containing charcoal-stripped FBS.

  • Compound Treatment:

    • 24 hours after transfection, treat the cells with various concentrations of this compound. Also include a vehicle control (DMSO) and a positive control (progesterone or R5020).

    • Incubate the cells with the compounds for 18-24 hours.

  • Reporter Gene Assay (Luciferase):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the appropriate lysis buffer.

    • Transfer the cell lysates to a 96-well luminometer plate.

    • Measure the firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.

    • Subsequently, measure the Renilla luciferase activity in the same wells after adding the Renilla luciferase substrate.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Progesterone Receptor Reporter Gene Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (HeLa or T47D) transfection Transfection of Cells cell_culture->transfection plasmid_prep Plasmid DNA Preparation (PR, Reporter, Control) plasmid_prep->transfection treatment Compound Treatment (this compound, Controls) transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (Normalization, EC50) luciferase_assay->data_analysis

Workflow for determining progestogenic activity using a reporter gene assay.

Signaling Pathways

This compound, as a progesterone receptor agonist, is presumed to act through the established progesterone receptor signaling pathways. While specific studies on this compound's signaling are lacking, this section outlines the two primary pathways of PR activation: the classical (genomic) and non-genomic pathways.

Classical (Genomic) Progesterone Receptor Signaling Pathway

The classical pathway involves the binding of progesterone or an agonist to the intracellular progesterone receptor, which then acts as a ligand-activated transcription factor to regulate gene expression.

Classical Progesterone Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex PR-HSP Complex This compound->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocation & DNA Binding Transcription Transcription PRE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Gene Expression

Classical (genomic) progesterone receptor signaling pathway.

Non-Genomic Progesterone Receptor Signaling Pathway

In addition to the classical genomic pathway, progesterone can also elicit rapid cellular effects through non-genomic signaling.[2][3][4][5][6] This pathway is often initiated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of the classical PR located in the cytoplasm, leading to the activation of various kinase cascades.[2][3][4][5][6]

Non-Genomic Progesterone Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mPR Membrane PR (mPR) This compound->mPR Binds G_protein G-protein mPR->G_protein Activates Kinase_cascade Kinase Cascade (e.g., MAPK) G_protein->Kinase_cascade Initiates Cellular_response Rapid Cellular Response Kinase_cascade->Cellular_response Leads to

Non-genomic progesterone receptor signaling pathway.

Discussion and Future Directions

This compound has been identified as a weak nonsteroidal phytoprogestogen. Its activity at the progesterone receptor, albeit less potent than its co-isolated compound 3,8-dihydrodiligustilide, warrants further investigation. The future research directions for this compound should focus on:

  • Comprehensive Pharmacological Profiling: Conducting competitive binding assays to determine the binding affinity (Ki or IC50) of this compound for the progesterone receptor.

  • Selectivity Studies: Assessing the binding of this compound to other steroid hormone receptors (e.g., estrogen, androgen, glucocorticoid receptors) to determine its selectivity.

  • Downstream Gene Expression Analysis: Investigating the effect of this compound on the expression of known progesterone-responsive genes, such as FKBP5, HAND2, and ZBTB16, in relevant cell lines (e.g., T47D, Ishikawa).

  • In Vivo Studies: Evaluating the progestogenic effects of this compound in animal models to determine its in vivo efficacy and pharmacokinetic properties.

  • Signaling Pathway Elucidation: Delineating the specific signaling pathways activated by this compound to understand the molecular mechanisms underlying its progestogenic activity.

Conclusion

This compound represents a novel nonsteroidal scaffold with the potential for development as a selective progesterone receptor modulator. This technical guide has summarized the current knowledge of its progestogenic activity and provided detailed experimental frameworks for its further characterization. The exploration of phytoprogestogens like this compound may lead to the discovery of new therapeutic agents with improved safety and efficacy profiles for a range of hormone-related conditions.

References

The Bioavailability and Stability of Ligustilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustilide, a primary bioactive phthalide compound found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its wide-ranging pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. However, the therapeutic potential of ligustilide is significantly hampered by its inherent chemical instability and poor oral bioavailability. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and stability profile of ligustilide. It consolidates quantitative pharmacokinetic data, details experimental methodologies for its assessment, and visualizes key metabolic and signaling pathways. This document aims to serve as a critical resource for researchers and professionals engaged in the development of ligustilide-based therapeutics, offering insights into the challenges and strategies for overcoming its physicochemical limitations.

Introduction

(Z)-ligustilide is a major lipophilic constituent of several traditional herbal medicines and is credited with many of their therapeutic effects. Despite promising preclinical pharmacological data, its translation into clinical applications is challenging due to its poor drug-like properties.[1][2] Ligustilide is highly susceptible to degradation under various conditions, including exposure to light, temperature, and different pH values, leading to the formation of multiple degradation products.[2][3][4] Furthermore, it exhibits low oral bioavailability, primarily due to extensive first-pass metabolism.[5][6] A thorough understanding of these limitations is crucial for the rational design of novel drug delivery systems and chemical modifications aimed at enhancing its therapeutic efficacy.

Bioavailability and Pharmacokinetics

Pharmacokinetic studies, predominantly in rats, have consistently demonstrated the poor oral bioavailability of ligustilide.[5][6] This is largely attributed to significant first-pass metabolism in the liver.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ligustilide from various studies.

Table 1: Pharmacokinetic Parameters of Ligustilide in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (mg·h/L or µg·h/mL)t1/2 (h)Absolute Oral Bioavailability (%)Reference
Intravenous (IV)---1.81 ± 0.240.31 ± 0.12-[6]
Intraperitoneal (IP)26--0.93 ± 0.07 (dose-normalized)--[6]
Intraperitoneal (IP)52--1.77 ± 0.23 (dose-normalized)--[6]
Oral-----2.6[6][7]
Oral12.5----71.36[8][9]
Oral25----68.26[8][9]
Oral50----75.44[8][9]
Oral-1.5 ± 0.20.65 ± 0.0734 ± 6--[10]

Note: There is a significant discrepancy in the reported oral bioavailability values, which may be due to differences in experimental protocols, analytical methods, and formulations used.

Table 2: Metabolic Stability of Ligustilide in Hepatocytes

SpeciesHalf-life (t1/2)Intrinsic ClearanceBiotransformation (%)Reference
Rat8.0 minHigh>90[11]
Human15.0 minHigh>90[11]
Metabolism

In vitro studies using rat and human hepatocytes have shown that ligustilide undergoes rapid and extensive metabolism.[11] The primary metabolic pathways include epoxidation, epoxide hydrolysis, aromatization, hydroxylation, and glutathionylation.[11] The major metabolite identified in both rat and human hepatocytes is senkyunolide I, accounting for 42% and 70% of the metabolites, respectively.[11] Other identified metabolites include butylidenephthalide and senkyunolide H.[6]

Ligustilide Ligustilide Epoxidation Epoxidation Ligustilide->Epoxidation Aromatization Aromatization Ligustilide->Aromatization Hydroxylation Hydroxylation Ligustilide->Hydroxylation Glutathionylation Glutathionylation Ligustilide->Glutathionylation Epoxide_Hydrolysis Epoxide Hydrolysis Epoxidation->Epoxide_Hydrolysis Senkyunolide_I Senkyunolide I (Major Metabolite) Epoxide_Hydrolysis->Senkyunolide_I Butylidenephthalide Butylidenephthalide Aromatization->Butylidenephthalide Senkyunolide_H Senkyunolide H Hydroxylation->Senkyunolide_H Other_Metabolites Other Metabolites Glutathionylation->Other_Metabolites Z_Ligustilide (Z)-Ligustilide Isomerization Isomerization (Light, Heat) Z_Ligustilide->Isomerization Oxidation Oxidation (Oxygen, Light) Z_Ligustilide->Oxidation Photodimerization Photo-induced Dimerization/ Trimerization (Light) Z_Ligustilide->Photodimerization E_Ligustilide (E)-Ligustilide Isomerization->E_Ligustilide Epoxides Epoxides ((Z)-6,7-epoxyligustilide) Oxidation->Epoxides Hydrolysis Hydrolysis (pH) Hydroxylated_Products Hydroxylated Products ((E)-6,7-trans-dihydroxyligustilide) Hydrolysis->Hydroxylated_Products Dimers_Trimers Dimers & Trimers Photodimerization->Dimers_Trimers Epoxides->Hydrolysis Senkyunolides Senkyunolides (Senkyunolide I, H) Hydroxylated_Products->Senkyunolides cluster_animal_study Animal Study cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley rats) Drug_Administration Drug Administration (Oral, IV) Animal_Selection->Drug_Administration Blood_Sampling Serial Blood Sampling (Pre-defined time points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Pretreatment Sample Pre-treatment (e.g., LLE, SPE) Plasma_Separation->Sample_Pretreatment Analytical_Method Analytical Method (e.g., HPLC-FLD, GC/MS) Sample_Pretreatment->Analytical_Method Quantification Quantification of Ligustilide Analytical_Method->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Bioavailability_Determination Bioavailability Calculation (AUCoral / AUCiv) Parameter_Calculation->Bioavailability_Determination cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway Ligustilide Ligustilide Ligustilide->MAPK_Inhibition Ligustilide->IkBa_Inhibition Ligustilide->PI3K_AKT_Inhibition MAPK p38, ERK, JNK MAPK_Inhibition->MAPK Inhibition IkBa IκBα Phosphorylation & Degradation NFkB NF-κB Activation IkBa->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Inflammation IkBa_Inhibition->IkBa Inhibition PI3K_AKT PI3K/AKT Signaling Cell_Effects Cell Proliferation, Migration, Invasion PI3K_AKT->Cell_Effects PI3K_AKT_Inhibition->PI3K_AKT Inhibition

References

The Neuroprotective Potential of Ligustilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Evidence and Mechanistic Pathways of a Promising Natural Compound

For Immediate Release

Shanghai, China – November 18, 2025 – As the global burden of neurodegenerative diseases continues to escalate, the scientific community is intensifying its search for novel therapeutic agents. Among the promising candidates emerging from natural sources is ligustilide, a primary bioactive component of Angelica sinensis and other Apiaceae family plants. Extensive preclinical research highlights its significant neuroprotective capabilities, positioning it as a molecule of interest for the development of new treatments for conditions such as stroke, Alzheimer's disease, and Parkinson's disease. This technical guide provides a comprehensive overview of the current understanding of ligustilide's neuroprotective actions, intended for researchers, scientists, and drug development professionals.

Core Neuroprotective Mechanisms of Ligustilide

Ligustilide exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis. These protective actions are orchestrated through the modulation of several key intracellular signaling pathways.

Anti-Oxidative Stress: Ligustilide has been shown to bolster the cellular antioxidant defense system. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by ligustilide, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1][2][3] This enhanced antioxidant capacity helps to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA).[2][3]

Anti-Inflammatory Action: Neuroinflammation, often mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative disorders. Ligustilide demonstrates potent anti-inflammatory properties by inhibiting the activation of pro-inflammatory signaling pathways. Notably, it suppresses the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[4] By preventing the degradation of the inhibitory protein IκBα, ligustilide blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Furthermore, ligustilide has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which are also critically involved in the inflammatory response.[5][6][7]

Anti-Apoptotic Effects: Programmed cell death, or apoptosis, is a major contributor to neuronal loss in neurodegenerative diseases. Ligustilide has been consistently shown to inhibit apoptotic pathways. One of the primary mechanisms is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8][9] Activation of Akt, a serine/threonine kinase, leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the upregulation of anti-apoptotic proteins like Bcl-2.[8] This results in a decreased Bax/Bcl-2 ratio, stabilization of the mitochondrial membrane, and reduced release of cytochrome c, ultimately leading to the inhibition of caspase activation, particularly caspase-3.[8][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, demonstrating the neuroprotective efficacy of ligustilide across different experimental models.

Table 1: In Vitro Neuroprotective Effects of Ligustilide

Cell Line/Primary CultureInsult/ModelLigustilide ConcentrationOutcome MeasureResultReference(s)
Primary Rat MicrogliaLipopolysaccharide (LPS)2.5, 5, 10, 20 µMNitric Oxide (NO) ProductionDecreased to 75.9%, 54.4%, 43.1%, and 47.6% of LPS control, respectively[7]
Primary Rat MicrogliaLipopolysaccharide (LPS)2.5, 5, 10, 20 µMTNF-α ReleaseDecreased to 86.2%, 68.3%, 40.1%, and 39.9% of LPS control, respectively[7]
Primary Rat MicrogliaLipopolysaccharide (LPS)2.5, 5, 10, 20 µMIL-1β ReleaseDecreased to 31.5%, 27.7%, 0.6%, and 0% of LPS control, respectively[7]
Primary Hippocampal NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)1, 2, 4 µMApoptosis RateAttenuated from 32.73% to 25.59%, 21.54%, and 17.20%, respectively[11]
PC12 CellsGlutamate1, 5, 15 µMApoptosis RateDecreased from 13.39% to 9.06%, 6.48%, and 3.82%, respectively[10]
PC12 CellsOxygen-Glucose Deprivation (OGD)0.625, 1.25, 2.5, 5 µMCell Viability (MTT)Increased cell viability, peaking at 5 µM[12]

Table 2: In Vivo Neuroprotective Effects of Ligustilide

Animal ModelDisease ModelLigustilide Dosage & RouteOutcome MeasureResultReference(s)
ICR MiceTransient Forebrain Cerebral Ischemia5, 20 mg/kg, i.p.Infarct VolumeReduced from 22.1% to 11.8% and 2.60%, respectively[13]
RatsMiddle Cerebral Artery Occlusion (MCAO)20 mg/kgInfarct VolumeSignificantly reduced compared to the model group[11]
RatsVascular Dementia (Bilateral Common Carotid Artery Occlusion)20, 40 mg/kg/day, i.g.MDA LevelsSignificantly decreased compared to VaD group[2]
RatsVascular Dementia (Bilateral Common Carotid Artery Occlusion)20, 40 mg/kg/day, i.g.SOD, CAT, GSH-Px ActivitySignificantly increased compared to VaD group[2]
APP/PS1 MiceAlzheimer's Disease40 mg/kg/day for 15 daysAβ-associated pathologyAttenuated neuronal loss and Aβ pathology[14]
MiceIntracerebral HemorrhageNot specifiedNeurological Deficits, Brain EdemaSignificantly improved[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ligustilide's neuroprotective capabilities.

In Vitro Methodologies

1. Cell Viability Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with various concentrations of ligustilide for the desired duration.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[8]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay:

    • Culture cells in a 96-well plate and treat with ligustilide as described above.

    • Collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm). Cytotoxicity is calculated based on the amount of LDH released into the medium.[12]

2. Apoptosis Assays

  • Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry:

    • Treat cells with ligustilide and the desired insult.

    • Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[11]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Fix cells or tissue sections with 4% paraformaldehyde.

    • Permeabilize the cells with a solution containing Triton X-100.

    • Incubate the samples with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's protocol.

    • Counterstain the nuclei with DAPI.

    • Visualize the samples using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.[16]

3. Western Blot Analysis for Signaling Pathways

  • Lyse treated cells or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, p-p38, p38, NF-κB p65, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[8][15]

In Vivo Methodologies

1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

  • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a nylon monofilament suture with a rounded tip into the ICA through an incision in the ECA stump.

  • Advance the filament until it blocks the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.

  • Administer ligustilide (e.g., 20 mg/kg, i.p. or i.v.) at the onset of reperfusion.

  • Assess neurological deficits and infarct volume at a specified time point (e.g., 24 or 72 hours) post-MCAO.[1]

2. Assessment of Neurological Deficit

  • A neurological scoring system can be used to evaluate motor and behavioral deficits. A common 5-point scale is as follows:

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.[3]

3. Measurement of Infarct Volume

  • Euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections (e.g., 2 mm thick).

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software. The infarct volume is calculated by integrating the infarct areas of all slices.[13]

4. Oxidative Stress Marker Assays

  • MDA Assay:

    • Homogenize brain tissue in a suitable buffer.

    • React the homogenate with thiobarbituric acid (TBA) at high temperature (e.g., 95°C) to form a pink-colored MDA-TBA adduct.

    • Measure the absorbance of the adduct at 532 nm. The concentration of MDA is determined using a standard curve.[2]

  • SOD and GSH-Px Activity Assays:

    • Prepare brain tissue homogenates as described above.

    • Measure the activity of SOD and GSH-Px using commercially available colorimetric assay kits according to the manufacturer's protocols. These kits typically measure the rate of a specific enzymatic reaction that results in a color change, which is proportional to the enzyme activity.[2][17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by ligustilide and a typical experimental workflow for its investigation.

Ligustilide_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_oxidation Anti-Oxidant Pathway cluster_apoptosis Anti-Apoptotic Pathway LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa inhibits degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus IkBa->NFkB_p65_p50 Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB_p65_p50_nucleus->Pro_inflammatory_genes activates transcription Ligustilide_inflam Ligustilide Ligustilide_inflam->IKK inhibits Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_genes Antioxidant Genes (HO-1, SOD, GSH-Px) ARE->Antioxidant_genes activates transcription Ligustilide_oxid Ligustilide Ligustilide_oxid->Keap1 promotes dissociation Apoptotic_Stimuli Apoptotic Stimuli PI3K PI3K Apoptotic_Stimuli->PI3K Akt Akt PI3K->Akt activates Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis Ligustilide_apop Ligustilide Ligustilide_apop->PI3K activates

Caption: Key signaling pathways modulated by ligustilide in neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Conclusion Cell_Culture Neuronal/Glial Cell Culture Ligustilide_Treatment_vitro Ligustilide Treatment (Dose-Response) Cell_Culture->Ligustilide_Treatment_vitro Insult Induce Injury (e.g., OGD/R, LPS, Aβ) Ligustilide_Treatment_vitro->Insult Viability_Assay Cell Viability Assays (MTT, LDH) Insult->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, TUNEL) Insult->Apoptosis_Assay Biochemical_Assay Biochemical Assays (Western Blot, ELISA) Insult->Biochemical_Assay Data_Analysis Statistical Analysis of Quantitative Data Biochemical_Assay->Data_Analysis Animal_Model Animal Model of Neurological Disease (e.g., MCAO) Ligustilide_Treatment_vivo Ligustilide Administration (Dose, Route) Animal_Model->Ligustilide_Treatment_vivo Behavioral_Tests Behavioral Assessments (Neurological Score) Ligustilide_Treatment_vivo->Behavioral_Tests Histology Histological Analysis (TTC, TUNEL) Behavioral_Tests->Histology Tissue_Analysis Tissue Homogenate Analysis (Oxidative Stress Markers, Western Blot) Histology->Tissue_Analysis Tissue_Analysis->Data_Analysis Mechanism_Elucidation Elucidation of Neuroprotective Mechanisms Data_Analysis->Mechanism_Elucidation Conclusion Conclusion on Therapeutic Potential Mechanism_Elucidation->Conclusion

Caption: General experimental workflow for investigating ligustilide's neuroprotection.

Conclusion and Future Directions

The compelling preclinical data strongly suggest that ligustilide is a promising neuroprotective agent with a multifaceted mechanism of action. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2, NF-κB, and PI3K/Akt underscores its therapeutic potential for a range of devastating neurological disorders.

For drug development professionals, the challenge lies in overcoming ligustilide's reported poor bioavailability and stability.[14] Future research should focus on the development of novel formulations, such as nanoemulsions or co-delivery systems, to enhance its pharmacokinetic profile and facilitate its translation into clinical trials. Further in-depth studies are also warranted to fully elucidate the intricate crosstalk between the signaling pathways it modulates and to identify potential biomarkers for monitoring its therapeutic efficacy. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these critical next steps in the development of ligustilide as a potential neuroprotective therapeutic.

References

Riligustilide in Ligusticum chuanxiong: A Technical Guide to Its Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligusticum chuanxiong Hort. (family Apiaceae), commonly known as Chuanxiong, is a perennial herb with a long history of use in traditional Chinese medicine for cardiovascular and cerebrovascular diseases. The rhizome of the plant is rich in a variety of bioactive compounds, among which the phthalides are of significant therapeutic interest. Riligustilide, a dimeric phthalide, has garnered attention for its potential pharmacological activities, including its action as a phytoprogestogen. This technical guide provides an in-depth overview of the sources of this compound in Ligusticum chuanxiong, detailing its biosynthesis, methods of extraction and quantification, and the signaling pathways it influences.

Biosynthesis of this compound

This compound is a dimeric phthalide, and its biosynthesis is part of the broader phthalide pathway in Ligusticum chuanxiong. Phthalides are derived from the polyketide pathway. The biosynthesis of the monomeric phthalide unit is believed to involve the condensation of acetyl-CoA and malonyl-CoA, followed by a series of enzymatic reactions including cyclization and tailoring steps. The formation of dimeric phthalides like this compound likely occurs through the enzyme-mediated dimerization of two monomeric phthalide precursors. While the precise enzymatic steps leading to this compound are still under investigation, the proposed general pathway provides a framework for understanding its formation within the plant.

Phthalide Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclase Cyclase polyketide->cyclase phthalide_scaffold Phthalide Scaffold cyclase->phthalide_scaffold tailoring Tailoring Enzymes (e.g., P450s, Dehydrogenases) phthalide_scaffold->tailoring monomeric Monomeric Phthalides (e.g., Z-ligustilide) tailoring->monomeric dimerization Enzymatic Dimerization monomeric->dimerization This compound This compound dimerization->this compound

A proposed biosynthetic pathway for this compound in Ligusticum chuanxiong.

Quantitative Analysis of this compound

The concentration of this compound in Ligusticum chuanxiong can vary depending on the plant part, cultivar, and the extraction method employed. The rhizome is the primary source of this compound. While data specifically for this compound is less abundant than for its monomeric analogue, Z-ligustilide, some studies have quantified its presence.

Extraction MethodPlant PartThis compound Content (mg/g of dry weight)Reference
Supercritical Fluid Extraction (CO2)Rhizome~0.5 - 1.0[1]
95% Ethanol ExtractionRhizomeNot explicitly quantified, but isolated[2]

Note: The quantitative data for this compound is limited in the reviewed literature. The values for Supercritical Fluid Extraction are estimated based on reported recoveries of multiple components.

Experimental Protocols

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is an efficient method for extracting lipophilic and thermolabile compounds like this compound.

Objective: To extract this compound and other phthalides from Ligusticum chuanxiong rhizome using supercritical CO2.

Materials and Equipment:

  • Dried and powdered Ligusticum chuanxiong rhizome

  • Supercritical fluid extractor

  • CO2 (supercritical grade)

  • Modifier (e.g., ethanol or chloroform)

  • Collection vials

Protocol:

  • Sample Preparation: Grind the dried rhizome of Ligusticum chuanxiong to a fine powder (e.g., 40-60 mesh).

  • Extractor Setup: Load the powdered sample into the extraction vessel.

  • Extraction Parameters:

    • Pressure: 20-30 MPa[3]

    • Temperature: 40-50 °C[3]

    • CO2 Flow Rate: 2-4 L/min

    • Modifier: 1-2% ethanol (v/v) can be added to the CO2 to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds.

    • Extraction Time: 60-120 minutes (static followed by dynamic extraction).

  • Collection: The extracted compounds are precipitated in a separator by reducing the pressure. The collected extract is then dissolved in a suitable solvent (e.g., methanol) for further analysis.

SFE Workflow start Start: Dried L. chuanxiong Rhizome grind Grinding and Sieving start->grind load Loading into SFE Vessel grind->load sfe Supercritical Fluid Extraction (CO2, Pressure, Temperature, Modifier) load->sfe separation Separation of Extract from CO2 sfe->separation collection Collection of this compound-rich Extract separation->collection analysis Quantitative Analysis (HPLC/GC-MS) collection->analysis Progesterone Receptor Signaling Pathway This compound This compound pr Progesterone Receptor (PR) This compound->pr Binds src_mapk Src/MAPK Pathway pr->src_mapk Activates nucleus Nucleus pr->nucleus Translocates src_mapk->nucleus Modulates transcription Transcription of Target Genes nucleus->transcription response Cellular Response (e.g., anti-inflammatory, neuroprotective) transcription->response

References

The Dual-Edged Sword: A Technical Guide to the Anti-inflammatory and Antioxidant Activities of Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a major phthalide constituent isolated from the roots of Angelica sinensis (Dong Quai) and other Apiaceae family plants, has garnered significant scientific interest for its potent pharmacological properties. This technical guide provides an in-depth exploration of the anti-inflammatory and antioxidant activities of ligustilide, presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this natural compound.

Core Mechanisms of Action

Ligustilide exerts its anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), alongside the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant effects of ligustilide from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of Ligustilide
ParameterCell LineInducerLigustilide ConcentrationEffectCitation
NO Production RAW 264.7 MacrophagesLPS2.5, 5, 10, 20 µmol/LDecreased to 75.9%, 54.4%, 43.1%, and 47.6% of LPS control, respectively
NO Production RAW 264.7 MacrophagesLPSIC50: 12.8 ± 1.4 μMInhibition of NO production[1]
TNF-α Content Primary Rat MicrogliaLPS2.5, 5, 10, 20 µmol/LDecreased to 86.2%, 68.3%, 40.1%, and 39.9% of LPS control, respectively
IL-1β Content Primary Rat MicrogliaLPS2.5, 5, 10, 20 µmol/LDecreased to 31.5%, 27.7%, 0.6%, and 0% of LPS control, respectively
MCP-1 Content Primary Rat MicrogliaLPS2.5, 5, 10, 20 µmol/LDecreased to 84.4%, 50.3%, 45.1%, and 42.2% of LPS control, respectively
iNOS Expression RAW 264.7 MacrophagesLPSDose-dependentStrong inhibition at mRNA and protein levels[2]
COX-2 Expression RAW 264.7 MacrophagesLPSDose-dependentStrong inhibition at mRNA and protein levels[2]
Table 2: In Vitro Antioxidant Activity of Ligustilide
ParameterCell LineInducerLigustilide ConcentrationEffectCitation
Cell Viability HUVECsH₂O₂12.5 µMIncreased cell survival to 51.22% (from 38.56% in model group)[3]
Cell Viability HUVECsH₂O₂50 µMIncreased cell survival to 65.81%[3]
IC50 (Antioxidant) HUVECsH₂O₂0.55 µMPotent anti-oxidative effect[3]
ROS Production HUVECsTNF-αNot specifiedSignificantly inhibited[4]
ROS Levels Hippocampal NeuronsOGD/R1, 2, and 4 μMAttenuated ROS overproduction[5]
Table 3: In Vivo Anti-inflammatory and Antioxidant Activity of Ligustilide
ParameterAnimal ModelTreatmentEffectCitation
iROS, PGE₂, IL-1β, TNF-α Production Rat model of spinal cord injuryLigustilideSignificantly suppressed[6][7]
iNOS Gene Expression Rat model of spinal cord injuryLigustilideSignificantly inhibited[6]
MDA Levels Vascular Dementia Rats20 or 40 mg/kg/dayDecreased[8]
CAT, SOD, GSH-PX Activities Vascular Dementia Rats20 or 40 mg/kg/dayIncreased[8]

Signaling Pathways

Ligustilide's therapeutic effects are underpinned by its ability to modulate intricate signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways.

Anti-inflammatory Signaling

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB nucleus Nucleus NFκB->nucleus translocation AP1->nucleus translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Ligustilide Ligustilide Ligustilide->MAPK inhibits Ligustilide->IKK inhibits NFκB_n NF-κB inflammatory_genes_n Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFκB_n->inflammatory_genes_n transcription AP1_n AP-1 AP1_n->inflammatory_genes_n transcription

Caption: Ligustilide's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Antioxidant Signaling

antioxidant_pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters nucleus Nucleus Nrf2->nucleus translocation ARE Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Genes (HO-1, etc.) Ligustilide Ligustilide Ligustilide->Keap1 inhibits Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds antioxidant_genes_n Antioxidant Genes (HO-1, etc.) ARE_n->antioxidant_genes_n transcription

Caption: Ligustilide's antioxidant mechanism through Nrf2/ARE pathway activation.

Experimental Protocols

This section provides a general overview of the methodologies commonly employed in the cited research to evaluate the anti-inflammatory and antioxidant activities of ligustilide.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Lines: RAW 264.7 murine macrophages or primary microglia are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of ligustilide for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After cell treatment, the culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression:

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB, p-IκBα, p-MAPKs).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. NF-κB Activation Assay:

  • Immunocytochemistry: Cells grown on coverslips are fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for visualization by fluorescence microscopy to observe the nuclear translocation of p65.

  • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or SEAP). Following treatment, the activity of the reporter enzyme is measured.

In Vitro Antioxidant Assays

1. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Cells are treated with ligustilide and an oxidizing agent (e.g., H₂O₂ or TNF-α).

  • The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in a 96-well plate and treated with ligustilide and an oxidative stressor.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Living cells reduce the yellow MTT to purple formazan crystals.

  • The formazan is dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

In Vivo Models

1. Animal Models of Inflammation:

  • Lipopolysaccharide (LPS)-induced endotoxemia: Animals (e.g., mice or rats) are injected with LPS to induce a systemic inflammatory response. Ligustilide is administered prior to or after the LPS challenge.

  • Carrageenan-induced paw edema: Carrageenan is injected into the paw of a rodent to induce localized inflammation. Paw volume is measured at different time points after ligustilide administration.

  • Complete Freund's Adjuvant (CFA)-induced arthritis: CFA is injected to induce a model of chronic inflammation and arthritis.

2. Assessment of In Vivo Efficacy:

  • Measurement of inflammatory mediators: Blood or tissue samples are collected to measure the levels of cytokines, NO, and other inflammatory markers using ELISA or other immunoassays.

  • Histopathological analysis: Tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.

  • Measurement of oxidative stress markers: Levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are measured in tissue homogenates.

Conclusion

Ligustilide demonstrates significant anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic applications. The multifaceted mechanism of action of ligustilide makes it a promising candidate for the development of novel therapies for a range of inflammatory and oxidative stress-related diseases. Further investigation, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic potential in humans.

References

Riligustilide's Effect on Hepatic Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the molecular mechanisms and experimental validation of riligustilide's effects on hepatic insulin resistance. It is intended to serve as a comprehensive resource, detailing the signaling pathways involved, experimental methodologies, and quantitative outcomes.

Executive Summary

Hepatic insulin resistance is a critical pathophysiological feature of type 2 diabetes mellitus (T2DM), characterized by impaired insulin signaling in the liver, leading to excessive hepatic glucose production and hyperglycemia. This compound (RG), a dimeric phthalide derived from Angelica sinensis and Ligusticum chuanxiong, has emerged as a promising therapeutic candidate for mitigating hepatic insulin resistance.[1] This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its multi-target effects on key signaling pathways that regulate glucose metabolism in the liver. Through the activation of the insulin signaling pathway (PI3K/Akt) and AMP-activated protein kinase (AMPK), and the modulation of PPARγ and the TORC2-FoxO1 axis, this compound enhances hepatic insulin sensitivity, promotes glucose uptake and glycogen synthesis, and suppresses gluconeogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound on markers of hepatic insulin resistance.

Table 1: In Vivo Effects of this compound in High-Fat Diet-Induced T2DM Mice

ParameterControlHFDHFD + this compound (50 mg/kg)HFD + this compound (100 mg/kg)HFD + Metformin
Fasting Blood Glucose (mmol/L) ~5.5~14.0~10.0~8.0~8.5
Fasting Serum Insulin (mU/L) ~12~35~25~18~20
OGTT AUC (mmol/L·h) ~1200~3000~2200~1800~1900
ITT AUC (mmol/L·h) ~500~1200~900~700~750
Hepatic Glycogen (mg/g) ~40~15~25~35~30
Relative p-AMPKα/AMPKα 1.0~0.4~0.7~0.9~0.8
Relative p-Akt/Akt 1.0~0.3~0.6~0.8~0.7

Data are approximated from graphical representations in Qu et al., 2022 and are intended for comparative purposes.

Table 2: In Vitro Effects of this compound in Insulin-Resistant (IR) HepG2 Cells

ParameterControlIRIR + this compound (25 μM)IR + this compound (50 μM)IR + this compound (100 μM)
Glucose Uptake (% of Control) 100%~50%~65%~80%~95%
Glycogen Content (% of Control) 100%~40%~60%~75%~90%
Relative p-AMPKα/AMPKα 1.0~0.5~0.7~0.9~1.1
Relative p-Akt/Akt 1.0~0.4~0.6~0.8~1.0
PEPCK mRNA Expression 1.0~2.5~1.8~1.2~0.8
G6Pase mRNA Expression 1.0~2.2~1.6~1.1~0.7

Data are approximated from graphical representations in Qu et al., 2022 and are intended for comparative purposes.

Signaling Pathways Modulated by this compound

This compound ameliorates hepatic insulin resistance through a multi-pronged approach, targeting several key signaling cascades.

Insulin Signaling Pathway (PI3K/Akt)

In a state of hepatic insulin resistance, the binding of insulin to its receptor fails to efficiently activate the downstream PI3K/Akt pathway.[2] this compound has been shown to enhance the phosphorylation of Akt, a central node in this pathway.[1] Activated Akt, in turn, promotes glucose uptake and stimulates glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3β (GSK3β).

G cluster_0 This compound Action RG This compound pAkt p-Akt (Active) RG->pAkt Enhances Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates Akt->pAkt GSK3b GSK3β pAkt->GSK3b Inhibits GlucoseUptake Glucose Uptake pAkt->GlucoseUptake GS Glycogen Synthase GSK3b->GS Inhibits Glycogen Glycogen Synthesis GS->Glycogen

Caption: this compound enhances the insulin signaling pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[3] Its activation is beneficial for improving insulin sensitivity. This compound treatment leads to the phosphorylation and activation of AMPK.[1] Activated AMPK can suppress the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose output.

G cluster_0 This compound Action RG This compound pAMPK p-AMPK (Active) RG->pAMPK Activates AMPK AMPK AMPK->pAMPK PEPCK_G6Pase PEPCK & G6Pase Expression pAMPK->PEPCK_G6Pase Inhibits Gluconeogenesis Gluconeogenesis PEPCK_G6Pase->Gluconeogenesis

Caption: this compound activates the AMPK signaling pathway.

PPARγ Activation and TORC2-FoxO1 Axis Regulation

This compound also functions as an activator of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism and improving insulin sensitivity.[1][4] Furthermore, this compound upregulates the AMPK-TORC2-FoxO1 axis.[1] This leads to the inhibition of the transcriptional co-activator TORC2 and the subsequent nuclear exclusion of the transcription factor FoxO1. As FoxO1 is a primary driver of gluconeogenic gene expression, its inhibition further contributes to the reduction of hepatic glucose production.

G cluster_0 This compound Action RG This compound PPARg PPARγ RG->PPARg Activates pAMPK p-AMPK (Active) RG->pAMPK Activates Insulin_Sensitivity Insulin Sensitivity PPARg->Insulin_Sensitivity TORC2 TORC2 pAMPK->TORC2 Inhibits FoxO1_nucleus FoxO1 (Nuclear) pAMPK->FoxO1_nucleus Promotes TORC2->FoxO1_nucleus Promotes Nuclear Entry FoxO1_cytoplasm FoxO1 (Cytoplasm) FoxO1_nucleus->FoxO1_cytoplasm Nuclear Exclusion Gluconeogenic_Genes Gluconeogenic Gene Expression FoxO1_nucleus->Gluconeogenic_Genes Activates Gluconeogenesis Gluconeogenesis Gluconeogenic_Genes->Gluconeogenesis

Caption: this compound's dual action on PPARγ and the TORC2-FoxO1 axis.

Experimental Protocols

The following section details the methodologies for the key experiments used to evaluate the efficacy of this compound.

In Vivo Experiments: High-Fat Diet-Induced T2DM Mouse Model
  • Animal Model: Male C57BL/6J mice are typically used.[5] A high-fat diet (HFD), often providing 60% of calories from fat, is administered for a period of 8-12 weeks to induce obesity and insulin resistance.

  • This compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered daily via oral gavage at specified doses (e.g., 50 and 100 mg/kg body weight) for the duration of the treatment period.

  • Fasting: Mice are fasted overnight (approximately 16-18 hours) with free access to water.[6]

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein using a glucometer (Time 0).

  • Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.[6]

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration.[7]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

  • Fasting: Mice are fasted for 4-6 hours with free access to water.[8]

  • Baseline Glucose: A baseline blood glucose measurement is taken (Time 0).

  • Insulin Administration: Human insulin is administered via intraperitoneal (i.p.) injection at a dose of 0.75-1.0 U/kg body weight.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 90 minutes post-insulin injection.[9]

  • Data Analysis: The AUC is calculated to evaluate insulin sensitivity.

G cluster_OGTT Oral Glucose Tolerance Test (OGTT) cluster_ITT Insulin Tolerance Test (ITT) OGTT_1 Overnight Fast (16-18h) OGTT_2 Baseline Glucose (T=0) OGTT_1->OGTT_2 OGTT_3 Oral Glucose Gavage (2 g/kg) OGTT_2->OGTT_3 OGTT_4 Measure Glucose (15, 30, 60, 120 min) OGTT_3->OGTT_4 OGTT_5 Calculate AUC OGTT_4->OGTT_5 ITT_1 Fast (4-6h) ITT_2 Baseline Glucose (T=0) ITT_1->ITT_2 ITT_3 IP Insulin Injection (0.75-1.0 U/kg) ITT_2->ITT_3 ITT_4 Measure Glucose (15, 30, 60, 90 min) ITT_3->ITT_4 ITT_5 Calculate AUC ITT_4->ITT_5

Caption: Workflow for in vivo glucose and insulin tolerance tests.

In Vitro Experiments: Insulin-Resistant HepG2 Cell Model
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with low glucose, supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO2 atmosphere.[1]

  • Induction of Insulin Resistance: To induce insulin resistance, HepG2 cells are cultured in serum-free DMEM with a high concentration of D-glucose (e.g., 30 mM) for 24 hours, followed by incubation with a high concentration of insulin (e.g., 100 nM) for another 24 hours.[1][10]

  • Cell Preparation: Insulin-resistant HepG2 cells are seeded in 96-well plates and treated with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Glucose Starvation: Cells are washed and incubated in glucose-free DMEM for a short period (e.g., 15-30 minutes).

  • 2-NBDG Incubation: The fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells at a final concentration of approximately 40 µM and incubated for 1 hour at 37°C.[11]

  • Fluorescence Measurement: After washing with cold PBS to remove excess 2-NBDG, the intracellular fluorescence is measured using a microplate reader (excitation ~465 nm, emission ~540 nm).[12]

  • Cell Treatment: HepG2 cells are treated with this compound and insulin as required for the experiment.

  • Cell Lysis: Cells are washed with PBS and then lysed.

  • Glycogen Digestion: The cell lysate is treated with amyloglucosidase to break down glycogen into glucose monomers.[13]

  • Glucose Measurement: The resulting glucose concentration is measured using a colorimetric or fluorometric glucose assay kit. The amount of glycogen is determined by subtracting the free glucose content from a parallel sample not treated with amyloglucosidase.[13]

Molecular Biology Techniques
  • Protein Extraction: Liver tissues or HepG2 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in TBST to prevent non-specific binding. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-AMPK, p-Akt) and total proteins.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[14]

  • RNA Extraction: Total RNA is extracted from liver tissue or HepG2 cells using TRIzol reagent or a commercial kit.[15]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time PCR: The expression of target genes (e.g., PEPCK, G6Pase) and a housekeeping gene (e.g., β-actin) is quantified using SYBR Green-based real-time PCR.[16]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[17]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of hepatic insulin resistance. Its multifaceted mechanism of action, involving the concurrent modulation of the insulin (PI3K/Akt), AMPK, and PPARγ signaling pathways, provides a robust framework for its beneficial effects on hepatic glucose metabolism. The experimental evidence, derived from both in vivo models of T2DM and in vitro studies with insulin-resistant hepatocytes, consistently shows that this compound can improve glucose tolerance, enhance insulin sensitivity, promote hepatic glucose storage as glycogen, and suppress excessive glucose production. This technical guide provides researchers and drug development professionals with a comprehensive overview of the key signaling pathways targeted by this compound and the detailed experimental protocols required to further investigate its therapeutic potential.

References

Methodological & Application

Protocol for Ligustilide Administration in Rat Models of Spinal Cord Injury: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ligustilide in rat models of spinal cord injury (SCI). The following sections detail established protocols, summarize key quantitative data, and outline the methodologies for critical experiments to assess the therapeutic potential of ligustilide.

Summary of Ligustilide Administration Protocols

Ligustilide, a primary active component of Angelica sinensis, has demonstrated neuroprotective effects in rat models of spinal cord injury.[1][2] The administration protocol can vary based on the specific experimental design, including the type of SCI model, the desired therapeutic window, and the pharmacokinetic properties of the compound. The following table summarizes various administration strategies for ligustilide in rats.

Parameter Intraperitoneal (i.p.) Injection Intravenous (i.v.) Injection Oral Administration
Rat Model Sprague-Dawley Rats with spinal cord transection at T8-T9[3]Sprague-Dawley Rats with Complete Freund's Adjuvant (CFA)-induced inflammatory pain[4]Sprague-Dawley Rats with chronic cerebral hypoperfusion[5]
Dosage 40 mg/kg[3]60 mg/kg[4]80 mg/kg[5]
Timing of Administration Single dose, 2 hours post-SCI[3]Daily for 3 consecutive days, starting 1 hour after CFA injection[4]Daily for 7 consecutive days, starting on the eighth day after surgery[5]
Vehicle Sodium pentobarbital (as control)[3]Not specifiedNot specified
Reported Efficacy Promoted functional recovery, suppressed reactive oxygen species (ROS) production, and reduced inflammatory markers.[3][6]Attenuated pain hypersensitivity.[4]Alleviated brain damage and improved cognitive function.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of ligustilide in rat SCI models.

Spinal Cord Injury Models

a) Transection Injury Model [3]

  • Animal Model: Male Sprague-Dawley rats (230-280 g).

  • Anesthesia: Intraperitoneal injection of avertin (1 ml/hg).

  • Surgical Procedure:

    • Fix the rat on a stereotaxic operating table.

    • Make a 2-3 cm skin incision to expose the T8-T9 vertebrae.

    • Strip the paraspinal muscles to expose the spinous processes and lamina.

    • Perform a laminectomy at T8-T9 to expose the dura mater.

    • Make a right-side incision of the spinal cord.

    • Successful injury is indicated by paralysis of the right hind limb.

  • Post-operative Care: Provide appropriate analgesia and supportive care as per institutional guidelines.

b) Contusion Injury Model [7][8]

  • Animal Model: Female Wistar rats.

  • Anesthesia: As per institutional guidelines.

  • Surgical Procedure:

    • Perform a laminectomy at the T10-T11 vertebrae.

    • Utilize a computer-controlled impactor device.

    • Deliver a specific force (e.g., 150 kdyn) to the exposed spinal cord to induce a contusion injury.

  • Post-operative Care: Monitor for and manage complications such as urinary retention. Provide analgesia and supportive care.

Ligustilide Administration

a) Intraperitoneal (i.p.) Injection [3]

  • Preparation: Dissolve ligustilide in a suitable vehicle. The control group should receive the vehicle alone.

  • Administration: At 2 hours post-SCI, administer a single dose of ligustilide (40 mg/kg) via intraperitoneal injection.

b) Intravenous (i.v.) Injection [4]

  • Preparation: Dissolve ligustilide in a suitable vehicle for intravenous administration.

  • Administration: Administer ligustilide (60 mg/kg) intravenously once daily for 3 consecutive days.

c) Oral Administration [5]

  • Preparation: Prepare an oral gavage formulation of ligustilide.

  • Administration: Administer ligustilide (80 mg/kg) orally once daily for 7 consecutive days.

Behavioral Assessment: Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale[3]
  • Frequency: Assess locomotor recovery at baseline (before injury), and at specified time points post-injury (e.g., 1, 3, 7, 14, 21, and 28 days).

  • Procedure:

    • Place the rat in an open field arena.

    • Observe hindlimb movements, trunk stability, and coordination for a set period (e.g., 4 minutes).

    • Score the locomotor function on a scale of 0 (complete paralysis) to 21 (normal locomotion) based on the BBB scale criteria.

Biomarker Analysis

a) Western Blot for Phosphorylated JNK (p-JNK) [3]

  • Tissue Preparation:

    • Euthanize rats at a designated time point post-injury.

    • Rapidly dissect the spinal cord tissue surrounding the injury epicenter.

    • Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-JNK (e.g., Cell Signaling Technology #9251, 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[10]

    • Wash the membrane with TBST.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Quantify the band intensity using densitometry software. Normalize to a loading control such as β-actin or GAPDH.

b) Quantitative Real-Time PCR (qRT-PCR) for iNOS [3]

  • RNA Extraction:

    • Dissect spinal cord tissue as described above.

    • Extract total RNA using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR:

    • Perform real-time PCR using SYBR Green chemistry.

    • Use the following primer sequences for rat iNOS:

      • Forward: 5'-ATTCAGATCCCGAAACGC-3'

      • Reverse: 5'-CCAGAACCTCCAGGCACA-3'

    • Use a housekeeping gene (e.g., β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

c) Enzyme Immunoassay for Inflammatory Cytokines (IL-1β, TNF-α) and PGE2 [3]

  • Sample Preparation: Prepare spinal cord tissue homogenates as for Western blotting.

  • Assay:

    • Use commercially available ELISA kits for the specific cytokines (IL-1β, TNF-α) and PGE2.

    • Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample incubation, and detection.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of the analytes based on the standard curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Ligustilide in Spinal Cord Injury

Ligustilide is believed to exert its neuroprotective effects by mitigating secondary injury cascades, primarily through the reduction of oxidative stress and inflammation.[3] A key mechanism involves the suppression of reactive oxygen species (ROS) production, which in turn inhibits the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This pathway is a critical mediator of apoptosis and inflammation following spinal cord injury.

Ligustilide_Signaling_Pathway cluster_0 Spinal Cord Injury cluster_1 Ligustilide Intervention cluster_2 Cellular Response cluster_3 Functional Outcome SCI Spinal Cord Injury ROS ROS Production SCI->ROS induces Ligustilide Ligustilide Ligustilide->ROS inhibits JNK JNK Activation ROS->JNK activates Inflammation Inflammation (IL-1β, TNF-α, iNOS) JNK->Inflammation promotes Apoptosis Neuronal Apoptosis JNK->Apoptosis promotes Recovery Functional Recovery Inflammation->Recovery impairs Apoptosis->Recovery impairs

Caption: Proposed signaling pathway of ligustilide in SCI.

Experimental Workflow for Evaluating Ligustilide Efficacy

The following diagram illustrates a typical experimental workflow for assessing the therapeutic effects of ligustilide in a rat model of spinal cord injury.

Experimental_Workflow cluster_0 Phase 1: Pre-clinical Model cluster_1 Phase 2: Intervention cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis Animal_Model Rat SCI Model (Transection or Contusion) Injury Induce Spinal Cord Injury Animal_Model->Injury Treatment Ligustilide Administration (i.p., i.v., or oral) Injury->Treatment Behavioral Behavioral Testing (BBB Score) Treatment->Behavioral Biomarker Biomarker Analysis (Western Blot, qPCR, ELISA) Treatment->Biomarker Analysis Statistical Analysis and Interpretation Behavioral->Analysis Biomarker->Analysis

References

Application Notes and Protocols: Utilizing Ligustilide for Functional Recovery Post-Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a primary bioactive component isolated from medicinal herbs such as Angelica sinensis and Ligusticum chuanxiong, has demonstrated significant potential in promoting functional recovery following various neurological injuries, including spinal cord injury (SCI) and ischemic stroke.[1][2] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][3][4] These application notes provide a comprehensive overview of the mechanisms of action of ligustilide, detailed protocols for in vivo and in vitro studies, and a summary of key quantitative data to guide future research and drug development efforts.

Mechanisms of Action

Ligustilide exerts its neuroprotective and pro-recovery effects through the modulation of several key signaling pathways. These pathways are central to cellular responses to injury, inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory and Antioxidant Pathways

Ligustilide has been shown to suppress neuroinflammation and oxidative stress, two major contributors to secondary injury cascades. It achieves this by:

  • Inhibiting Pro-inflammatory Mediators: Ligustilide treatment significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][5] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and the production of prostaglandin E2 (PGE2), both of which are key players in the inflammatory response following injury.[3][6]

  • Activating the Nrf2/HO-1 Pathway: A crucial mechanism for its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by ligustilide, Nrf2 translocates to the nucleus and induces the expression of HO-1, which in turn helps to mitigate oxidative damage.[7][9]

  • Suppressing JNK Signaling: Ligustilide has been observed to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammatory responses and apoptosis.[3][10]

A diagram illustrating the anti-inflammatory and antioxidant signaling pathways modulated by ligustilide is provided below.

Ligustilide_Anti_Inflammatory_Antioxidant_Pathway cluster_injury Cellular Injury / Stress cluster_ligustilide Ligustilide Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Injury Ischemia, SCI, etc. JNK JNK Pathway Injury->JNK NFkB NF-κB Pathway Injury->NFkB ROS ROS Production Injury->ROS Ligustilide Ligustilide Ligustilide->JNK Inhibits Ligustilide->NFkB Inhibits Nrf2 Nrf2 Ligustilide->Nrf2 Activates Apoptosis_Inflammation Reduced Apoptosis & Inflammation JNK->Apoptosis_Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation HO1 HO-1 Nrf2->HO1 HO1->ROS ROS->Inflammation Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Functional_Recovery Promoted Functional Recovery Apoptosis_Inflammation->Functional_Recovery Oxidative_Stress->Functional_Recovery

Caption: Ligustilide's anti-inflammatory and antioxidant mechanisms.

Pro-Survival and Angiogenic Pathways

Ligustilide also promotes cell survival and tissue repair through the following pathways:

  • Activating the PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Ligustilide has been shown to activate this pathway, leading to the inhibition of apoptosis.[4][11] Activation of Akt can inhibit pro-apoptotic proteins and promote the expression of anti-apoptotic proteins like Bcl-2.[4][12]

  • Promoting Angiogenesis: In the context of ischemic injury, ligustilide has been found to promote angiogenesis, the formation of new blood vessels.[1][13] This is crucial for restoring blood flow to the injured area and facilitating tissue repair. This effect is partly mediated by the upregulation of Vascular Endothelial Growth Factor (VEGF) and endothelial nitric oxide synthase (eNOS).[1][13]

Below is a diagram illustrating the pro-survival and angiogenic signaling pathways influenced by ligustilide.

Ligustilide_Pro_Survival_Angiogenesis_Pathway cluster_ligustilide Ligustilide Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular & Functional Outcomes Ligustilide Ligustilide PI3K PI3K Ligustilide->PI3K Activates VEGF VEGF Ligustilide->VEGF Upregulates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Increased Cell Survival Apoptosis->Cell_Survival eNOS eNOS VEGF->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis Tissue_Repair Enhanced Tissue Repair Angiogenesis->Tissue_Repair Functional_Recovery Promoted Functional Recovery Cell_Survival->Functional_Recovery Tissue_Repair->Functional_Recovery

Caption: Ligustilide's pro-survival and angiogenic mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative effects of ligustilide treatment on functional recovery and key biomarkers as reported in various preclinical studies.

Table 1: Effects of Ligustilide on Functional Recovery Outcomes

Injury ModelSpeciesLigustilide DoseAssessment MethodKey FindingsReference(s)
Spinal Cord Injury (SCI)RatNot SpecifiedBasso, Beattie, Bresnahan (BBB) scaleSignificantly increased BBB score[3][5][6]
Ischemic Stroke (MCAO)Rat20 mg/kg/dayNeurological deficit scoresSignificantly reduced neurological deficit scores[4]
Ischemic Stroke (MCAO)Rat20 & 40 mg/kg/dayNeurological outcomeReduction in brain infarct size and improved neurological outcome[14]
Chronic Cerebral HypoperfusionRat80 mg/kgMorris water mazeDecreased escape latency and swimming distance[2]
Vascular DementiaRat20 or 40 mg/kg/dayMorris water mazeAmeliorated learning and memory deficiency[15]

Table 2: Effects of Ligustilide on Biomarkers

Injury ModelSpecies/Cell LineLigustilide DoseBiomarkerEffectReference(s)
Spinal Cord Injury (SCI)RatNot SpecifiediROS, PGE(2), IL-1β, TNF-α, iNOSSignificantly suppressed[3][5][6]
Ischemic Stroke (MCAO)RatNot SpecifiedNrf2, HO-1Increased protein expression[7]
Ischemic Stroke (MCAO)Rat20 mg/kgInfarct VolumeObviously reduced[4]
Hippocampal Neurons (OGD/R)Rat4 µMBax/Bcl-2 ratioSignificantly reduced[4]
Hippocampal Neurons (OGD/R)Rat4 µMCleaved caspase-3Decreased[4]
Vascular DementiaRat20 or 40 mg/kg/daySOD, CAT, GSH-PXIncreased activities[15]
Vascular DementiaRat20 or 40 mg/kg/dayMDADecreased level[15]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of ligustilide in promoting functional recovery post-injury.

Protocol 1: In Vivo Spinal Cord Injury (SCI) Model and Ligustilide Treatment

Objective: To induce a reproducible spinal cord injury in rats and evaluate the therapeutic effects of ligustilide on locomotor recovery.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Ligustilide solution

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments

  • Impact device for SCI

  • Basso, Beattie, Bresnahan (BBB) open-field locomotor rating scale

  • Gait analysis system (optional)

Procedure:

  • Animal Preparation: Anesthetize the rat and shave the surgical area over the thoracic spine.

  • Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the T9-T10 level to expose the spinal cord.

  • Spinal Cord Injury: Use a standardized impactor device to deliver a contusion injury to the exposed spinal cord.

  • Ligustilide Administration: Administer ligustilide (intraperitoneally or orally) at the desired dose immediately after injury and continue for the specified duration of the study. A control group should receive a vehicle.

  • Post-operative Care: Suture the muscle and skin layers. Provide post-operative analgesia and manual bladder expression twice daily until bladder function recovers.

  • Functional Assessment (BBB Score): At designated time points post-injury (e.g., days 1, 3, 7, 14, 21, 28), place the rats in an open field and observe their locomotor function for 4 minutes. Score hindlimb movements, coordination, and paw placement according to the 21-point BBB scale.

  • Gait Analysis (Optional): Use a specialized system to analyze various gait parameters, such as stride length, base of support, and paw pressure.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect spinal cord tissue for histological and biochemical analyses (e.g., measurement of inflammatory markers, oxidative stress markers, and protein expression by Western blot).

The experimental workflow for the in vivo SCI model is depicted below.

SCI_Model_Workflow cluster_procedure Experimental Procedure Start Start Anesthesia Anesthesia Start->Anesthesia Laminectomy Laminectomy Anesthesia->Laminectomy SCI Induce SCI Laminectomy->SCI Treatment Ligustilide or Vehicle Admin SCI->Treatment PostOp Post-operative Care Treatment->PostOp Functional_Assessment Functional Assessment (BBB, Gait) PostOp->Functional_Assessment Repeatedly Tissue_Collection Tissue Collection & Analysis Functional_Assessment->Tissue_Collection End End Tissue_Collection->End

Caption: Workflow for the in vivo spinal cord injury model.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model and Ligustilide Treatment

Objective: To induce focal cerebral ischemia in rats and assess the neuroprotective effects of ligustilide.

Materials:

  • Male Sprague-Dawley or Wistar rats (280-320g)

  • Ligustilide solution

  • Anesthesia

  • Surgical instruments

  • Nylon monofilament for MCAO

  • Neurological deficit scoring system (e.g., Bederson's scale)

  • TTC (2,3,5-triphenyltetrazolium chloride) staining solution

Procedure:

  • Animal Preparation: Anesthetize the rat.

  • MCAO Surgery: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Ligustilide Administration: Administer ligustilide at the desired dose at the onset of reperfusion and continue as per the study design.

  • Neurological Assessment: At 24 hours or other specified time points post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-4 scale where 0 is no deficit and 4 is severe deficit).[16]

  • Infarct Volume Measurement: At the end of the neurological assessment, euthanize the animals and harvest the brains. Slice the brain into coronal sections and stain with TTC. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.

  • Biochemical and Molecular Analysis: Collect brain tissue from the ischemic penumbra for analysis of protein expression (e.g., Nrf2, HO-1, Akt) and other relevant biomarkers.

The experimental workflow for the in vivo MCAO model is illustrated below.

MCAO_Model_Workflow cluster_procedure Experimental Procedure Start Start Anesthesia Anesthesia Start->Anesthesia MCAO MCAO Surgery Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Ligustilide or Vehicle Admin Reperfusion->Treatment Neuro_Assess Neurological Assessment Treatment->Neuro_Assess Infarct_Measure Infarct Volume Measurement (TTC) Neuro_Assess->Infarct_Measure Biochem_Analysis Biochemical Analysis Infarct_Measure->Biochem_Analysis End End Biochem_Analysis->End

Caption: Workflow for the in vivo MCAO stroke model.

Protocol 3: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

Objective: To simulate ischemic conditions in vitro and investigate the direct neuroprotective effects of ligustilide on neuronal cells.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., PC12, SH-SY5Y)

  • Ligustilide solution

  • Glucose-free culture medium

  • Hypoxic chamber (95% N2, 5% CO2)

  • Cell viability assay (e.g., MTT, LDH)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

  • Western blot reagents

Procedure:

  • Cell Culture: Culture neuronal cells to the desired confluency.

  • Ligustilide Pre-treatment: Treat the cells with various concentrations of ligustilide for a specified period before OGD.

  • OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber for a defined duration (e.g., 2-4 hours).

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for a reperfusion period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using an MTT or LDH assay to quantify the protective effect of ligustilide.

  • Apoptosis Assay: Use flow cytometry with Annexin V/PI staining to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of key proteins in the signaling pathways of interest (e.g., p-Akt, Nrf2, cleaved caspase-3).

Conclusion

Ligustilide presents a promising therapeutic agent for promoting functional recovery after neurological injuries. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, provides a strong rationale for its further investigation and development. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of robust preclinical studies to fully elucidate the therapeutic potential of ligustilide.

References

Application of Z-ligustilide in Chronic Unpredictable Mild Stress (CUMS) Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Z-ligustilide, a primary bioactive component isolated from the traditional Chinese medicine Angelica sinensis (Oliv.) Diels, has demonstrated significant antidepressant-like effects in preclinical studies.[1][2] This document provides a detailed overview of the application of Z-ligustilide in the chronic unpredictable mild stress (CUMS) rat model of depression. The CUMS model is a well-established and translationally relevant animal model that mimics the etiology of human depression stemming from chronic stress.[3][4][5] These protocols and data are intended for researchers, scientists, and drug development professionals investigating novel antidepressant therapies.

Mechanism of Action

Z-ligustilide exerts its antidepressant effects through multiple signaling pathways. Studies have shown its involvement in modulating neurosteroid biosynthesis, specifically increasing the levels of progesterone and allopregnanolone in the prefrontal cortex and hippocampus.[1][2][3] Additionally, Z-ligustilide has been found to activate pro-survival and antioxidant pathways, including the PI3K/Akt and Nrf2/HO-1 signaling cascades, which are crucial for neuronal protection and function.[6][7][8] More recent research also points to its role in regulating mitochondrial function and neuroinflammation via the PINK1-PKA-NCLX pathway in microglia.[9][10]

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

This protocol is designed to induce a depressive-like phenotype in rats through exposure to a series of mild, unpredictable stressors over an extended period.

Materials:

  • Sprague Dawley or Wistar rats[4]

  • Standard laboratory cages

  • Water bottles

  • Rat chow

  • Stroboscopic light

  • Tilted cages (45° angle)

  • Wet bedding (sawdust mixed with water)

  • Empty water bottles

  • Apparatus for noise stress (e.g., white noise generator)

  • Apparatus for foot shock (optional, mild intensity)

Procedure:

  • House rats individually to increase their susceptibility to social stressors.

  • For a period of 35 consecutive days, expose each rat to one of the following stressors per day in a random and unpredictable manner.[1]

    • 24-hour food deprivation: Remove food from the cage.

    • 24-hour water deprivation: Remove the water bottle from the cage.

    • Wet bedding: Place 200 ml of water in the cage with sawdust bedding for 24 hours.

    • Cage tilt: Tilt the cage at a 45° angle for 24 hours.[4]

    • Stroboscopic illumination: Expose the rat to a flashing light (150 flashes/min) for 24 hours.

    • Overnight illumination: Keep the lights on for the entire dark cycle.

    • Noise stress: Expose the rat to white noise (85 dB) for 3 hours.

    • Restraint stress: Place the rat in a restrainer for 2 hours.

  • Ensure that the stressors are applied unpredictably to prevent habituation. A pre-determined random schedule of stressors should be used for each week.

  • The entire experimental procedure, including stress induction and subsequent drug administration, typically lasts for 41 to 48 days.[1]

Drug Administration

Materials:

  • Z-ligustilide (purity ≥98%)

  • Vehicle (e.g., 0.9% physiological saline)

  • Positive control drug: Sertraline (15 mg/kg)[1]

  • Gavage needles or injection supplies

Procedure:

  • Following the 35-day CUMS induction period, randomize the rats into different experimental groups (e.g., Normal Control, CUMS + Vehicle, CUMS + Z-ligustilide (20 mg/kg), CUMS + Z-ligustilide (40 mg/kg), CUMS + Sertraline).[1]

  • Administer Z-ligustilide or the vehicle intraperitoneally (i.p.) or via oral gavage once daily for the remainder of the study (e.g., from day 36 to day 48).[1]

  • Behavioral tests should be performed approximately 1 hour after drug administration on the designated days.[1]

Behavioral Tests

The SPT is used to assess anhedonia, a core symptom of depression.[1]

Procedure:

  • Acclimation (48 hours prior to testing): House rats individually and provide them with two bottles of 1% (w/v) sucrose solution for 24 hours.

  • Deprivation (24 hours prior to testing): Replace one of the sucrose bottles with a bottle of pure water for 24 hours.

  • Testing (Day 46): After a period of food and water deprivation (e.g., 12 hours), present each rat with one pre-weighed bottle of 1% sucrose solution and one pre-weighed bottle of pure water.

  • After 3 hours, record the amount of sucrose solution and water consumed by weighing the bottles.[1]

  • Calculate sucrose preference using the following formula:

    • Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100[1]

The FST is used to evaluate behavioral despair.[1]

Procedure:

  • Testing (Day 43): Place each rat individually in a glass cylinder (40 cm high, 20 cm in diameter) filled with 20 cm of water (24 ± 2°C).[1]

  • The total duration of the test is 6 minutes.[1]

  • Record the duration of immobility during the last 4 minutes of the test.[1] A rat is considered immobile when it remains floating motionless or makes only the necessary movements to keep its head above water.[1]

The OFT is used to assess locomotor activity and exploratory behavior, which are often reduced in depressed animals.[1]

Procedure:

  • Place each rat in the center of an open field apparatus (e.g., a square arena with high walls).

  • Allow the rat to explore the arena for a set period (e.g., 5 minutes).

  • Record the following parameters:

    • Crossings: The number of times the rat crosses grid lines marked on the floor of the arena.[1]

    • Rearing: The number of times the rat stands on its hind legs.[1]

Data Presentation

The following tables summarize the quantitative data from representative studies on the effects of Z-ligustilide in CUMS rats.

Table 1: Effects of Z-ligustilide on Behavioral Tests in CUMS Rats

GroupDose (mg/kg)Immobility Time (s) in FSTSucrose Preference (%) in SPTNumber of Crossings in OFTRearing Time (s) in OFT
Normal-DecreasedIncreasedIncreasedIncreased
CUMS + Vehicle-Significantly IncreasedSignificantly DecreasedMarkedly ReducedMarkedly Reduced
CUMS + Sertraline15Significantly DecreasedNotably IncreasedReversed ReductionReversed Reduction
CUMS + Z-ligustilide20Significantly Decreased[1]Notably Increased[1]Significantly Reversed[1]Significantly Reversed[1]
CUMS + Z-ligustilide40Significantly Decreased[1]Notably Increased[1]Significantly Reversed[1]Significantly Reversed[1]

Table 2: Effects of Z-ligustilide on Neurosteroid Levels in the Brain of CUMS Rats

GroupDose (mg/kg)Progesterone Levels (Prefrontal Cortex)Allopregnanolone Levels (Prefrontal Cortex)Progesterone Levels (Hippocampus)Allopregnanolone Levels (Hippocampus)
Normal-Normal LevelsNormal LevelsNormal LevelsNormal Levels
CUMS + Vehicle-Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
CUMS + Z-ligustilide20Markedly Increased[1]Markedly IncreasedMarkedly Increased[1]Markedly Increased
CUMS + Z-ligustilide40Markedly Increased[1]Markedly IncreasedMarkedly Increased[1]Markedly Increased

Visualizations

Experimental Workflow

G cluster_0 CUMS Induction (Days 1-35) cluster_1 Treatment (Days 36-48) cluster_2 Behavioral & Biochemical Assessment Stressors Daily Unpredictable Mild Stressors (e.g., wet bedding, cage tilt, etc.) Grouping Randomization into Groups Stressors->Grouping DrugAdmin Daily Administration (Vehicle, Z-ligustilide, Sertraline) Grouping->DrugAdmin FST Forced Swim Test (Day 43) DrugAdmin->FST SPT Sucrose Preference Test (Day 46) DrugAdmin->SPT OFT Open Field Test DrugAdmin->OFT Biochem Biochemical Analysis (e.g., Neurosteroid Levels) OFT->Biochem

Caption: Experimental workflow for CUMS induction and Z-ligustilide treatment in rats.

Signaling Pathways

G Z_ligustilide Z-ligustilide Biosynthesis Upregulates Biosynthesis Z_ligustilide->Biosynthesis Progesterone Progesterone Biosynthesis->Progesterone Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone Antidepressant Antidepressant-like Effects Allopregnanolone->Antidepressant

Caption: Z-ligustilide's effect on neurosteroid biosynthesis.

G Z_ligustilide Z-ligustilide PI3K PI3K Z_ligustilide->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

Caption: Activation of the PI3K/Akt pathway by Z-ligustilide.

G Z_ligustilide Z-ligustilide Nrf2 Nrf2 Activation & Nuclear Translocation Z_ligustilide->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant

Caption: Z-ligustilide's activation of the Nrf2/HO-1 antioxidant pathway.

G Z_ligustilide Z-ligustilide PINK1 PINK1 Stabilization Z_ligustilide->PINK1 PKA PKA PINK1->PKA NCLX NCLX PKA->NCLX M2_Polarization M2 Microglia Polarization NCLX->M2_Polarization Antidepressant Antidepressant-like Effects M2_Polarization->Antidepressant

Caption: Z-ligustilide's modulation of microglial polarization via the PINK1-PKA-NCLX pathway.

References

Application Note: Quantification of Z-ligustilide and E-ligustilide using a Validated HPLC-DAD-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-ligustilide and its isomer E-ligustilide are the main bioactive phthalide compounds found in various medicinal plants of the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong. These compounds have garnered significant interest for their wide range of pharmacological activities. Accurate and reliable quantification of Z- and E-ligustilide is crucial for quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutics. This application note provides a detailed protocol for the simultaneous quantification of Z-ligustilide and E-ligustilide using a robust High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) method.

Key Challenges

The quantification of ligustilides presents challenges due to the inherent instability of the Z-isomer, which can readily convert to the E-isomer or other degradation products. This protocol is optimized to minimize isomerization and ensure accurate analytical results. Acetonitrile is recommended for the preparation of standard solutions to minimize the isomerization of Z-ligustilide.[1][2]

Experimental Protocols

This section details the necessary steps for sample preparation and analysis.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for both plant materials and biological samples.

1.1. Plant Materials (e.g., Angelica sinensis roots)

  • Pressurized Liquid Extraction (PLE): This is an efficient and automated method.[3]

    • Grind the dried plant material to a fine powder (particle size 0.09–0.13 mm).[4]

    • Mix 0.5 g of the powder with a dispersing agent (e.g., diatomaceous earth).

    • Pack the mixture into an extraction cell.

    • Perform extraction using the following optimized PLE parameters:

      • Solvent: Methanol[4]

      • Temperature: 100°C[4]

      • Pressure: 1200 psi[4]

      • Static Extraction Time: 10 minutes[4]

      • Extraction Cycles: 2[4]

      • Flush Volume: 60%[4]

    • Collect the extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.

  • Ultrasonic Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.2. Biological Samples (e.g., Rat Plasma)

This protocol is adapted for the analysis of ligustilide in plasma.[5]

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) solution (e.g., podophyllotoxin, 1 µg/mL).[5]

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 50 µL into the HPLC system.[6]

HPLC-DAD-MS Instrumentation and Conditions

A reversed-phase HPLC method is employed for the separation of Z- and E-ligustilide.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostated column compartment, Diode-Array Detector (DAD), and a mass spectrometer (single quadrupole or triple quadrupole) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[1][6]

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 reversed-phase column (3.0 mm id × 150 mm, 3.5 µm) with a C18 guard column.[6]

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient Elution: 35–40% B at 5 min, 100% B at 16 min, returned to 35% B at 19 min and re-equilibrated for 3 min.[6]

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 52°C[6]

    • Injection Volume: 10 µL (can be adjusted, e.g., 50 µL for biological samples).[6]

  • DAD Detection Parameters:

    • Detection Wavelength: 350 nm was chosen for quantification to achieve baseline separation and avoid interference from related compounds like E- and Z-butylidenephthalide.[1][2]

    • UV Spectra: Scanned from 200-400 nm for peak purity assessment.

  • MS Detection Parameters:

    • Ionization Source: ESI or APCI, positive ion mode.[1][6] The identity of the compounds can be unambiguously determined by their quasi-molecular ions ([M+H]+).[1][2]

    • Capillary Voltage: 3.5 kV[6]

    • Drying Gas Temperature: 350°C[6]

    • Drying Gas Flow: 11 L/min[6]

    • Nebulizer Gas Pressure: 60 psi[6]

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Target Ions (SIM mode):

      • Z-ligustilide: m/z 191.1 ([M+H]+)

      • E-ligustilide: m/z 191.1 ([M+H]+)

      • A fragment ion at m/z 161 can also be used for quantification of both Z- and E-ligustilide.[4]

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the performance characteristics of the HPLC-DAD-MS method for the quantification of Z-ligustilide.

Parameter Z-ligustilide E-ligustilide Reference
Linearity Range 2.44 - 10,000 ng/mLData not available[5]
Correlation Coefficient (r²) > 0.999Data not available[5]
LOD 29 µg/mL (HPLC-DAD)Data not available[7]
LOQ 89 µg/mL (HPLC-DAD)Data not available[7]
Intra-day Precision (%RSD) < 6%Data not available[5]
Inter-day Precision (%RSD) < 6%Data not available[5]
Accuracy (% Recovery) 88.93 - 99.52%Data not available[5]
Recovery from Matrix 89.07 - 99.71%Data not available[5]

Note: The provided quantitative data is primarily for Z-ligustilide as it is the more abundant and studied isomer. The method is suitable for the separation of E-ligustilide, and its quantification can be performed using a certified reference standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD-MS Analysis cluster_data Data Processing plant Plant Material extract Extraction (PLE or Ultrasonic) plant->extract plasma Biological Sample (Plasma) precipitate Protein Precipitation plasma->precipitate reconstitute Reconstitution in Acetonitrile extract->reconstitute precipitate->reconstitute hplc HPLC Separation (C18 Column, Gradient Elution) reconstitute->hplc dad DAD Detection (350 nm) hplc->dad ms MS Detection (ESI/APCI, SIM Mode) hplc->ms quant Quantification (Calibration Curve) dad->quant confirm Confirmation ([M+H]+ ion) ms->confirm confirm->quant

Caption: Overall workflow for the quantification of ligustilides.

Logical Relationship of Analytical Steps

logical_relationship start Start sample_prep Sample Preparation start->sample_prep Matrix chromatography Chromatographic Separation sample_prep->chromatography Prepared Sample detection Detection (DAD & MS) chromatography->detection Separated Analytes data_analysis Data Analysis detection->data_analysis Raw Data end End data_analysis->end Quantitative Results

Caption: Logical flow of the analytical method.

References

Application Notes and Protocols: Ligustilide Treatment of Adipose-Derived Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for treating adipose-derived stem cells (ADSCs) with ligustilide, a bioactive compound isolated from Angelica sinensis. The information detailed below is intended to guide research and development in the fields of regenerative medicine, cell therapy, and drug discovery.

Introduction

Adipose-derived stem cells (ADSCs) are multipotent mesenchymal stem cells that hold great promise for various therapeutic applications due to their ease of isolation, abundance, and differentiation capacity. Ligustilide has been shown to modulate several key cellular processes in ADSCs, including viability, gene expression, and differentiation potential, making it a compound of interest for enhancing the therapeutic efficacy of these cells. These notes provide detailed protocols for evaluating the effects of ligustilide on ADSCs and summarize the current understanding of its mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the effects of ligustilide on ADSC viability and gene expression, based on published research.

Table 1: Effect of Ligustilide on ADSC Viability (MTT Assay)

Ligustilide Concentration (µg/mL)Incubation Time (hours)Cell Viability (% of Control)Reference
124~100%[1][2]
524~100%[1][2]
1024~90%[1][2]
3024~80%[1][2]
5024~70%[1][2]
1048Decreased[1][2]
3048Significantly Decreased (p < 0.01)[1][2]
5048Significantly Decreased (p < 0.01)[1][2]

Table 2: Effect of Ligustilide on Gene Expression in ADSCs (RT-PCR)

GeneLigustilide ConcentrationRegulationReference
BDNFIncreasing concentrationsUpregulated[1]
Nurr1Increasing concentrationsUpregulated[1]
CXCR4Increasing concentrationsUpregulated[1]
SDF1αβIncreasing concentrationsUpregulated[1]
IL-6Increasing concentrationsDownregulated[1]
IL-8Increasing concentrationsDownregulated[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: ADSC Culture and Ligustilide Treatment
  • ADSC Isolation and Culture: Isolate ADSCs from adipose tissue following standard laboratory procedures. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Ligustilide Preparation: Prepare a stock solution of ligustilide (purity >98%) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 30, 50 µg/mL). Ensure the final DMSO concentration in the culture medium is below 0.1%.

  • Treatment: When ADSCs reach 70-80% confluency, replace the culture medium with the medium containing the various concentrations of ligustilide. A vehicle control group (medium with DMSO only) should be included in all experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed ADSCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of ligustilide as described in Protocol 1 and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Protocol 3: Flow Cytometry for Stem Cell Marker Analysis
  • Cell Preparation: After treatment with ligustilide, harvest the ADSCs using trypsin-EDTA and wash with phosphate-buffered saline (PBS).

  • Antibody Staining: Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS) at a concentration of 1 x 10⁶ cells/mL. Add fluorochrome-conjugated antibodies against CD44 and CD105 (and appropriate isotype controls) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with the staining buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in 500 µL of staining buffer and analyze using a flow cytometer.

Protocol 4: Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Following ligustilide treatment, extract total RNA from the ADSCs using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and specific primers for the target genes (BDNF, Nurr1, CXCR4, SDF1αβ, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression levels.

Protocol 5: Osteogenic Differentiation
  • Induction: Culture ADSCs to confluency and then switch to an osteogenic induction medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate) with or without ligustilide.

  • Medium Change: Replace the medium every 3-4 days for 21 days.

  • Assessment of Differentiation:

    • Alizarin Red S Staining: To visualize calcium deposits, fix the cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution.

    • RT-qPCR: Analyze the expression of osteogenic markers such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).

Protocol 6: Chondrogenic Differentiation
  • Micromass Culture: Create a high-density micromass culture by seeding 2.5 x 10⁵ cells in a 15 mL conical tube and centrifuging to form a pellet.

  • Induction: Culture the pellets in a chondrogenic induction medium (e.g., DMEM-high glucose supplemented with 10 ng/mL TGF-β1, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, and 1% ITS+ Premix) with or without ligustilide.

  • Medium Change: Change the medium every 2-3 days for 28 days.

  • Assessment of Differentiation:

    • Alcian Blue Staining: To visualize sulfated proteoglycans, fix the pellets, embed in paraffin, section, and stain with Alcian Blue solution.

    • RT-qPCR: Analyze the expression of chondrogenic markers such as SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN).

Visualizations

The following diagrams illustrate key pathways and workflows related to ligustilide treatment of ADSCs.

Ligustilide_Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_diff Differentiation Assays cluster_analysis Data Analysis & Interpretation ADSCs ADSC Culture Treatment Ligustilide Treatment (Various Concentrations) ADSCs->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow Flow Cytometry (CD44/CD105) Treatment->Flow qPCR RT-qPCR (Gene Expression) Treatment->qPCR Osteo Osteogenic Differentiation Treatment->Osteo Chondro Chondrogenic Differentiation Treatment->Chondro Viability_Data Viability Data MTT->Viability_Data Marker_Data Stem Cell Marker Expression Flow->Marker_Data Gene_Data Target Gene Expression Profile qPCR->Gene_Data Diff_Data Differentiation Potential Osteo->Diff_Data Chondro->Diff_Data

Caption: Experimental workflow for ligustilide treatment in ADSCs.

Ligustilide_Signaling_Pathways cluster_akt Akt/mTOR Pathway cluster_gpr GPR30/EGFR Pathway cluster_effects Cellular Effects Ligustilide Ligustilide PI3K PI3K Ligustilide->PI3K Activates GPR30 GPR30 Ligustilide->GPR30 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Anti_Inflammation Anti-inflammatory Effects Akt->Anti_Inflammation via NF-kB inhibition Proliferation Cell Proliferation & Viability mTOR->Proliferation Gene_Expression Gene Expression (BDNF, Nurr1, etc.) mTOR->Gene_Expression EGFR EGFR GPR30->EGFR ERK ERK1/2 EGFR->ERK Differentiation Osteogenic Differentiation ERK->Differentiation

Caption: Potential signaling pathways modulated by ligustilide in stem cells.

Discussion and Application Notes

  • Dose-Dependent Effects on Viability: Ligustilide exhibits a dose-dependent effect on ADSC viability.[1][2] At lower concentrations (≤ 10 µg/mL), it has minimal impact on cell viability within 24 hours.[1][2] However, higher concentrations and longer incubation times can lead to a significant reduction in cell viability.[1][2] It is therefore crucial to determine the optimal, non-toxic concentration of ligustilide for specific applications.

  • Modulation of Gene Expression: Ligustilide treatment upregulates the expression of neurotrophic factors (BDNF, Nurr1) and chemokine receptors (CXCR4, SDF1αβ), suggesting its potential to enhance the therapeutic efficacy of ADSCs in neurological applications, such as stroke recovery.[1] Concurrently, it downregulates the expression of pro-inflammatory cytokines (IL-6, IL-8), indicating an anti-inflammatory effect.[1]

  • Maintenance of Stemness: Despite its effects on gene expression, ligustilide treatment does not appear to alter the expression of key mesenchymal stem cell surface markers CD44 and CD105, suggesting that it does not compromise the fundamental stem cell characteristics of ADSCs at appropriate concentrations.[1]

  • Potential for Osteogenic Differentiation: Research on other types of mesenchymal stem cells has shown that ligustilide can promote osteoblast differentiation.[3] This suggests a potential application for ligustilide in bone tissue engineering, where it could be used to enhance the osteogenic differentiation of ADSCs. Further studies are warranted to confirm this effect in ADSCs and to elucidate the underlying mechanisms, which may involve the GPR30/EGFR pathway.[3]

  • Chondroprotective Effects: In the context of cartilage, ligustilide has demonstrated protective effects on chondrocytes and has been shown to attenuate cartilage degradation in models of osteoarthritis.[4][5] This suggests that ligustilide could be a valuable supplement in ADSC-based cartilage repair strategies, potentially by protecting newly differentiated chondrocytes and reducing inflammation in the joint environment.

  • Signaling Pathway Modulation: The effects of ligustilide in stem cells appear to be mediated, at least in part, through the activation of the Akt/mTOR signaling pathway.[1][2] This pathway is a key regulator of cell growth, proliferation, and survival. Additionally, the GPR30/EGFR and PI3K/AKT/NF-κB pathways have been implicated in ligustilide's effects on osteogenesis and inflammation, respectively.[3][4] Understanding these pathways is crucial for the targeted development of ligustilide-based therapies.

Conclusion

Ligustilide is a promising natural compound for modulating the biological activities of ADSCs. Its ability to enhance the expression of therapeutic factors, exert anti-inflammatory effects, and potentially promote differentiation into specific lineages makes it a valuable tool for cell-based therapies and regenerative medicine. The protocols and data presented in these application notes provide a foundation for further research into the applications of ligustilide in conjunction with ADSCs. Careful optimization of ligustilide concentration and treatment duration is essential to maximize its beneficial effects while avoiding cytotoxicity.

References

Application Notes and Protocols for Sustainable Ligustilide Extraction from Angelicae Sinensis Radix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sustainable methods for the extraction of ligustilide, a key bioactive compound from the roots of Angelica sinensis (Danggui). The protocols detailed below emphasize environmentally friendly techniques that offer high efficiency and yield, aligning with the principles of green chemistry.

Introduction to Sustainable Extraction

Traditional solvent-based extraction methods for botanical compounds often raise environmental and safety concerns due to the use of volatile and potentially toxic organic solvents. Sustainable extraction technologies aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and increase the efficiency of the extraction process. For ligustilide, a pharmacologically active phthalide lactone, several innovative and sustainable methods have been developed and optimized. These include Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE) using novel cellulases.

Comparative Analysis of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted ligustilide, as well as the overall sustainability of the process. The following table summarizes quantitative data from various studies to facilitate a comparison between different sustainable extraction techniques.

Extraction MethodKey ParametersLigustilide Yield (μg/g of raw material)Reference
Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE) Optimized conditions including enzyme type, temperature, pH, and ultrasonic time.Not explicitly quantified in μg/g in the provided text, but noted for the highest comprehensive evaluation value and extraction yield compared to other methods.[1][2][3][1][2][3]
Enzyme-Assisted Extraction (EAE) with Endophytic Cellulase Pre-treatment with cellulase from endophyte strain No.Lut1201 for 30 h at 37°C, followed by reflux extraction.1639.16 ± 52.45[4][5]
Conventional Reflux Extraction (Blank Control) Traditional extraction method without enzyme treatment.794.11 ± 39.71[4]
EAE with Commercial Cellulase Pre-treatment with commercially available cellulase.833.50 ± 23.34[4]
Supercritical Fluid Extraction (SFE) Temperature: 40°C, Pressure: 27.6 MPa, Static extraction: 3 min, Dynamic extraction: 7 ml, Modifier: 0.1 ml CHCl3.Not explicitly quantified in μg/g. The focus was on optimizing the SFE method itself.[6][6]
Pressurized Liquid Extraction (PLE) Optimized parameters including solvent, particle size, pressure, temperature, and time.Not explicitly quantified in μg/g. Noted as a simple, efficient, and automated method with lower solvent consumption.[7][7]

Experimental Protocols

Protocol 1: Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE)

This protocol integrates enzyme-assisted extraction with ultrasonic-assisted aqueous two-phase extraction for a synergistic effect that enhances extraction efficiency.[1][2][3]

Materials and Equipment:

  • Dried and powdered Angelicae Sinensis Radix

  • Cellulase enzyme

  • Ethanol

  • Ammonium sulfate

  • Ultrasonic bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Enzyme-Assisted Pre-treatment:

    • Mix the powdered Angelicae Sinensis Radix with a cellulase solution in a specific liquid-to-solid ratio.

    • Incubate the mixture at an optimized temperature and pH for a defined period to allow for enzymatic hydrolysis of the plant cell walls.

  • Aqueous Two-Phase Extraction:

    • To the enzyme-treated mixture, add ethanol and ammonium sulfate to form an aqueous two-phase system.

  • Ultrasonic-Assisted Extraction:

    • Place the mixture in an ultrasonic bath and sonicate for the optimized duration. The ultrasonic waves induce cavitation, which further disrupts cell walls and enhances mass transfer.[2]

  • Phase Separation and Sample Collection:

    • Centrifuge the mixture to achieve clear phase separation.

    • Carefully collect the upper, ethanol-rich phase which contains the extracted ligustilide.

  • Analysis:

    • Filter the collected phase and analyze the ligustilide content using a validated HPLC method.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[8][9] It offers advantages such as high selectivity and the absence of organic solvent residues.[8][9]

Materials and Equipment:

  • Dried and powdered Angelicae Sinensis Radix

  • Supercritical Fluid Extractor

  • High-pressure CO₂ source

  • Modifier solvent (e.g., chloroform)

  • Collection vial

  • HPLC system

Procedure:

  • Sample Preparation:

    • Load the powdered Angelicae Sinensis Radix into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction temperature to 40°C and the pressure to 27.6 MPa.[6]

    • Introduce the modifier (0.1 ml CHCl₃) to the CO₂ stream.[6]

  • Static and Dynamic Extraction:

    • Perform a static extraction for 3 minutes, allowing the supercritical CO₂ to equilibrate with the sample matrix.[6]

    • Follow with a dynamic extraction for 7 ml, where the supercritical fluid containing the extracted ligustilide flows out of the vessel.[6]

  • Collection:

    • Depressurize the fluid in the collection vial, causing the CO₂ to vaporize and leave behind the extracted ligustilide.

  • Analysis:

    • Dissolve the extract in a suitable solvent and quantify the ligustilide content using HPLC.

Visualizations

Experimental Workflow: EUA-ATPE

EUA_ATPE_Workflow Start Powdered Angelicae Sinensis Radix Enzyme Enzyme-Assisted Pre-treatment (Cellulase) Start->Enzyme ATPS Aqueous Two-Phase System Formation (Ethanol, (NH4)2SO4) Enzyme->ATPS Ultrasonic Ultrasonic-Assisted Extraction ATPS->Ultrasonic Centrifuge Centrifugation & Phase Separation Ultrasonic->Centrifuge Collect Collect Upper Phase (Ligustilide-rich) Centrifuge->Collect Analysis HPLC Analysis Collect->Analysis

Caption: Workflow for Enzyme and Ultrasonic Co-assisted Aqueous Two-Phase Extraction (EUA-ATPE).

Signaling Pathways Modulated by Ligustilide

Ligustilide has been shown to exert its anti-inflammatory and other pharmacological effects through the modulation of several key signaling pathways.

Ligustilide_Signaling cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_TLR4 TLR4 Pathway Ligustilide Ligustilide IKK IKK Ligustilide->IKK inhibits p38 p38 Ligustilide->p38 inhibits ERK ERK Ligustilide->ERK inhibits JNK JNK Ligustilide->JNK inhibits PI3K PI3K Ligustilide->PI3K inhibits TLR4 TLR4 Ligustilide->TLR4 inhibits IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB inhibits NFkB NF-κB Activation Inflammation_NFkB Inflammatory Response (iNOS, COX-2) NFkB->Inflammation_NFkB Inflammation_MAPK Inflammatory Response p38->Inflammation_MAPK ERK->Inflammation_MAPK JNK->Inflammation_MAPK AKT AKT PI3K->AKT Cell_Effects Cell Proliferation, Migration, Invasion AKT->Cell_Effects AP1 AP-1 TLR4->AP1 VEGFA VEGFA Secretion AP1->VEGFA

Caption: Key signaling pathways modulated by ligustilide.

Conclusion

The adoption of sustainable extraction methods for ligustilide from Angelicae Sinensis Radix offers significant advantages in terms of environmental impact, safety, and efficiency. The EUA-ATPE method, in particular, stands out as a highly effective and eco-friendly approach.[1][2][3] The choice of the most appropriate method will depend on the specific requirements of the research or drug development project, including desired yield, purity, and available equipment. The provided protocols and data serve as a valuable resource for scientists and professionals working on the development of natural product-based therapeutics.

References

Application Notes and Protocols for In Vivo Efficacy of Ligustilide in a Rat Model of Vascular Dementia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the therapeutic potential of ligustilide in a vascular dementia (VaD) rat model. The protocols detailed below cover the induction of VaD via bilateral common carotid artery occlusion (BCCAO), administration of ligustilide, and subsequent behavioral and molecular analyses to assess its neuroprotective effects. The primary mechanisms of action explored are the modulation of the SIRT1/IRE1α/XBP1s/CHOP and AMPK/SIRT1 signaling pathways, which are critical in neurodegeneration, oxidative stress, and apoptosis. All quantitative data from representative studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Vascular dementia is the second most common form of dementia after Alzheimer's disease, characterized by cognitive decline resulting from cerebrovascular pathologies.[1][2][3] Chronic cerebral hypoperfusion is a key contributor to the neuronal damage observed in VaD.[1][2][3] Ligustilide, a primary active component of Angelica sinensis, has demonstrated neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][4] Studies suggest that ligustilide can cross the blood-brain barrier and ameliorate cognitive impairment in VaD rat models by mitigating neuronal damage, reducing oxidative stress, and modulating key signaling pathways involved in cellular stress and survival.[1][5] This document outlines the essential protocols for investigating the in vivo efficacy of ligustilide in a preclinical VaD model.

Experimental Design and Workflow

A typical experimental design involves inducing vascular dementia in rats, followed by a treatment period with ligustilide, and concluding with behavioral and molecular assessments.

G cluster_0 Animal Model Induction cluster_1 Treatment Regimen cluster_2 Outcome Assessment animal_acclimatization Animal Acclimatization (1 week) vad_induction Vascular Dementia Induction (BCCAO Surgery) animal_acclimatization->vad_induction group_allocation Random Group Allocation (Sham, VaD, LIG Low, LIG High) vad_induction->group_allocation Post-surgery recovery drug_administration Ligustilide Administration (4 weeks, Oral Gavage) group_allocation->drug_administration behavioral_tests Behavioral Testing (Morris Water Maze) drug_administration->behavioral_tests tissue_collection Tissue Collection (Hippocampus & Cortex) behavioral_tests->tissue_collection molecular_analysis Molecular & Histological Analysis tissue_collection->molecular_analysis G LIG Ligustilide AMPK AMPK LIG->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Apoptosis Apoptosis SIRT1->Apoptosis Inhibits OxidativeStress Oxidative Stress SIRT1->OxidativeStress Reduces Neuroprotection Neuroprotection & Cognitive Improvement SIRT1->Neuroprotection G cluster_0 Ligustilide Action cluster_1 ER Stress Pathway in VaD LIG Ligustilide SIRT1 SIRT1 LIG->SIRT1 Upregulates IRE1a P-IRE1α SIRT1->IRE1a Inhibits XBP1s XBP1s IRE1a->XBP1s CHOP CHOP XBP1s->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cognitive_Impairment Cognitive Impairment Apoptosis->Cognitive_Impairment Leads to

References

Application Notes and Protocols: Ligustilide in Promoting Bone Formation via the GPR30/EGFR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide (LIG), a primary bioactive component of the traditional Chinese herbal medicine Angelica sinensis, has demonstrated significant potential in promoting bone formation.[1][2] This document provides detailed application notes and experimental protocols for investigating the osteogenic effects of Ligustilide, specifically focusing on its mechanism of action through the G protein-coupled receptor 30 (GPR30) and epidermal growth factor receptor (EGFR) signaling pathway. The provided protocols are designed to be a comprehensive resource for researchers in bone biology, pharmacology, and drug development to explore Ligustilide as a potential therapeutic agent for osteoporosis and other bone-related disorders.[1][2]

Signaling Pathway

Ligustilide promotes bone formation by activating GPR30, a membrane-associated estrogen receptor.[1][2] This activation leads to the transactivation of EGFR, which in turn stimulates the phosphorylation of downstream signaling molecules, including ERK1/2.[1] The activation of the GPR30/EGFR/ERK1/2 signaling cascade ultimately enhances osteoblast differentiation, improves cell viability under oxidative stress, and attenuates apoptosis.[1][2]

Ligustilide_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIG Ligustilide GPR30 GPR30 LIG->GPR30 binds & activates EGFR EGFR GPR30->EGFR transactivates pEGFR p-EGFR EGFR->pEGFR phosphorylates ERK ERK1/2 pEGFR->ERK activates pERK p-ERK1/2 ERK->pERK phosphorylates BoneFormation ↑ Osteoblast Differentiation ↑ Cell Viability ↓ Apoptosis pERK->BoneFormation promotes G15 G15 (GPR30 Inhibitor) G15->GPR30 inhibits

Caption: Ligustilide signaling pathway in osteoblasts.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of Ligustilide on osteoblast viability, differentiation, and the involvement of the GPR30/EGFR pathway.

Table 1: Effect of Ligustilide on MC3T3-E1 Cell Viability under Oxidative Stress (H₂O₂)

Treatment GroupConcentrationCell Viability (% of Control)
Control-100
H₂O₂200 µM50.2 ± 3.5
LIG + H₂O₂1 µM65.8 ± 4.1
LIG + H₂O₂10 µM82.3 ± 5.2
LIG + H₂O₂20 µM91.5 ± 4.8
G15 + LIG + H₂O₂100 nM + 20 µM60.1 ± 3.9

Data are presented as mean ± SEM. G15 is a GPR30 specific inhibitor.[2]

Table 2: Effect of Ligustilide on Osteoblast Differentiation (Alizarin Red Staining)

Cell TypeTreatment GroupStaining Intensity (OD Value)
MC3T3-E1Control0.12 ± 0.02
MC3T3-E1LIG (10 µM)0.38 ± 0.04
BMSCControl0.21 ± 0.03
BMSCLIG (10 µM)0.55 ± 0.06
BMSCG15 + LIG0.25 ± 0.04

Data are presented as mean ± SEM. BMSC: Bone Marrow Mesenchymal Stem Cells.[2]

Table 3: Effect of Ligustilide on Protein Expression in MC3T3-E1 Cells

ProteinTreatment GroupRelative Expression Level (Fold Change)
p-EGFRControl1.0
p-EGFRLIG (10 µM)2.8 ± 0.3
p-ERK1/2Control1.0
p-ERK1/2LIG (10 µM)3.5 ± 0.4
Bcl-2H₂O₂1.0
Bcl-2LIG + H₂O₂2.1 ± 0.2
Bcl-2G15 + LIG + H₂O₂1.2 ± 0.1

Data are presented as mean ± SEM.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of Ligustilide on bone formation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (MC3T3-E1, BMSC) Viability Cell Viability Assay (MTT) CellCulture->Viability Differentiation Osteoblast Differentiation (Alizarin Red Staining, ALP Assay) CellCulture->Differentiation WesternBlot Western Blotting (p-EGFR, p-ERK, Bcl-2) CellCulture->WesternBlot Zebrafish Zebrafish Model of Bone Formation Inhibition Treatment Ligustilide Treatment Zebrafish->Treatment Analysis Bone Mass Analysis Treatment->Analysis

Caption: Overall experimental workflow.

Cell Culture
  • Cell Lines:

    • Pre-osteoblastic cell line MC3T3-E1.[2]

    • Primary Bone Marrow Mesenchymal Stem Cells (BMSCs).[2]

  • Culture Medium:

    • MC3T3-E1: α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • BMSCs: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)
  • Seed MC3T3-E1 cells in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Pre-treat cells with various concentrations of Ligustilide (1, 10, 20 µM) for 2 hours. For inhibitor studies, add G15 (100 nM) 30 minutes prior to Ligustilide treatment.

  • Induce oxidative stress by adding H₂O₂ (200 µM) and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Osteoblast Differentiation Assay (Alizarin Red Staining)
  • Seed MC3T3-E1 or BMSCs in a 24-well plate at a density of 2 x 10⁴ cells/well.

  • Culture the cells in osteogenic induction medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

  • Treat the cells with Ligustilide (10 µM) with or without G15 (100 nM) for 14 days, changing the medium every 3 days.

  • After 14 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.5% Alizarin Red S solution (pH 4.2) for 20 minutes.

  • Wash the cells with distilled water to remove excess stain.

  • Quantify the mineralization by dissolving the stain in 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.

Western Blotting
  • Culture MC3T3-E1 cells to 80-90% confluency in 6-well plates.

  • Treat the cells with Ligustilide (10 µM) for the desired time points. For inhibitor studies, pre-treat with G15 (100 nM) for 30 minutes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-ERK1/2, ERK1/2, Bcl-2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

In Vivo Zebrafish Model of Bone Formation Inhibition
  • Use transgenic zebrafish larvae expressing fluorescent proteins in osteoblasts (e.g., Tg(Ola.Sp7:nls-GFP)).

  • Induce bone formation inhibition by treating the larvae with prednisolone (25 µM) from 3 to 9 days post-fertilization (dpf).[2]

  • Co-treat the larvae with various concentrations of Ligustilide during the prednisolone treatment period.

  • At 9 dpf, anesthetize the larvae and perform whole-mount calcein staining to visualize mineralized bone.

  • Image the vertebral bodies using a fluorescence microscope.

  • Quantify the fluorescence intensity of the mineralized bone to assess the effect of Ligustilide on bone formation.

Logical Relationship Diagram

Logical_Relationship cluster_hypothesis Hypothesis cluster_evidence Supporting Evidence cluster_conclusion Conclusion Hypothesis Ligustilide promotes bone formation via the GPR30/EGFR pathway Evidence1 Ligustilide increases osteoblast viability & differentiation Hypothesis->Evidence1 Evidence2 Ligustilide activates EGFR and ERK1/2 phosphorylation Hypothesis->Evidence2 Evidence3 GPR30 inhibitor (G15) blocks the effects of Ligustilide Hypothesis->Evidence3 Evidence4 Ligustilide ameliorates bone formation inhibition in vivo Hypothesis->Evidence4 Conclusion Ligustilide is a potential therapeutic agent for promoting bone formation Evidence1->Conclusion Evidence2->Conclusion Evidence3->Conclusion Evidence4->Conclusion

References

Application Notes and Protocols: Assessing HUVEC Proliferation with Ligustilide using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Umbilical Vein Endothelial Cells (HUVECs) are a fundamental in vitro model for studying endothelial cell biology, angiogenesis, and the effects of pharmacological agents on the vasculature. Ligustilide, a bioactive phthalide derivative isolated from medicinal herbs such as Angelica sinensis, has demonstrated various vasoprotective effects.[1][2] This document provides a detailed protocol for assessing the impact of ligustilide on HUVEC proliferation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The MTT assay is a reliable method for evaluating cell viability and proliferation, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocols

HUVEC Culture and Maintenance

Aseptic techniques should be maintained throughout the cell culture process.

2.1.1. Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 199 or F12)[4][5]

  • Fetal Bovine Serum (FBS)[5]

  • Endothelial Cell Growth Supplement (ECGS)[4]

  • Heparin[4][5]

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution[6]

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • 0.1% Gelatin solution[4]

  • T-75 cell culture flasks

  • 96-well flat-bottom tissue culture plates

2.1.2. Protocol:

  • Flask Coating: Coat T-75 flasks with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the excess solution before use.[5]

  • Cell Thawing: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Cell Seeding: Centrifuge the cell suspension at 220 x g for 5 minutes.[6] Resuspend the cell pellet in fresh complete growth medium and seed into the gelatin-coated T-75 flask. For routine subculturing, a seeding density of 5,000 to 10,000 cells/cm² is recommended.[6]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Medium Change: Change the growth medium every 2-3 days until the cells reach 80-90% confluency.[4][6]

  • Subculturing: When confluent, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-seed into new gelatin-coated flasks at a 1:2 to 1:3 split ratio.[5]

MTT Assay for HUVEC Proliferation

2.2.1. Materials:

  • Cultured HUVECs

  • Complete growth medium

  • Ligustilide (stock solution prepared in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[7]

  • 96-well microplate reader

2.2.2. Protocol:

  • Cell Seeding: Harvest HUVECs and determine the cell concentration using a hemocytometer. Seed the cells into a 96-well gelatin-coated plate at an optimized density (typically 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[3]

  • Ligustilide Treatment: Prepare serial dilutions of ligustilide in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of ligustilide. Include a vehicle control (medium with the same concentration of solvent used for ligustilide, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[8]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the control group.

Data Presentation

Table 1: Reagent and Incubation Parameters for MTT Assay

ParameterRecommended Value/RangeNotes
HUVEC Seeding Density5,000 - 10,000 cells/wellOptimization may be required for your specific cell line and experimental conditions.[6]
Plate Type96-well, flat-bottom, tissue culture gradeGelatin coating is recommended for HUVEC adherence.[5]
Ligustilide Concentration1 - 60 µMA dose-response curve should be generated. Higher concentrations may induce off-target effects.[10]
Incubation Time (Treatment)24, 48, 72 hoursTime-course experiments are recommended to assess long-term effects.
MTT Solution Concentration5 mg/mL in sterile PBSPrepare fresh or store protected from light at 4°C for up to two weeks.[7][8]
MTT Incubation Time2 - 4 hoursObserve formazan crystal formation under a microscope.
Solubilization Agent100 µL DMSO per wellOther detergents can be used, but DMSO is common.[7]
Absorbance Wavelength570 nm
Reference Wavelength630 nm or 690 nmOptional, but recommended for accuracy.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HUVECs in 96-well plate incubate_adhere Incubate for 24h for cell adherence seed_cells->incubate_adhere add_ligustilide Add Ligustilide at various concentrations incubate_adhere->add_ligustilide incubate_treat Incubate for 24-72h add_ligustilide->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add Solubilization Solution (DMSO) incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate Cell Proliferation read_absorbance->analyze_data

Caption: Workflow for assessing HUVEC proliferation with ligustilide using the MTT assay.

Ligustilide Signaling Pathways in Endothelial Cells

Ligustilide has been shown to modulate several signaling pathways in endothelial cells that are critical to inflammation, oxidative stress, and angiogenesis. While its direct mitogenic effect may be context-dependent, its influence on these pathways can indirectly affect the endothelial environment.[10][11]

Ligustilide_Signaling cluster_pathways Ligustilide Modulated Pathways in HUVECs cluster_nfkb Inflammation cluster_nrf2 Oxidative Stress Response cluster_angiogenesis Angiogenesis & Proliferation LIG Ligustilide ROS ROS LIG->ROS NFkB NF-κB Activation LIG->NFkB inhibits Nrf2 Nrf2 LIG->Nrf2 activates TLR4 TLR4 LIG->TLR4 inhibits AKT AKT LIG->AKT ROS->NFkB activates CAMs Adhesion Molecules (VCAM-1, ICAM-1) NFkB->CAMs upregulates HO1 HO-1 Nrf2->HO1 induces eNOS eNOS Nrf2->eNOS activates NO NO Synthesis eNOS->NO MAPK p38/ERK/JNK TLR4->MAPK VEGFA VEGFA MAPK->VEGFA AKT->VEGFA

Caption: Key signaling pathways in HUVECs modulated by ligustilide.[1][2][10][12]

References

Application Notes: In Vitro Models for Studying Ligustilide's Effect on Cancer-Associated Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cancer-associated fibroblasts (CAFs) are a critical component of the tumor microenvironment, playing a significant role in cancer progression, metastasis, and drug resistance.[1][2] They contribute to tumor growth by remodeling the extracellular matrix (ECM), promoting angiogenesis, and modulating immune responses.[2][3] Ligustilide, a bioactive compound found in several traditional Chinese medicinal herbs, has demonstrated potential anti-tumor effects, including the ability to induce apoptosis in CAFs and inhibit their pro-angiogenic functions.[1][4][5] This document provides detailed protocols for establishing in vitro models to investigate the effects of ligustilide on CAFs, along with methods to assess key biological outcomes.

Key Effects of Ligustilide on Cancer-Associated Fibroblasts

Ligustilide has been shown to exert several effects on CAFs:

  • Induces Apoptosis: Ligustilide can selectively induce apoptosis in CAFs, for example, in prostate cancer-associated fibroblasts, while having a lesser effect on normal fibroblasts.[1][6] This pro-apoptotic effect is associated with cell cycle arrest in the G2-M phase and changes in the expression of apoptosis-related proteins.[1][6]

  • Inhibits Angiogenesis: Ligustilide inhibits the pro-angiogenic capacity of CAFs by downregulating the secretion of Vascular Endothelial Growth Factor A (VEGFA).[1][4][5][7] This effect has been observed at concentrations that do not inhibit CAF proliferation, suggesting a functional modulation rather than a cytotoxic effect at these doses.[5][7]

  • Modulates Signaling Pathways: The effects of ligustilide on CAFs are often mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[1][4][8] This can involve downstream pathways such as the NF-κB and MAPK (ERK/JNK/p38) pathways.[1][4][8]

  • Alters the Tumor Microenvironment: By targeting CAFs, ligustilide can alter the supportive tumor microenvironment, potentially reducing tumor growth and angiogenesis in vivo.[1][5]

Data Presentation

Table 1: Effect of Ligustilide on HUVEC Proliferation, Migration, and Tube Formation Induced by CAF Supernatant
Treatment ConditionHUVEC Proliferation (MTT Assay)HUVEC Migration (Transwell Assay)HUVEC Tube FormationReference
Control (HUVECs alone)BaselineBaselineBaseline[9]
CAF SupernatantIncreasedIncreasedIncreased[9]
CAF Supernatant + Ligustilide (10 µM)Significantly DecreasedSignificantly DecreasedSignificantly Decreased[9]
CAF Supernatant + Ligustilide (20 µM)Significantly DecreasedSignificantly DecreasedSignificantly Decreased[9]
CAF Supernatant + Ligustilide (40 µM)Significantly DecreasedSignificantly DecreasedSignificantly Decreased[9]

Note: "Significantly Decreased" indicates a statistically significant reduction compared to the "CAF Supernatant" group.

Table 2: Effect of Ligustilide on Apoptosis of Cancer-Associated Fibroblasts
Cell TypeTreatmentApoptotic Rate (Flow Cytometry)Key Apoptosis-Related Protein ChangesReference
CAFsControl (untreated)BaselineBaseline[1][6]
CAFsLigustilideIncreasedIncreased: p-P53, Caspase-9, Cytochrome C; Decreased: Bcl-2[1][6]
NFsLigustilideNo significant changeNot reported[6]

Note: "CAFs" refers to cancer-associated fibroblasts; "NFs" refers to normal fibroblasts.

Experimental Protocols

Protocol 1: Isolation and Culture of Cancer-Associated Fibroblasts from Tumor Tissue

This protocol describes a method for isolating and culturing CAFs from fresh tumor tissue.[10][11][12][13]

Materials:

  • Fresh tumor tissue

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Collagenase I

  • Trypsin-EDTA (0.25%)

  • 70 µm cell strainer

  • Collagen-coated culture dishes

  • Anti-fibroblast microbeads (for magnetic-activated cell sorting - MACS) (optional)[13]

Procedure:

  • Wash the fresh tumor tissue three times with sterile PBS.

  • Mince the tissue into small pieces (approximately 1-2 mm²) using sterile scalpels.

  • Digest the minced tissue with a solution containing collagenase I and trypsin at 37°C for a variable time until the tissue is disaggregated.

  • Filter the cell suspension through a 70 µm cell strainer to remove larger clumps.

  • Centrifuge the cell suspension at 300 x g for 5-7 minutes and discard the supernatant.

  • Resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • (Optional) For higher purity, CAFs can be isolated using MACS with anti-fibroblast microbeads following the manufacturer's protocol.[13]

  • Plate the cells on collagen-coated culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium after 24 hours to remove non-adherent cells.

  • Culture the adherent cells, which are primarily fibroblasts, and passage them when they reach 80-90% confluency. CAFs can be identified by their spindle-shaped morphology and expression of markers like α-smooth muscle actin (α-SMA).

Protocol 2: In Vitro Co-culture of Cancer Cells and CAFs

This protocol outlines a method for co-culturing cancer cells with CAFs to study their interactions.[14][15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Cultured CAFs (from Protocol 1)

  • Appropriate culture medium for the cancer cell line

  • Transwell inserts (for indirect co-culture)

  • Multi-well plates

Procedure for Indirect Co-culture (using Transwell inserts):

  • Seed CAFs in the lower chamber of a multi-well plate and allow them to adhere overnight.

  • The following day, seed the cancer cells in the upper chamber of the Transwell insert, which has a porous membrane.

  • Add fresh culture medium to both the upper and lower chambers.

  • Co-culture the cells for the desired period, allowing for the exchange of soluble factors across the membrane without direct cell-cell contact.

  • After the incubation period, cells from both chambers can be harvested for analysis.

Procedure for Direct Co-culture:

  • Seed CAFs and cancer cells together in the same culture dish at a predetermined ratio.

  • Culture the cells together for the desired duration. This model allows for direct cell-cell contact and the study of contact-dependent signaling.

  • For analysis, specific cell populations can be identified using fluorescent labeling prior to co-culture or by using cell-type-specific markers.

Protocol 3: Preparation of CAF-Conditioned Medium (CAF-CM)

This protocol is for collecting the secretome of CAFs to study its effect on other cells, such as cancer cells or endothelial cells.[13]

Materials:

  • Cultured CAFs at 70-80% confluency

  • Serum-free culture medium

  • PBS

Procedure:

  • Wash the cultured CAFs twice with sterile PBS to remove any residual serum.

  • Incubate the cells in serum-free medium for 24-48 hours.

  • Collect the conditioned medium and centrifuge at 200 x g for 10 minutes to remove any detached cells and debris.

  • The resulting supernatant is the CAF-CM and can be stored at -80°C for future use.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of ligustilide on the viability of CAFs or other cells.[1][8][9]

Materials:

  • Cells of interest (e.g., CAFs, HUVECs)

  • 96-well plates

  • Ligustilide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of ligustilide for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Protocol 5: Transwell Migration and Invasion Assays

These assays are used to evaluate the effect of ligustilide on the migration and invasion of cancer cells or endothelial cells induced by CAFs.[5][9][19]

Materials:

  • Transwell inserts with 8 µm pores

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with 10% FBS

  • Cells of interest (e.g., cancer cells, HUVECs)

  • CAF-CM (prepared as in Protocol 3) with or without ligustilide

Procedure:

  • For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Resuspend the cells in serum-free medium and add them to the upper chamber of the Transwell insert.

  • In the lower chamber, add medium containing 10% FBS or CAF-CM (with or without ligustilide) as a chemoattractant.

  • Incubate the plate at 37°C for 24-48 hours.

  • After incubation, remove the non-migrated/invaded cells from the top surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

Protocol 6: Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in CAFs treated with ligustilide.[1][6][8]

Materials:

  • Cultured CAFs

  • Ligustilide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cultured CAFs with ligustilide at various concentrations for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-P53, Bcl-2, Caspase-9, Cytochrome C, α-SMA, VEGFA) overnight at 4°C.[1][6]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Ligustilide_CAF_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligustilide Ligustilide TLR4 TLR4 Ligustilide->TLR4 binds NFkB NF-κB TLR4->NFkB activates MAPK ERK/JNK/p38 TLR4->MAPK activates Apoptosis Apoptosis NFkB->Apoptosis VEGFA_down ↓ VEGFA Secretion MAPK->VEGFA_down

Caption: Ligustilide signaling in CAFs.

Experimental_Workflow cluster_isolation CAF Isolation & Culture cluster_treatment Ligustilide Treatment cluster_analysis Functional Analysis cluster_downstream Downstream Effects TumorTissue Tumor Tissue Mince Mince & Digest TumorTissue->Mince Culture Culture Fibroblasts Mince->Culture TreatCAFs Treat CAFs with Ligustilide Culture->TreatCAFs Viability Cell Viability Assay TreatCAFs->Viability Apoptosis Apoptosis Assay TreatCAFs->Apoptosis ConditionedMedium Collect Conditioned Medium TreatCAFs->ConditionedMedium WesternBlot Western Blot TreatCAFs->WesternBlot HUVEC_assays HUVEC Migration/ Invasion/Tube Formation ConditionedMedium->HUVEC_assays Logical_Relationship Ligustilide Ligustilide CAFs Cancer-Associated Fibroblasts (CAFs) Ligustilide->CAFs targets Apoptosis CAF Apoptosis CAFs->Apoptosis undergoes Function Altered CAF Function CAFs->Function TME Altered Tumor Microenvironment Apoptosis->TME VEGFA ↓ VEGFA Secretion Function->VEGFA Angiogenesis ↓ Angiogenesis VEGFA->Angiogenesis Angiogenesis->TME TumorGrowth ↓ Tumor Growth TME->TumorGrowth

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pressurized Liquid Extraction (PLE) of Z-ligustilide from Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pressurized liquid extraction (PLE) of Z-ligustilide from the roots of Angelica sinensis.

Troubleshooting Guide

This guide addresses common issues encountered during the PLE of Z-ligustilide, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of Z-ligustilide lower than expected?

A1: Low yield of Z-ligustilide can be attributed to several factors, ranging from sample preparation to the extraction parameters and post-extraction handling. Z-ligustilide is known to be an unstable compound, susceptible to degradation.[1][2]

  • Suboptimal PLE Parameters: The efficiency of PLE is highly dependent on the chosen parameters. The extraction solvent, temperature, pressure, and time must be optimized to achieve the highest extraction efficiency.[1]

  • Thermal Degradation: Z-ligustilide can rapidly decompose at high temperatures.[1] While PLE is performed at elevated temperatures, exceeding the optimal temperature can lead to significant degradation of the target compound.

  • Improper Sample Preparation: The particle size of the plant material can influence the extraction efficiency.[1]

  • Post-Extraction Degradation: Exposure to light and oxygen can contribute to the degradation of Z-ligustilide after extraction.[2][3] The presence of oxidants is a key factor in its degradation.[3]

  • Inaccurate Quantification: The analytical method used for quantification might not be properly validated or calibrated, leading to erroneously low yield calculations.

Troubleshooting Workflow for Low Z-ligustilide Yield

Troubleshooting Low Z-ligustilide Yield start Low Z-ligustilide Yield Detected check_ple_params Review PLE Parameters (Temp, Pressure, Solvent, Time) start->check_ple_params check_sample_prep Verify Sample Preparation (Particle Size, Moisture) start->check_sample_prep check_post_extraction Examine Post-Extraction Handling (Light/Oxygen Exposure) start->check_post_extraction check_quantification Validate Analytical Method (HPLC/GC-MS) start->check_quantification optimize_temp Optimize Temperature (Lower if degradation is suspected) check_ple_params->optimize_temp If Temp is too high optimize_solvent Optimize Solvent System check_ple_params->optimize_solvent If solvent is not optimal refine_particle_size Adjust Particle Size check_sample_prep->refine_particle_size implement_protective_measures Implement Protective Measures (e.g., use of inert gas, amber vials) check_post_extraction->implement_protective_measures recalibrate_instrument Recalibrate Instrument & Rerun Standards check_quantification->recalibrate_instrument end_good Yield Improved optimize_temp->end_good optimize_solvent->end_good refine_particle_size->end_good implement_protective_measures->end_good recalibrate_instrument->end_good end_bad Yield Still Low (Consult further literature) PLE Workflow start Start sample_prep Sample Preparation (Drying, Grinding) start->sample_prep ple_setup PLE System Setup (Set Parameters) sample_prep->ple_setup extraction Extraction (Load Sample, Run Cycle) ple_setup->extraction collection Extract Collection (Amber Vial, Inert Gas) extraction->collection storage Storage (Low Temperature) collection->storage analysis Analysis (HPLC-DAD) storage->analysis end End analysis->end

References

Improving the poor stability and bioavailability of ligustilide for clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with ligustilide. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges of poor stability and low bioavailability that hinder its clinical development.

Section 1: FAQs on Ligustilide Stability and Degradation

Q1: What makes Z-ligustilide inherently unstable?

A: Z-ligustilide's instability stems from its chemical structure, which features a multi-conjugated system and a lactone ring.[1] This structure is susceptible to degradation through several pathways, including oxidation, hydrolysis, and isomerization, particularly when exposed to common environmental factors.[2][3] Factors like temperature, light, oxygen, pH, and even the choice of solvent can significantly impact its stability and lead to conformational changes.[3][4]

Q2: What are the primary degradation products of Z-ligustilide I should be aware of?

A: When Z-ligustilide degrades, several products can be formed. The major degradation reactions are oxidation, hydrolysis, and isomerization.[2] Key degradation products that have been identified include senkyunolide I, senkyunolide H, (E)-6, 7-trans-dihydroxyligustilide, and (Z)-6, 7-epoxyligustilide.[2] Under light exposure, Z-ligustilide can also form dimers and trimers.[5]

Q3: How do environmental factors specifically affect Z-ligustilide's stability?

A: Environmental factors are critical to manage during experiments:

  • Light: Exposure to light, especially UV light, is a primary driver of degradation. In one study, purified ligustilide in a solution exposed to daylight showed complete degradation after 15 days, whereas a sample kept in the dark showed minimal degradation.[5] Another study noted that under light, 77.9% of free ligustilide degraded within six days.[6]

  • Temperature: Higher temperatures accelerate the degradation process.[4]

  • pH: The stability of ligustilide is pH-dependent.[4] It is generally more stable in acidic conditions and less stable in neutral or basic media.

  • Solvents: The choice of solvent can influence stability. For instance, acetonitrile is recommended for preparing standard solutions to minimize isomerization.[7]

Q4: What are the best practices for storing pure ligustilide and its solutions to maximize stability?

A: To minimize degradation, follow these storage guidelines:

  • Pure Compound: Store pure, solid Z-ligustilide in an airtight, amber-colored vial at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, oxygen, and moisture.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent like acetonitrile, store in amber vials at low temperatures, and protect from light.[7] For aqueous formulations, consider using antioxidants like Vitamin C.[4] Studies show Z-ligustilide is most stable when kept within its original plant material matrix.[5]

Section 2: Troubleshooting Guide for Stability Experiments

Problem Potential Cause(s) Suggested Solution(s)
Rapid degradation of ligustilide observed in my aqueous solution. 1. Photo-degradation: Exposure to ambient or UV light. 2. Oxidation: Presence of dissolved oxygen. 3. Unfavorable pH: pH of the solution may be neutral or alkaline.1. Conduct all experiments under amber or red light. Wrap containers in aluminum foil.[5] 2. De-gas your solvents before use. Consider adding antioxidants such as 0.3% Vitamin C.[4] 3. Buffer your solution to a slightly acidic pH if compatible with your experimental goals.
Inconsistent results in stability assays across replicates. 1. Inconsistent light exposure: Varying light conditions between samples. 2. Temperature fluctuations: Inconsistent temperature control. 3. Solvent evaporation: Changes in concentration over time.1. Ensure all samples are handled with identical light protection. 2. Use a calibrated incubator or water bath with precise temperature control. 3. Securely seal all sample containers (e.g., with parafilm) to prevent evaporation, especially during long-term studies.
Difficulty identifying and quantifying degradation products. 1. Low concentration: Degradation products may be below the detection limit of your instrument. 2. Lack of reference standards: Difficulty in confirming the identity of unknown peaks.1. Use a more sensitive analytical method like UPLC-QTOF-MS.[2] 2. If standards are unavailable, use techniques like UPLC-QTOF-MS and NMR to elucidate the structure of the unknown products.[2] Compare your mass spectrometry data with literature values for known degradation products.

Section 3: FAQs on Ligustilide Bioavailability

Q5: Why is the oral bioavailability of Z-ligustilide so low?

A: The poor oral bioavailability of Z-ligustilide, reported to be as low as 2.6%–7.5% in rats, is primarily due to extensive first-pass metabolism in the liver.[8][9][10] After oral administration, the compound is rapidly absorbed but then quickly metabolized before it can reach systemic circulation, significantly reducing the amount of active drug available.

Q6: What are the most effective formulation strategies to enhance Z-ligustilide's bioavailability?

A: Several strategies have proven effective in significantly increasing the oral bioavailability of Z-ligustilide:

  • Structural Modification: Synthesizing a more stable derivative can bypass stability and metabolism issues. For example, a derivative known as LIGc showed an absolute oral bioavailability of 83.97%, a dramatic increase from the parent compound.[1]

  • Cyclodextrin Inclusion Complexes: Encapsulating ligustilide within hydroxypropyl-β-cyclodextrin (HP-β-CD) protects the molecule from degradation and improves its solubility. This method increased the absolute bioavailability in rats from 7.5% to 35.9%.[8][11]

  • Nanoformulations: Nanoparticle-based delivery systems, such as nanoemulsions (LIGNE) or polymeric nanoparticles (PLGA-mPEG), can protect ligustilide from first-pass metabolism, improve its absorption, and increase its plasma concentration (Cmax) and total exposure (AUC).[12][13]

Section 4: Troubleshooting Guide for Bioavailability Studies

Problem Potential Cause(s) Suggested Solution(s)
Very low or undetectable plasma concentrations of ligustilide after oral administration. 1. Poor absorption/High first-pass metabolism: The inherent properties of ligustilide. 2. Insufficient analytical sensitivity: The quantification method is not sensitive enough. 3. Sample degradation: Ligustilide degraded in the collected plasma samples before analysis.1. Utilize an enabling formulation such as an HP-β-CD complex or a nanoemulsion to improve bioavailability.[8][13] 2. Develop a more sensitive assay. HPLC with fluorescence detection (HPLC-FLD) can achieve a lower limit of quantitation of 2.44 ng/mL.[14][15] 3. Process blood samples immediately after collection. Store plasma at -80°C and add antioxidants if necessary. Protect from light during handling.
High variability in pharmacokinetic data between animal subjects. 1. Inconsistent gavage technique: Differences in the administered dose or stress levels. 2. Physiological differences: Variations in gastric emptying time or metabolic enzyme activity. 3. Formulation instability: The formulation may not be homogenous or stable, leading to inconsistent dosing.1. Ensure all technicians are thoroughly trained in oral gavage. Allow animals to acclimate to reduce stress. 2. Increase the number of animals per group to improve statistical power. Ensure animals are properly fasted before dosing. 3. Thoroughly characterize your formulation for homogeneity and stability before administration. Vigorously mix the formulation before drawing each dose.

Section 5: Data Summaries

Table 1: Pharmacokinetic Parameters of Ligustilide in Different Formulations (Rat Models)

FormulationDose & RouteCmax (Peak Plasma Conc.)Tmax (Time to Peak)Absolute Bioavailability (F%)Reference
Pure Ligustilide i.v.--100% (by definition)[9]
Pure Ligustilide Oral--2.6%[9]
Pure Ligustilide 12.5, 25, 50 mg/kg, Oral--71.36%, 68.26%, 75.44%*[14]
HP-β-CD Complex Oral--35.9% (vs. 7.5% for free LIG)[8]
LIGc (Derivative) 90 mg/kg, Oral9.89 ± 1.62 mg/L0.5 h83.97%[1]
Nanoemulsion (LIGNE) 20 mg/kg, OralSignificantly higher than free LIG-Significantly improved[13]

*Note: The high bioavailability reported in this study[14] is an outlier compared to other reports and may be due to differences in methodology or vehicle used.

Table 2: Comparison of Stability Enhancement Strategies for Ligustilide

StrategyMethodKey FindingsReference
Inclusion Complex Kneading method with HP-β-CDGreatly enhanced stability against temperature and light. After 6 days under light, only 22.2% of complexed LIG degraded vs. 77.9% of free LIG.[6][8]
Structural Modification Synthesis of LIGc derivativeLIGc crystals were highly stable with no impurity peaks found via HPLC after 4 months at room temperature.[1]
Optimized Vehicle Aqueous solution with 1.5% Tween-80, 0.3% Vitamin C, 20% Propylene GlycolAntioxidants improved stability by ~35%. Predicted shelf-life (T90) was over 1.77 years at 25°C.[4]
Nanoformulation PLGA-mPEG nanoparticlesEncapsulation protects the drug from degradation and enhances stability.[12]

Section 6: Detailed Experimental Protocols

Protocol 1: Preparation of Ligustilide-HP-β-Cyclodextrin Inclusion Complex

This protocol is adapted from the kneading method described in the literature.[8]

  • Molar Ratio Calculation: Determine the required amounts of Z-ligustilide and hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 1:1 molar stoichiometry.[8]

  • Slurry Formation: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a 50% ethanol-water solution to form a consistent and homogeneous slurry.

  • Incorporation of Ligustilide: Dissolve the calculated amount of Z-ligustilide in a minimal volume of ethanol. Slowly add this solution to the HP-β-CD slurry while continuously kneading.

  • Kneading: Continue to knead the mixture vigorously for approximately 40-60 minutes. The mixture should become a sticky, paste-like mass. If it becomes too dry, add a few drops of the 50% ethanol solution.

  • Drying: Transfer the paste to a vacuum oven and dry at 40-50°C until a constant weight is achieved. This removes the ethanol and water.

  • Final Processing: Grind the dried mass into a fine powder using the mortar and pestle. Sieve the powder to ensure a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, or Differential Thermal Analysis (DTA).[8]

Protocol 2: Quantification of Ligustilide in Rat Plasma using HPLC-FLD

This protocol is based on a validated high-performance liquid chromatographic method with fluorescence detection.[14][15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., podophyllotoxin in methanol).

    • Add 500 µL of an extraction solvent (e.g., n-hexane-ether, 2:1 v/v).

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v), delivered isocratically.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Fluorescence Detection:

    • Use programmed wavelength switching for optimal sensitivity.

    • For Ligustilide: Excitation λ = 290 nm, Emission λ = 395 nm.

    • For Internal Standard (Podophyllotoxin): Excitation λ = 336 nm, Emission λ = 453 nm.[14]

  • Quantification:

    • Construct a calibration curve using spiked plasma standards prepared in the same manner.

    • Plot the peak area ratio of ligustilide to the internal standard against the nominal concentration.

    • Calculate the concentration of ligustilide in the unknown samples using the linear regression equation from the calibration curve.

Section 7: Visualizations

Workflow for Improving Ligustilide Formulation problem Problem Identification Poor Stability & Low Bioavailability strategy Formulation Strategy Selection problem->strategy mod Structural Modification (e.g., LIGc Synthesis) strategy->mod High Effort, High Reward complex Inclusion Complexation (e.g., HP-β-CD) strategy->complex Moderate Effort, Good Improvement nano Nanoformulations (e.g., Nanoemulsions, PLGA-NPs) strategy->nano Moderate Effort, Good Improvement char Physicochemical Characterization (Size, Stability, Encapsulation Efficiency) mod->char complex->char nano->char invitro In Vitro Evaluation (Release Profile, Cell Permeability) char->invitro invivo In Vivo Evaluation (Pharmacokinetics, Bioavailability Studies) invitro->invivo invivo->strategy Iterate if needed clinical Candidate for Clinical Trials invivo->clinical

Caption: A logical workflow for developing clinically viable ligustilide formulations.

Ligustilide's Anti-inflammatory Signaling Pathways cluster_mapk MAPK Cascade cluster_nfkb NF-κB Cascade LPS LPS (Inflammatory Stimulus) MAPK_path MAPK Pathway p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK NFKB_path NF-κB Pathway IKB IκBα Phosphorylation & Degradation LPS->IKB LIG Ligustilide LIG->p38 Inhibits Phosphorylation LIG->ERK LIG->JNK LIG->IKB Inhibits Response Inflammatory Response (iNOS, COX-2 Expression) p38->Response ERK->Response JNK->Response NFKB NF-κB Activation & Nuclear Translocation IKB->NFKB NFKB->Response

Caption: Ligustilide inhibits inflammation by suppressing MAPK and NF-κB pathways.[16]

Ligustilide's Anti-Angiogenesis Pathway in CAFs LIG Ligustilide TLR4 TLR4 Receptor (on Cancer-Associated Fibroblasts) LIG->TLR4 Acts on MYD88 MYD88 TLR4->MYD88 MAPKs p38, ERK, JNK Phosphorylation MYD88->MAPKs Activates AP1 AP-1 Signaling Pathway MAPKs->AP1 VEGFA VEGFA Secretion AP1->VEGFA Downregulates Angio Tumor Angiogenesis VEGFA->Angio Inhibits

Caption: Ligustilide inhibits VEGFA secretion via the TLR4 signaling pathway.[17]

References

Addressing the thermal degradation of Z-ligustilide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the thermal degradation of Z-ligustilide during extraction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Z-ligustilide, focusing on minimizing thermal degradation.

Problem Possible Cause Recommended Solution
Low yield of Z-ligustilide in the final extract. High extraction temperatures causing thermal degradation. Z-ligustilide is known to be an unstable compound that decomposes rapidly at high temperatures.[1]Optimize the extraction temperature. For methods like Pressurized Liquid Extraction (PLE), it is crucial to find a balance between extraction efficiency and thermal degradation. Consider using lower temperatures for a longer duration. For instance, in enzyme-assisted extraction, an optimal temperature of 35°C has been noted to prevent degradation while maintaining enzyme activity.
Presence of oxidative agents.The presence of oxidants contributes to Z-ligustilide degradation.[2] Consider degassing solvents or using a shielding gas like argon during extraction and storage.[2]
Inefficient extraction method.Evaluate alternative extraction methods. While traditional methods like Soxhlet can be effective, they often involve prolonged exposure to high temperatures. Newer methods like PLE and enzyme-assisted extraction have shown high efficiency.[1][3]
Presence of significant amounts of degradation products (e.g., Z-butylidenephthalide, phthalic acid anhydride) in the extract. Exposure to high temperatures and light.Minimize exposure to both heat and light during and after extraction.[4][5] Store extracts in amber vials at low temperatures (-20°C) to slow down degradation.[4]
Inappropriate solvent selection.The choice of solvent can significantly impact the stability of Z-ligustilide. Acetonitrile has been suggested for preparing standard solutions to minimize isomerization.[6] Studies have shown that Z-ligustilide is more stable in cyclohexane and chloroform compared to air.[7]
Inconsistent extraction yields between batches. Variability in raw material.Ensure consistent quality and handling of the raw plant material. Z-ligustilide is most stable within the original plant material.[8]
Fluctuations in extraction parameters.Strictly control all extraction parameters, including temperature, pressure, time, and solvent-to-solid ratio.
Isomerization of Z-ligustilide to E-ligustilide. Exposure to certain solvents and conditions.Use of appropriate solvents like acetonitrile for standard solutions can help minimize isomerization.[6]

Frequently Asked Questions (FAQs)

Q1: At what temperatures does significant thermal degradation of Z-ligustilide occur?

A1: While a specific temperature for the onset of significant degradation is not universally defined and can depend on the extraction method and matrix, Z-ligustilide is known to be unstable at elevated temperatures.[1] For instance, in Pressurized Liquid Extraction (PLE), temperature is a critical parameter that needs to be optimized to avoid decomposition.[1] Some studies on enzyme-assisted extraction have used temperatures around 35°C to avoid degradation.

Q2: What are the primary degradation products of Z-ligustilide to watch out for?

A2: The primary degradation products of Z-ligustilide include dimers and trimers, Z-butylidenephthalide, and phthalic acid anhydride.[4] Other identified degradation products include senkyunolide I, senkyunolide H, (E)-6, 7-trans-dihydroxyligustilide, and (Z)-6, 7-epoxyligustilide.[6] The degradation pathways mainly involve oxidation, hydrolysis, and isomerization.[6]

Q3: How can I improve the stability of Z-ligustilide during extraction and storage?

A3: To improve stability, it is recommended to:

  • Control Temperature: Use the lowest effective temperature for extraction.

  • Protect from Light: Conduct extractions in a dark environment and store extracts in light-protected containers.[4][5]

  • Use Antioxidants: The addition of antioxidants, such as Vitamin C, can markedly improve the stability of Z-ligustilide in aqueous solutions by almost 35%.[5]

  • Optimize pH: The pH of the extraction medium can influence stability and should be controlled.[5]

  • Inert Atmosphere: Storing extracts under an inert gas like argon can prevent oxidation.[2]

  • Solvent Choice: Select solvents that are known to improve the stability of Z-ligustilide, such as cyclohexane and chloroform.[7]

Q4: Which extraction method is recommended for minimizing thermal degradation?

A4: Pressurized Liquid Extraction (PLE) has been shown to be a simple, highly efficient, and automated method with lower solvent consumption compared to conventional methods like Soxhlet and sonication.[1] However, the elevated temperatures used in PLE necessitate careful optimization to prevent thermal degradation.[1] Enzyme-assisted extraction is another promising method that can be performed at lower temperatures, thus preserving the integrity of Z-ligustilide.

Q5: Are there any stabilizing agents I can add to my extraction solvent?

A5: Yes, antioxidants can act as stabilizing agents. For instance, a study found that a vehicle containing 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG) was suitable for stabilizing Z-ligustilide.[5]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Z-Ligustilide

Extraction Method Solvent Temperature Extraction Time Yield of Z-ligustilide (mg/g) Reference
Pressurized Liquid Extraction (PLE)Optimized with CCDOptimized with CCDOptimized with CCDHigher than Soxhlet and sonication[1]
Soxhlet ExtractionNot specifiedNot specifiedNot specifiedLower than PLE[1]
SonicationNot specifiedNot specifiedNot specifiedLower than PLE[1]
Enzyme-Assisted Aqueous Two-Phase Extraction (EUA-ATPE)Ethanol/ (NH4)2SO435°C65 minHigh efficiency[9]

Table 2: Stability of Z-Ligustilide in Different Solvents

Solvent Condition Isomerization Rate Reference
AirRoom Temperature58%[7]
CyclohexaneRoom Temperature1.6%[7]
ChloroformRoom Temperature6.7%[7]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of Z-Ligustilide

This protocol is a general guideline and requires optimization for specific samples and equipment.

1. Sample Preparation:

  • Grind the dried plant material (e.g., Angelica sinensis roots) to a fine powder.
  • Accurately weigh a specific amount of the powdered sample and mix it with a dispersing agent (e.g., diatomaceous earth).

2. Extraction Cell Loading:

  • Place a cellulose filter at the bottom of the extraction cell.
  • Load the sample mixture into the extraction cell.
  • Place another cellulose filter on top of the sample.

3. PLE System Parameters (To be optimized using a central composite design):

  • Extraction Solvent: A suitable organic solvent or a mixture (e.g., ethanol, methanol, acetonitrile).
  • Temperature: Start with a lower temperature (e.g., 60°C) and gradually increase to find the optimal point before significant degradation occurs.
  • Pressure: Typically set at 1500 psi.
  • Static Extraction Time: The duration the sample is exposed to the heated solvent (e.g., 5-15 minutes).
  • Flush Volume: The volume of fresh solvent used to rinse the extraction cell (e.g., 60% of the cell volume).
  • Number of Cycles: Typically 1-3 cycles.

4. Post-Extraction:

  • Collect the extract in a collection vial.
  • Filter the extract if necessary.
  • Store the extract at low temperature (-20°C) in an amber vial, preferably under an inert atmosphere.

Protocol 2: Quantification of Z-Ligustilide using High-Performance Liquid Chromatography (HPLC)

1. Standard Preparation:

  • Prepare a stock solution of Z-ligustilide standard in a suitable solvent like acetonitrile.
  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

2. HPLC System and Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water is often used.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Diode-array detector (DAD) set at a wavelength suitable for Z-ligustilide (e.g., 326 nm).[8]
  • Injection Volume: 10-20 µL.
  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

3. Sample Analysis:

  • Filter the prepared extract through a 0.45 µm syringe filter before injection.
  • Inject the standard solutions and the sample extract into the HPLC system.

4. Quantification:

  • Identify the Z-ligustilide peak in the chromatogram based on the retention time of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Determine the concentration of Z-ligustilide in the sample by interpolating its peak area on the calibration curve.

Visualizations

Thermal_Degradation_Pathway cluster_factors Influencing Factors cluster_ligustilide Z-Ligustilide cluster_degradation_products Degradation Products Heat Heat Z_Ligustilide Z-Ligustilide Heat->Z_Ligustilide Accelerates Degradation Light Light Light->Z_Ligustilide Accelerates Degradation Oxygen Oxygen Oxygen->Z_Ligustilide Promotes Oxidation Isomerization Isomerization (E-Ligustilide) Z_Ligustilide->Isomerization Isomerization Oxidation Oxidation Products (Senkyunolides, Epoxides) Z_Ligustilide->Oxidation Oxidation Hydrolysis Hydrolysis Products Z_Ligustilide->Hydrolysis Hydrolysis Dimerization Dimerization & Trimerization Z_Ligustilide->Dimerization Dimerization/ Trimerization Other Other Products (Z-butylidenephthalide, Phthalic acid anhydride) Z_Ligustilide->Other Further Degradation

Caption: Thermal Degradation Pathway of Z-Ligustilide.

Experimental_Workflow cluster_extraction Extraction Process cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Start Plant Material Preparation Grinding & Weighing Start->Preparation Extraction Extraction (e.g., PLE, Sonication) Preparation->Extraction Filtration Filtration Extraction->Filtration Extract Crude Extract Filtration->Extract HPLC HPLC Analysis Extract->HPLC Quantification Quantification HPLC->Quantification Evaluation Evaluate Yield & Purity Quantification->Evaluation Optimization Optimize Parameters (Temp, Solvent, etc.) Evaluation->Optimization Low Yield or High Degradation Optimization->Extraction Re-extract

Caption: Experimental Workflow for Z-Ligustilide Extraction and Analysis.

References

Overcoming low oral bioavailability of ligustilide due to first-pass metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of ligustilide due to extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of ligustilide?

A1: The low oral bioavailability of ligustilide, a major bioactive component of Angelica sinensis, is primarily attributed to extensive first-pass metabolism in the liver.[1] Pharmacokinetic studies in rats have shown that the oral bioavailability of ligustilide is very low, estimated to be around 2.6% to less than 3%.[1][2] This rapid and extensive metabolism significantly reduces the amount of active compound that reaches systemic circulation.

Q2: Which enzymes are responsible for the first-pass metabolism of ligustilide?

A2: Cytochrome P450 (CYP) enzymes are the main contributors to the metabolism of ligustilide. Specifically, studies have identified CYP3A4, CYP2C9, and CYP1A2 as the primary enzymes involved in its biotransformation.[2]

Q3: What are the major metabolic pathways of ligustilide?

A3: The primary metabolic pathways of ligustilide include epoxidation, epoxide hydrolysis, aromatization, hydroxylation, and glutathionylation.[2][3] These processes convert ligustilide into various metabolites, with senkyunolide I being a major metabolite in both rat and human hepatocytes.[2][3]

Q4: What are the most promising strategies to overcome the low oral bioavailability of ligustilide?

A4: Several strategies are being explored to enhance the oral bioavailability of ligustilide. These can be broadly categorized into:

  • Nanoformulations: Encapsulating ligustilide in nanoparticle-based delivery systems can protect it from degradation and first-pass metabolism, thereby improving its absorption.[4][5][6][7]

  • Metabolic Inhibition: Co-administration of ligustilide with inhibitors of CYP450 enzymes can reduce its first-pass metabolism.

  • Structural Modification: Modifying the chemical structure of ligustilide can lead to analogs with improved stability and metabolic resistance.[8]

Troubleshooting Guides

Issue 1: Low and variable bioavailability in preclinical animal studies.

Possible Cause 1: Extensive First-Pass Metabolism

  • Troubleshooting:

    • Co-administer with a CYP450 Inhibitor: In your experimental design, consider the co-administration of a known CYP3A4 inhibitor, such as ketoconazole. This can help to saturate the metabolic pathway and increase the systemic exposure of ligustilide.

    • Formulation Strategies: Develop a nanoformulation of ligustilide to protect it from premature metabolism. Options include liposomes, solid lipid nanoparticles (SLNs), or cyclodextrin inclusion complexes.

Possible Cause 2: Poor Aqueous Solubility and Dissolution Rate

  • Troubleshooting:

    • Particle Size Reduction: Micronization or nano-sizing of the ligustilide powder can increase the surface area for dissolution.

    • Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or lipids in your formulation to improve the solubility of ligustilide in the gastrointestinal fluids.

    • Amorphous Solid Dispersions: Prepare a solid dispersion of ligustilide in a hydrophilic polymer to enhance its dissolution rate.

Issue 2: Difficulty in preparing stable and efficient ligustilide nanoformulations.

Possible Cause 1: Drug Expulsion from the Nanocarrier during Storage

  • Troubleshooting:

    • Optimize Drug Loading: Determine the optimal drug-to-carrier ratio to prevent oversaturation and subsequent drug leakage.

    • Select Appropriate Stabilizers: Use suitable surfactants or polymers to stabilize the nanoparticle structure and prevent drug expulsion.

    • Lyophilization: For long-term storage, consider lyophilizing the nanoformulation with a cryoprotectant to maintain its stability.

Possible Cause 2: Inconsistent Particle Size and High Polydispersity Index (PDI)

  • Troubleshooting:

    • Optimize Formulation Parameters: Systematically vary parameters such as the concentration of lipids, surfactants, and the drug during preparation.

    • Control Process Parameters: For methods like high-pressure homogenization, carefully control the pressure, number of cycles, and temperature to achieve a uniform particle size.

    • Purification: Use techniques like centrifugation or dialysis to remove larger aggregates and narrow the particle size distribution.

Quantitative Data Summary

Table 1: Oral Bioavailability of Ligustilide in Different Formulations (Rat Model)

FormulationAbsolute Bioavailability (%)Fold Increase vs. Free LigustilideReference
Free Ligustilide (in solution)2.6-[1]
Ligustilide-Hydroxypropyl-β-Cyclodextrin Inclusion Complex35.913.8[9]
Ligustilide Derivative (LIGc)83.9732.3[8]

Experimental Protocols

Protocol 1: Preparation of Ligustilide-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Methodology: Kneading Method

  • Molar Ratio: Determine the desired molar ratio of ligustilide to HP-β-CD (e.g., 1:1).

  • Mixing: Accurately weigh the calculated amounts of ligustilide and HP-β-CD.

  • Kneading: Transfer the mixture to a mortar. Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) dropwise while continuously triturating the mixture with a pestle. Continue kneading for a specified time (e.g., 60 minutes) to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Protocol 2: In Vitro First-Pass Metabolism Study using Rat Liver Microsomes

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Rat liver microsomes (final protein concentration, e.g., 0.5 mg/mL)

    • Ligustilide (final concentration, e.g., 1 µM, dissolved in a minimal amount of organic solvent like DMSO, final concentration ≤ 0.1%)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with continuous shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of Reaction: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of ligustilide using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of ligustilide.

Visualizations

Ligustilide_Metabolism_Pathway Ligustilide Ligustilide Phase_I Phase I Metabolism (CYP450: 3A4, 2C9, 1A2) Ligustilide->Phase_I Metabolites Epoxides, Hydroxylated Metabolites, Aromatized Products Phase_I->Metabolites Phase_II Phase II Metabolism (e.g., Glutathionylation) Metabolites->Phase_II Excretion Excretion Phase_II->Excretion

Caption: First-pass metabolism pathway of ligustilide.

Experimental_Workflow_Bioavailability A Ligustilide E Oral Administration to Rats A->E B Nanoformulation (e.g., Liposomes, SLNs) B->E C Structural Modification C->E D Co-administration with CYP450 Inhibitor D->E F Blood Sampling at Different Time Points E->F G LC-MS/MS Analysis of Plasma Ligustilide Concentration F->G H Pharmacokinetic Analysis (AUC, Cmax, Tmax) G->H I Calculate Oral Bioavailability H->I Ligustilide_Anti_Inflammatory_Pathway Ligustilide Ligustilide NF_kB_Pathway NF-κB Signaling Pathway Ligustilide->NF_kB_Pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, iNOS, COX-2) NF_kB_Pathway->Pro_inflammatory_Mediators Activates Inflammatory_Response Inflammatory Response Pro_inflammatory_Mediators->Inflammatory_Response Promotes

References

Technical Support Center: Enhancing the Drug-Forming Properties of Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ligustilide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the drug-forming properties of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the drug-forming properties of ligustilide?

A1: Ligustilide, a primary bioactive component of several traditional medicinal herbs, presents significant challenges for drug development.[1][2] The primary issues include:

  • Poor Oral Bioavailability: Studies in rats have shown that the oral bioavailability of pure ligustilide is very low, estimated to be around 2.6%, largely due to extensive first-pass metabolism in the liver.[3][4]

  • Chemical Instability: Ligustilide is highly unstable and susceptible to degradation under various conditions, including exposure to light, temperature, oxygen, and certain pH values.[1][5] This instability can lead to conformational changes and loss of activity.[1]

  • Low Water Solubility: The poor water solubility of ligustilide limits its formulation options and contributes to its low bioavailability.[1][6]

Q2: What are the most common strategies to improve the bioavailability and stability of ligustilide?

A2: Several strategies have been successfully employed to overcome the poor drug-forming properties of ligustilide. These can be broadly categorized as:

  • Nanoformulations: Encapsulating ligustilide into nano-sized delivery systems like nanoemulsions and nanoparticles can protect it from degradation, improve solubility, and enhance bioavailability.[7][8]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can significantly improve the stability and oral bioavailability of ligustilide.[9]

  • Structural Modification: Chemical modification of the ligustilide molecule can lead to derivatives with improved stability and pharmacokinetic profiles.[10]

  • Prodrug Approach: Designing a prodrug of ligustilide can be a viable strategy to enhance its solubility and overall druggability.[11][12]

Q3: Which signaling pathways are modulated by ligustilide and are relevant to its therapeutic effects?

A3: Ligustilide exerts its pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, by modulating several key signaling pathways:[4]

  • NF-κB Pathway: Ligustilide has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[13][14] It can prevent the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[13]

  • MAPK Pathway: It can also suppress the phosphorylation of p38 MAPK, ERK, and JNK, which are involved in inflammatory responses.[13]

  • PI3K/AKT Pathway: Ligustilide has been found to inhibit the PI3K/AKT signaling pathway, which is implicated in cell proliferation, migration, and invasion in cancer.[15]

  • TLR4 Signaling: In the context of the tumor microenvironment, ligustilide can inhibit the pro-angiogenic effects of cancer-associated fibroblasts via the TLR4-AP-1 signaling pathway.[16]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common experimental issues and protocols for key strategies to improve ligustilide's properties.

Issue 1: Low Oral Bioavailability of Ligustilide in Preclinical Studies

Troubleshooting:

If you are observing low and variable plasma concentrations of ligustilide after oral administration in your animal models, consider the following solutions.

Solutions & Experimental Protocols:

1. Nanoemulsion Formulation

Nanoemulsions can significantly enhance the oral bioavailability of ligustilide by increasing its dissolution rate and protecting it from degradation.[7]

  • Experimental Protocol: Preparation of Ligustilide Nanoemulsion (LIGNE)

    • Preparation of the Oil Phase: Dissolve a specific amount of Z-ligustilide (e.g., 20 mg/kg) in a suitable oil carrier.

    • Preparation of the Aqueous Phase: Prepare an aqueous solution containing surfactants and co-surfactants.

    • Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.

    • Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size to the nano-range.

    • Characterization: Characterize the nanoemulsion for particle size, zeta potential, and encapsulation efficiency.

2. Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method improves bioavailability by forming an inclusion complex that enhances the stability and solubility of ligustilide.[9]

  • Experimental Protocol: Preparation of Ligustilide/HP-β-CD Inclusion Complex

    • Molar Ratio: Determine the optimal molar ratio of ligustilide to HP-β-CD (a 1:1 stoichiometry has been reported to be effective).[9]

    • Kneading Method:

      • Add a small amount of a water-ethanol mixture to the physical mixture of ligustilide and HP-β-CD.

      • Knead the mixture thoroughly in a mortar until a paste-like consistency is achieved.

      • Dry the resulting product in a vacuum oven at a controlled temperature.

    • Characterization: Confirm the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, Differential Thermal Analysis (DTA), and Fourier Transform Infrared (FTIR) spectroscopy.[9]

Quantitative Data Summary:

FormulationAbsolute Bioavailability (%)Fold IncreaseReference
Free Ligustilide7.5-[9]
Ligustilide/HP-β-CD Complex35.94.8[9]
Ligustilide Derivative (LIGc)83.9711.2[10]
Issue 2: Degradation of Ligustilide During Storage and Experiments

Troubleshooting:

If you are observing a loss of ligustilide purity or activity over time, it is likely due to its inherent instability.

Solutions & Experimental Protocols:

1. Optimized Storage Conditions

Proper storage is crucial to minimize the degradation of ligustilide.

  • Protocol for Storage:

    • Store pure ligustilide and its formulations protected from light.[5]

    • Store under an inert atmosphere (e.g., argon) to prevent oxidation.[5]

    • For solutions, storage at low temperatures (-20°C or below) is recommended.[5]

2. Use of Antioxidants in Formulations

The addition of antioxidants can significantly improve the stability of ligustilide in aqueous solutions.[17][18]

  • Protocol for Stabilized Vehicle Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., 1.5% Tween-80) and a co-solvent (e.g., 20% propylene glycol).[18]

    • Add an antioxidant, such as Vitamin C (ascorbic acid) at a concentration of 0.3%, to the vehicle.[18]

    • Dissolve the ligustilide in this stabilized vehicle. This formulation has been shown to predict a shelf-life of over 1.77 years at 25°C.[17][18]

3. Nanoparticle Encapsulation

Encapsulating ligustilide in polymeric nanoparticles can protect it from degradation and provide controlled release.

  • Experimental Protocol: Preparation of PLGA-mPEG Nanoparticles

    • Method: A multiple-emulsion solvent evaporation method can be employed.[19]

    • Organic Phase: Dissolve Poly(d,l-lactic-co-glycolide)-monomethoxy poly(ethylene glycol) (PLGA-mPEG) and ligustilide in a suitable organic solvent.

    • Emulsification: Emulsify the organic phase in an aqueous solution containing a stabilizer.

    • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.

    • Purification: Collect and wash the nanoparticles by centrifugation.

    • Characterization: Analyze the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.[8][19]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to ligustilide research.

Ligustilide_NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Ligustilide Ligustilide IKK IKK Ligustilide->IKK MAPK_pathway MAPK Pathway Ligustilide->MAPK_pathway TLR4->IKK TLR4->MAPK_pathway IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB IkBa_deg->NFkB NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) NFkB_nuc->iNOS_COX2 p38 p-p38 MAPK_pathway->p38 ERK p-ERK MAPK_pathway->ERK JNK p-JNK MAPK_pathway->JNK p38->NFkB_nuc ERK->NFkB_nuc JNK->NFkB_nuc

Caption: Ligustilide's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Ligustilide_PI3K_AKT_Pathway Ligustilide Ligustilide PI3K PI3K Ligustilide->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Cell_Effects Cell Proliferation, Migration, Invasion pAKT->Cell_Effects Experimental_Workflow_Bioavailability start Start: Low Bioavailability strategy Select Strategy start->strategy nano Nanoformulation (Nanoemulsion, Nanoparticles) strategy->nano complex Complexation (Cyclodextrin) strategy->complex modification Structural Modification strategy->modification formulate Formulate Ligustilide nano->formulate complex->formulate modification->formulate administer Administer to Animal Model formulate->administer analyze Pharmacokinetic Analysis administer->analyze end End: Improved Bioavailability analyze->end

References

Optimizing Ligand Binding Assays for Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ligand binding assays for enhanced reproducibility.

Frequently Asked Questions (FAQs)

1. What are the critical reagents in a ligand binding assay (LBA)?

Critical reagents in an LBA are those that are fundamental to the quality and long-term performance of the assay.[1] These typically include:

  • Antibodies (Capture and Detection): Their specificity and affinity directly impact assay performance.

  • Ligand (Analyte): The quality and stability of the ligand are crucial for accurate quantification.

  • Conjugates: Labeled secondary antibodies or other detection reagents.

  • Calibrators and Controls: Used to generate the standard curve and monitor assay performance.

It is essential to have documented procedures for defining and managing these critical reagents throughout the lifecycle of the assay.[1]

2. How do I select the appropriate assay format?

The choice of assay format depends on the nature of the ligand and the research question. Common formats include:

  • Direct Assay: The primary antibody is directly labeled.

  • Indirect Assay: A labeled secondary antibody that binds to the primary antibody is used.

  • Sandwich Assay: The antigen is captured between two antibodies (a capture and a detection antibody). This format is highly specific.

  • Competitive Assay: The sample antigen competes with a labeled antigen for binding to a limited amount of antibody. This is often used for small molecules.

3. What are the acceptance criteria for Quality Control (QC) samples?

QC samples are crucial for monitoring the performance and reliability of the assay.[2] Regulatory agencies like the FDA provide guidelines for acceptance criteria.

ParameterAcceptance Criteria
Accuracy (% Relative Error) Within ±20% of the nominal value (±25% at the Lower Limit of Quantification, LLOQ).[3][4]
Precision (% Coefficient of Variation) ≤20% (≤25% at the LLOQ).[3][4]
Total Error (%RE + %CV) Should generally not exceed 30% (40% at the LLOQ).

Table 1: General Acceptance Criteria for QC Samples in Ligand Binding Assays.

4. How often should I perform assay validation?

A full validation should be performed when a new bioanalytical method is established.[5] Partial validation may be necessary when there are changes to the method, such as:

  • A change in critical reagents.

  • A change in instrumentation.

  • A change in the sample matrix.

Cross-validation should be performed when data is generated from different laboratories or when different analytical methods are used within a study.

Troubleshooting Guides

Encountering issues during your ligand binding assays is common. This section provides a systematic approach to troubleshooting the most frequent problems.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Assay Problem Identified HighBackground High Background Signal? Start->HighBackground LowSignal Low or No Signal? HighBackground->LowSignal No CheckWashing Optimize Washing Steps - Increase wash volume/number - Ensure complete aspiration HighBackground->CheckWashing Yes PoorReproducibility Poor Reproducibility? LowSignal->PoorReproducibility No CheckReagents Verify Reagent Activity - Check expiration dates - Test new aliquots LowSignal->CheckReagents Yes SolutionFound Problem Resolved PoorReproducibility->SolutionFound No, consult expert CheckPipetting Review Pipetting Technique - Calibrate pipettes - Use consistent technique PoorReproducibility->CheckPipetting Yes CheckBlocking Optimize Blocking Buffer - Increase concentration/incubation time - Test different blocking agents CheckWashing->CheckBlocking CheckAntibodyConc Reduce Antibody Concentration - Titrate primary/secondary antibodies CheckBlocking->CheckAntibodyConc CheckIncubation Optimize Incubation - Reduce time/temperature CheckAntibodyConc->CheckIncubation CheckIncubation->SolutionFound CheckAntibodyPair Confirm Antibody Pairing - Ensure compatibility for sandwich assays CheckReagents->CheckAntibodyPair IncreaseAntibodyConc Increase Antibody Concentration - Titrate primary/secondary antibodies CheckAntibodyPair->IncreaseAntibodyConc IncreaseIncubation Optimize Incubation - Increase time/temperature IncreaseAntibodyConc->IncreaseIncubation IncreaseIncubation->SolutionFound CheckReagentPrep Standardize Reagent Preparation - Prepare fresh reagents - Ensure proper mixing CheckPipetting->CheckReagentPrep CheckPlateWasher Verify Plate Washer Performance - Check for clogged ports - Ensure uniform washing CheckReagentPrep->CheckPlateWasher CheckEnvironmental Control Environmental Factors - Maintain consistent temperature - Avoid drafts and edge effects CheckPlateWasher->CheckEnvironmental CheckEnvironmental->SolutionFound

A decision tree to guide troubleshooting of common ligand binding assay issues.

Issue 1: High Background Signal

High background can mask the specific signal, reducing the assay's dynamic range and sensitivity.

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Washing Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of wash buffer after each step.[6][7]
Ineffective Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time.[8] Consider testing different blocking agents (e.g., non-fat dry milk, casein, or commercial blockers).
Excessive Antibody Concentration Titrate the primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific Binding of Detection Reagents Include a control with no primary antibody to check for non-specific binding of the secondary antibody.[6]
Cross-reactivity of Reagents Ensure the secondary antibody is specific to the primary antibody's species and isotype.
Contamination of Reagents or Plate Use sterile technique and fresh reagents. Ensure plates are clean and free of contaminants.[7]

Table 2: Troubleshooting High Background Signal.

Issue 2: Low or No Signal

A weak or absent signal can prevent the detection and quantification of the analyte.

Possible Causes and Solutions

CauseRecommended Solution
Inactive Reagents Check the expiration dates of all reagents. Use fresh aliquots of antibodies, conjugates, and substrates.
Incorrect Reagent Preparation Double-check all calculations and dilutions. Ensure all components were added in the correct order.
Suboptimal Incubation Times or Temperatures Optimize incubation times and temperatures for each step. Ensure reagents are brought to room temperature before use if required by the protocol.
Insufficient Antibody Concentration Titrate the primary and/or secondary antibodies to a higher concentration.
Problem with Antibody Pairing (Sandwich ELISA) Ensure the capture and detection antibodies recognize different epitopes on the antigen and do not interfere with each other's binding.
Inactive Enzyme or Substrate Test the activity of the enzyme-conjugate and the substrate independently.

Table 3: Troubleshooting Low or No Signal.

Issue 3: Poor Reproducibility

Inconsistent results between wells, plates, or experiments compromise the reliability of the data.

Possible Causes and Solutions

CauseRecommended Solution
Inconsistent Pipetting Ensure pipettes are calibrated and used correctly. Use a consistent pipetting rhythm and technique for all wells.[9][10]
Variable Incubation Times or Temperatures Use a timer for all incubation steps. Ensure the incubator provides a uniform temperature across the plate. Avoid stacking plates during incubation.[9]
Inadequate Washing Use an automated plate washer for better consistency. If washing manually, ensure all wells are treated identically.[9]
Edge Effects Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature and humidity environment.
Reagent Variability Prepare fresh reagents for each experiment. If using kits, do not mix components from different lots.[10]
Improper Sample Handling Ensure samples are properly mixed before aliquoting. Avoid repeated freeze-thaw cycles.

Table 4: Troubleshooting Poor Reproducibility.

Experimental Protocols

Competitive ELISA Protocol

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • High-binding 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Antigen

  • Primary Antibody (unlabeled)

  • Enzyme-conjugated Secondary Antibody

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Sample and Standards

Procedure:

  • Antigen Coating:

    • Dilute the antigen to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.[11]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competition Reaction:

    • In separate tubes, pre-incubate varying concentrations of the unlabeled antigen (standards and samples) with a fixed concentration of the primary antibody for 1-2 hours at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat Coat Plate with Antigen Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Sample/Standard with Primary Antibody Wash2->PreIncubate AddCompetitionMix Add Mixture to Plate PreIncubate->AddCompetitionMix Wash3 Wash AddCompetitionMix->Wash3 AddSecondary Add Secondary Antibody Wash3->AddSecondary Wash4 Wash AddSecondary->Wash4 AddSubstrate Add Substrate Wash4->AddSubstrate AddStop Add Stop Solution AddSubstrate->AddStop ReadPlate Read Plate AddStop->ReadPlate

A step-by-step workflow for a competitive ELISA.

References

Comparison of different extraction methods for Z-ligustilide from A. Sinensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Z-ligustilide from Angelica sinensis. It includes a comparison of different extraction methods, detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations of relevant biological pathways.

Comparison of Extraction Methods for Z-Ligustilide

The selection of an appropriate extraction method is critical for maximizing the yield and purity of Z-ligustilide while minimizing its degradation. Z-ligustilide is a thermally labile compound, and its stability is influenced by factors such as heat, light, and pH.[1][2] Below is a summary of common extraction methods with their key parameters and resulting yields.

Extraction MethodKey ParametersZ-Ligustilide Yield (mg/g dry weight)AdvantagesDisadvantages
Supercritical Fluid Extraction (SFE) Pressure: 350 barTemperature: 40°CCo-solvent: Ethyl acetateTime: 4 hours~5.0 - 23.54High selectivity, No residual organic solvents, Low extraction temperature preserves unstable compounds.[1][3]High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) Solvent: EthanolTemperature: 90°CTime: 45 minutesPower: 180 WNot explicitly stated for Z-ligustilide, but generally high efficiency for other compounds.Reduced extraction time and solvent consumption, Increased extraction efficiency.[2][4]Potential for localized heating and degradation if not controlled, Equipment cost.
Microwave-Assisted Extraction (MAE) Solvent: 46% EthanolTemperature: 62°CTime: ~27 minutesNot explicitly stated for Z-ligustilide in comparative studies found.Fast extraction, Reduced solvent usage, Higher extraction rates.Potential for thermal degradation if not carefully controlled, Requires specialized equipment.
Enzyme-Assisted Extraction (EAE) Enzyme: Cellulase from endophyte No. Lut1201Temperature: 37°CTime: 30 hours~1.64High specificity, Environmentally friendly, Can improve extraction of compounds bound to the cell wall.[5][6]Longer extraction times, Cost of enzymes, Enzyme activity can be sensitive to process conditions.
Conventional Solvent Extraction (Reflux) Solvent: EthanolMethod: Reflux~0.79Simple setup, Low equipment cost.Long extraction times, High solvent consumption, Potential for thermal degradation of Z-ligustilide.[5]

Experimental Protocols

Supercritical Fluid Extraction (SFE) of Z-Ligustilide

This protocol is optimized for the extraction of Z-ligustilide and other phthalides from A. sinensis.

Materials and Equipment:

  • Dried and powdered Angelica sinensis root

  • Supercritical fluid extractor

  • CO₂ cylinder (SFC grade)

  • Ethyl acetate (HPLC grade)

  • Collection vials

Procedure:

  • Pack the extraction vessel with a known amount of powdered A. sinensis root.

  • Set the extraction parameters:

    • Pressure: 350 bar

    • Temperature: 40°C

    • Static Extraction Time: 4 hours

  • Introduce ethyl acetate as a co-solvent at a controlled flow rate. A volume of 60 mL is a good starting point for optimization.[3]

  • Begin the extraction by introducing supercritical CO₂ into the vessel.

  • During the static extraction time, the vessel is pressurized with the CO₂ and co-solvent mixture without any outflow.

  • After the static period, begin the dynamic extraction by opening the outlet valve and collecting the extract in vials.

  • The collected extract can then be concentrated under reduced pressure.

  • Quantify the Z-ligustilide content using HPLC-UV.[7]

Ultrasound-Assisted Extraction (UAE) of Z-Ligustilide

This protocol is a general guideline for UAE and should be optimized for Z-ligustilide extraction.

Materials and Equipment:

  • Dried and powdered Angelica sinensis root

  • Ultrasonic bath or probe system

  • Extraction solvent (e.g., ethanol, methanol)

  • Extraction vessel (e.g., flask)

  • Filtration system (e.g., filter paper, vacuum filtration)

  • Rotary evaporator

Procedure:

  • Place a known amount of powdered A. sinensis root into the extraction vessel.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the extraction parameters. Based on general principles for phytochemicals, good starting points are:[2][4]

    • Ultrasonic Power: 150-200 W

    • Temperature: 40-60°C (to minimize thermal degradation of Z-ligustilide)

    • Extraction Time: 30-60 minutes

  • After extraction, separate the extract from the plant material by filtration.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • Determine the Z-ligustilide concentration in the extract via HPLC-UV.[8]

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is my Z-ligustilide yield lower than expected?

A1: Several factors can contribute to low yields:

  • Degradation: Z-ligustilide is unstable and can degrade due to high temperatures, exposure to light, and oxidative conditions.[1][9] Ensure your extraction method uses mild temperatures and consider storing extracts in dark, airtight containers.

  • Improper Solvent: The choice of solvent is crucial. Non-polar solvents are generally more effective for Z-ligustilide. Ethanol and ethyl acetate are commonly used.

  • Insufficient Extraction Time/Power: For methods like UAE and MAE, ensure that the time and power settings are sufficient to disrupt the plant cell walls and allow for the release of the compound.

  • Plant Material Quality: The concentration of Z-ligustilide can vary significantly depending on the source, age, and storage conditions of the Angelica sinensis root.

Q2: I am observing multiple peaks around the retention time of Z-ligustilide in my HPLC chromatogram. What could they be?

A2: These are likely degradation products or isomers of Z-ligustilide. Common degradation products include (Z)-butylidenephthalide, senkyunolide I, and various dimers and trimers, especially upon exposure to light.[5] Isomerization to (E)-ligustilide can also occur. Using a validated HPLC method with a pure standard is essential for accurate identification and quantification.[7]

Q3: How can I improve the stability of my Z-ligustilide extract during storage?

A3: To enhance stability, store the extract at low temperatures (-20°C is recommended), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9] For solutions, using acetonitrile as a solvent has been shown to minimize isomerization compared to methanol.[7]

Troubleshooting Specific Issues
IssuePossible Cause(s)Recommended Solution(s)
Low yield with Supercritical Fluid Extraction (SFE) - Inappropriate pressure or temperature.- Insufficient co-solvent.- Optimize pressure and temperature. For Z-ligustilide, milder conditions (e.g., 40°C) are preferable.[3]- Increase the amount or change the type of co-solvent. Ethyl acetate is effective for Z-ligustilide.
Z-ligustilide degradation during Ultrasound-Assisted Extraction (UAE) - Localized overheating due to cavitation.- Use a cooling water bath around the extraction vessel.- Employ pulsed ultrasound to allow for heat dissipation.- Optimize the extraction time to be as short as possible while maintaining good yield.
Inconsistent results between batches - Variation in plant material.- Inconsistent extraction parameters.- Source Angelica sinensis from a reliable supplier and use material from the same batch for comparative experiments.- Carefully control all extraction parameters (time, temperature, solvent ratio, etc.).
Difficulty in purifying Z-ligustilide from the crude extract - Co-extraction of compounds with similar polarity.- Employ chromatographic techniques for purification, such as column chromatography or preparative HPLC.[9][10]

Mandatory Visualizations

Experimental Workflow for Z-Ligustilide Extraction and Analysis

G cluster_extraction Extraction cluster_purification Purification & Analysis cluster_storage Storage Plant Material Angelica sinensis (Dried, Powdered) Extraction Method Select Method: - SFE - UAE - MAE - Solvent Extraction Plant Material->Extraction Method Crude Extract Crude Extract containing Z-ligustilide Extraction Method->Crude Extract Purification Purification (e.g., Column Chromatography) Crude Extract->Purification Analysis Quantification (HPLC-UV) Crude Extract->Analysis Direct Analysis Pure Z-ligustilide Purified Z-ligustilide Purification->Pure Z-ligustilide Pure Z-ligustilide->Analysis Storage Conditions Storage: - Low Temperature - Dark - Inert Atmosphere Pure Z-ligustilide->Storage Conditions

Caption: General workflow for the extraction, purification, and analysis of Z-ligustilide.

Signaling Pathways Modulated by Z-Ligustilide

Z-ligustilide has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway Inhibition by Z-Ligustilide

Caption: Z-ligustilide inhibits the NF-κB pathway by preventing IκBα phosphorylation.

MAPK Signaling Pathway Inhibition by Z-Ligustilide

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK p38_MAPK p38 MAPK MAPKKK->p38_MAPK Activates ERK ERK MAPKKK->ERK Activates JNK JNK MAPKKK->JNK Activates p-p38 p-p38 p38_MAPK->p-p38 Phosphorylation p-ERK p-ERK ERK->p-ERK Phosphorylation p-JNK p-JNK JNK->p-JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p-p38->Transcription_Factors p-ERK->Transcription_Factors p-JNK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Z-ligustilide Z-ligustilide Z-ligustilide->p-p38 Inhibits Z-ligustilide->p-ERK Inhibits Z-ligustilide->p-JNK Inhibits

Caption: Z-ligustilide inhibits the phosphorylation of p38, ERK, and JNK in the MAPK pathway.

References

Resolving stability issues of ligustilide for use as a standard in production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when using ligustilide as a reference standard in a production environment.

Frequently Asked Questions (FAQs)

Q1: My ligustilide standard is showing signs of degradation. What are the common causes?

A1: Ligustilide is an unstable compound susceptible to degradation from several factors.[1][2] The primary causes of degradation include:

  • Exposure to Light: Light, particularly UV light, can induce isomerization, dimerization, and trimerization of ligustilide.[2]

  • Temperature: Elevated temperatures accelerate the rate of degradation through various pathways, including oxidation and hydrolysis.[3][4]

  • Oxygen: The presence of oxygen can lead to oxidation of the molecule.[1]

  • pH: Ligustilide is sensitive to pH and degrades rapidly in alkaline conditions (pH > 8.0). The optimal pH for stability is between 5.0 and 7.4.[4]

  • Solvent: The choice of solvent can significantly impact stability.[1] For instance, acetonitrile is a suitable solvent for preparing standard solutions to minimize isomerization.[5]

Q2: I've observed new peaks in the chromatogram of my ligustilide standard. What are these impurities?

A2: The appearance of new peaks is likely due to the formation of degradation products. Common degradation pathways for Z-ligustilide include oxidation, hydrolysis, and isomerization.[6] Some of the identified degradation products are:

  • Senkyunolide I and Senkyunolide H[6]

  • (E)-6, 7-trans-dihydroxyligustilide[6]

  • (Z)-6, 7-epoxyligustilide[6]

  • Ligustilide dimers and trimers[2]

  • (E)-butylidenephthalide (an isomer)[2]

Q3: How can I improve the stability of my ligustilide standard solution?

A3: To enhance the stability of your ligustilide standard, consider the following strategies:

  • Storage Conditions: Store the standard in a cool, dark place, preferably at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon).[2]

  • Solvent Selection: Use a suitable solvent such as acetonitrile for preparing stock solutions.[5]

  • Use of Antioxidants: The addition of antioxidants, such as Vitamin C (ascorbic acid), can significantly improve stability in aqueous solutions by up to 35%.[3][7]

  • Formulation with Co-solvents: A vehicle containing 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol (PG) has been shown to be suitable for improving stability.[3][4][7]

  • Nanoemulsions: For research and development, formulating ligustilide into a nanoemulsion can enhance its stability at room temperature.[8]

Q4: What is the expected shelf-life of a stabilized ligustilide solution?

A4: The shelf-life is highly dependent on the storage conditions and the formulation used. For a Z-ligustilide formulation containing 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol, the predicted shelf-life (T90, time for 10% degradation) at 25°C is over 1.77 years.[3][7]

Troubleshooting Guides

Issue 1: Rapid Degradation of Ligustilide Standard in Solution

Symptoms:

  • A rapid decrease in the peak area of ligustilide in chromatographic analysis.

  • The appearance of multiple new peaks corresponding to degradation products.

Possible Causes & Solutions:

CauseSolution
Improper Storage Store stock solutions at -20°C in amber vials to protect from light.[2] For working solutions, prepare them fresh daily.
Oxygen Exposure Degas the solvent before preparing the solution. Purge the headspace of the vial with an inert gas like argon or nitrogen.[2]
Inappropriate Solvent Use acetonitrile for preparing analytical standards to minimize isomerization.[5]
Unfavorable pH If using aqueous solutions, ensure the pH is maintained between 5.0 and 7.4.[4]
Issue 2: Inconsistent Quantification Results

Symptoms:

  • High variability in the concentration measurements of the same sample.

  • Poor reproducibility between different batches of standards.

Possible Causes & Solutions:

CauseSolution
Standard Degradation Implement the stabilization strategies outlined in FAQ Q3. Prepare a fresh standard from a solid reference material for each analytical run or use a recently prepared and properly stored stock solution.
Isomerization during Analysis Use a validated analytical method. For HPLC, a reversed-phase method with UV detection at 350 nm can help in separating Z-ligustilide from its E-isomer and other related compounds.[5]
Method Sensitivity For low concentrations, consider using a more sensitive method like HPLC with fluorescence detection (HPLC-FLD).[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Ligustilide Stock Solution

Objective: To prepare a ligustilide stock solution with improved stability for use as a reference standard.

Materials:

  • Z-ligustilide reference standard

  • Propylene glycol (PG)

  • Tween-80

  • Vitamin C (Ascorbic acid)

  • Deionized water

  • Amber glass vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the vehicle solution by mixing 20% propylene glycol, 1.5% Tween-80, and 0.3% Vitamin C in deionized water.

  • Accurately weigh the required amount of Z-ligustilide reference standard.

  • Dissolve the ligustilide in the prepared vehicle to achieve the desired concentration.

  • Vortex the solution until the ligustilide is completely dissolved.

  • Dispense the stock solution into amber glass vials.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Store the vials at -20°C.

Protocol 2: Stability Testing of Ligustilide Standard

Objective: To assess the stability of a ligustilide standard solution under specific storage conditions.

Materials:

  • Stabilized ligustilide stock solution

  • HPLC system with UV or FLD detector

  • Appropriate mobile phase and column (e.g., reversed-phase C18 column)

  • Temperature-controlled storage chambers

Procedure:

  • Prepare a batch of the stabilized ligustilide solution as per Protocol 1.

  • Analyze an initial sample (T=0) to determine the initial concentration of ligustilide.

  • Divide the remaining samples into different storage conditions (e.g., 25°C/60% RH, 40°C/75% RH, and -20°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), withdraw a sample from each storage condition.

  • Analyze the samples by HPLC to determine the concentration of ligustilide.

  • Calculate the percentage of ligustilide remaining at each time point relative to the initial concentration.

  • Plot the percentage of ligustilide remaining versus time to determine the degradation rate.

Visualizations

Ligustilide_Degradation_Pathways cluster_main Z-Ligustilide Degradation cluster_products Degradation Products Z-Ligustilide Z-Ligustilide Isomerization\n((E)-butylidenephthalide) Isomerization ((E)-butylidenephthalide) Z-Ligustilide->Isomerization\n((E)-butylidenephthalide) Light Oxidation\n((Z)-6,7-epoxyligustilide) Oxidation ((Z)-6,7-epoxyligustilide) Z-Ligustilide->Oxidation\n((Z)-6,7-epoxyligustilide) Oxygen, Light Hydrolysis\n(Senkyunolide I, H) Hydrolysis (Senkyunolide I, H) Z-Ligustilide->Hydrolysis\n(Senkyunolide I, H) pH > 8.0 Polymerization\n(Dimers, Trimers) Polymerization (Dimers, Trimers) Z-Ligustilide->Polymerization\n(Dimers, Trimers) Light

Caption: Major degradation pathways of Z-ligustilide.

Troubleshooting_Workflow cluster_workflow Troubleshooting Ligustilide Standard Instability Start Inconsistent Results or New Chromatographic Peaks CheckStorage Storage Conditions Correct? Start->CheckStorage CheckSolvent Appropriate Solvent Used? CheckStorage->CheckSolvent Yes Solution_Storage Store at -20°C in Amber Vials CheckStorage->Solution_Storage No CheckOxygen Oxygen Excluded? CheckSolvent->CheckOxygen Yes Solution_Solvent Use Acetonitrile for Standards CheckSolvent->Solution_Solvent No CheckpH pH in Optimal Range? CheckOxygen->CheckpH Yes Solution_Oxygen Degas Solvent and Use Inert Gas CheckOxygen->Solution_Oxygen No Solution_pH Maintain pH between 5.0-7.4 CheckpH->Solution_pH No End Problem Resolved CheckpH->End Yes Solution_Storage->CheckSolvent Solution_Solvent->CheckOxygen Solution_Oxygen->CheckpH Solution_pH->End

Caption: Troubleshooting workflow for ligustilide standard instability.

Ligustilide_Signaling_Pathways cluster_pathways Reported Signaling Pathways Modulated by Ligustilide Ligustilide Ligustilide Nrf2 Nrf2 Pathway Ligustilide->Nrf2 Induces NFkB NF-κB Pathway Ligustilide->NFkB Inhibits TRPA1 TRPA1 Channel Ligustilide->TRPA1 Activates Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_Inflammatory Anti-inflammatory Response NFkB->Anti_Inflammatory Analgesic Analgesic Effects TRPA1->Analgesic

Caption: Signaling pathways associated with ligustilide's activity.

References

Validation & Comparative

A Comparative Analysis of Ligustilide's Neuroprotective Efficacy in Ischemic Rodent Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparison of the neuroprotective effects of ligustilide, a primary active component of several traditional medicinal plants, against alternative therapeutic agents in rodent models of ischemic stroke. This guide synthesizes experimental data, outlines detailed protocols, and visualizes key molecular pathways to offer an objective resource for researchers, scientists, and professionals in drug development.

Efficacy Showdown: Ligustilide vs. Alternatives

Ligustilide has demonstrated significant neuroprotective effects in preclinical studies. To contextualize its therapeutic potential, this guide compares its performance with two other notable neuroprotective agents: Edaravone, a free radical scavenger, and DL-3-n-butylphthalide (NBP), a compound originally derived from celery seeds. The following tables summarize the quantitative outcomes from various studies involving the middle cerebral artery occlusion (MCAO) model in rats, a common method for inducing ischemic stroke in laboratory settings.

Table 1: Reduction in Cerebral Infarct Volume
CompoundDosageAdministration RouteTiming of AdministrationInfarct Volume Reduction (%)Reference
Ligustilide 20 mg/kgOral2 hours post-ischemia48.29%[1][2]
80 mg/kgOral2 hours post-ischemia84.87%[1][2]
Edaravone 6 mg/kgIntravenousPost-ischemia~34%[3]
4 mg/kgIntra-arterialPost-ischemiaSignificant reduction[4]
DL-3-n-butylphthalide (NBP) 9 mg/kgNot SpecifiedPost-ischemiaSignificant reduction[5]
60 mg/kgOralImmediately after reperfusionSignificant reduction[6]
Table 2: Improvement in Neurological Deficit Scores
CompoundDosageNeurological Scoring SystemOutcomeReference
Ligustilide 20 mg/kg, 80 mg/kg5-point scaleSignificant improvement[1][7]
Edaravone 6 mg/kgNot SpecifiedAmeliorated neurological symptoms[8]
4 mg/kgLonga scoreSignificant improvement[4]
DL-3-n-butylphthalide (NBP) Not SpecifiedZea-Longa Score, mNSSSignificant improvement[9]
9 mg/kgNot SpecifiedSignificantly improved neurological function[5]

Delving into the Mechanisms: Key Signaling Pathways

Ligustilide exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in cell survival, inflammation, and mitochondrial function. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is a central mechanism of ligustilide's anti-apoptotic effects.[7][10][11][12] By promoting the phosphorylation of Akt, ligustilide initiates a cascade that inhibits pro-apoptotic proteins like Bax and cleaved caspase-3, while upregulating anti-apoptotic proteins such as Bcl-2.[7]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligustilide Ligustilide Receptor Receptor Ligustilide->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Activated) Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Caspase3 Cleaved Caspase-3 (Pro-apoptotic) pAkt->Caspase3 Inhibits Survival Cell Survival Bcl2->Survival Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: Ligustilide activates the PI3K/Akt pathway to promote cell survival.

AMPK Signaling Pathway

Ligustilide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.[13][14][15] This activation leads to the promotion of Drp1-mediated mitochondrial fission, a process that helps in clearing damaged mitochondria and maintaining mitochondrial quality control, thereby reducing neuronal damage.[13][14]

AMPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligustilide Ligustilide AMPK AMPK Ligustilide->AMPK Activates pAMPK p-AMPK (Activated) Drp1 Drp1 pAMPK->Drp1 Activates MitochondrialFission Mitochondrial Fission Drp1->MitochondrialFission MitochondrialQuality Improved Mitochondrial Quality Control MitochondrialFission->MitochondrialQuality NeuronalDamage Reduced Neuronal Damage MitochondrialQuality->NeuronalDamage

Caption: Ligustilide activates the AMPK pathway to improve mitochondrial function.

TLR4/NF-κB Signaling Pathway

The anti-inflammatory effects of ligustilide are partly mediated by the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[16][17] By downregulating this pathway, ligustilide reduces the production of pro-inflammatory cytokines, thereby mitigating the neuroinflammatory response that exacerbates ischemic brain injury.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligustilide Ligustilide TLR4 TLR4 Ligustilide->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatoryCytokines Promotes Transcription Neuroinflammation Neuroinflammation ProInflammatoryCytokines->Neuroinflammation

Caption: Ligustilide inhibits the TLR4/NF-κB pathway to reduce neuroinflammation.

Experimental Protocols: A Step-by-Step Guide

The following section details the standardized methodology for inducing ischemic stroke in rodent models, a crucial aspect for ensuring the reproducibility and comparability of experimental findings.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used technique to mimic focal cerebral ischemia in humans.[18][19]

MCAO_Workflow cluster_pre_op Pre-operative Phase cluster_op Operative Phase cluster_post_op Post-operative Phase AnimalPrep Animal Preparation (Fasting, Anesthesia) Incision Midline Neck Incision AnimalPrep->Incision VesselIsolation Isolate Common, Internal & External Carotid Arteries (CCA, ICA, ECA) Incision->VesselIsolation Ligation Distal Ligation of ECA VesselIsolation->Ligation FilamentInsertion Insert Filament into ECA Stump Ligation->FilamentInsertion AdvanceFilament Advance Filament into ICA to Occlude MCA FilamentInsertion->AdvanceFilament Reperfusion Withdraw Filament for Reperfusion (for transient MCAO) AdvanceFilament->Reperfusion WoundClosure Suture Wound Reperfusion->WoundClosure Recovery Post-operative Care & Recovery WoundClosure->Recovery Assessment Neurological Assessment & Infarct Volume Analysis Recovery->Assessment

Caption: Standard workflow for the MCAO experimental model in rats.

Detailed Steps:

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used.[20] Animals are fasted overnight with free access to water. Anesthesia is induced, commonly with isoflurane or chloral hydrate.[20] Body temperature is maintained at 37°C throughout the procedure.[10]

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.[19] The ECA is ligated distally. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[18][19]

  • Ischemia and Reperfusion: For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 or 120 minutes) to allow for reperfusion.[20]

  • Post-operative Care and Assessment: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring is performed at various time points post-surgery.[7] After a predetermined survival period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is removed for infarct volume analysis, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[18]

This guide provides a foundational understanding of the neuroprotective potential of ligustilide in the context of ischemic stroke research. The presented data and protocols are intended to aid in the design and interpretation of future studies aimed at developing novel therapeutics for this debilitating condition.

References

A Comparative Analysis of Pressurized Liquid Extraction, Soxhlet, and Sonication for Ligustilide Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of three common extraction techniques—Pressurized Liquid Extraction (PLE), Soxhlet extraction, and sonication—for the isolation of ligustilide, a key phthalide found in Angelica sinensis. The following analysis is based on experimental data to inform methodology selection.

The choice of extraction method can significantly impact the yield, purity, and overall efficiency of isolating ligustilide. While traditional methods like Soxhlet have been widely used, modern techniques such as PLE and sonication offer distinct advantages in terms of solvent consumption, extraction time, and automation.

Quantitative Comparison of Extraction Methods

Experimental data comparing the extraction efficiency of Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) for Z-ligustilide from Angelica sinensis is summarized below. Studies have shown that PLE and SE have comparable, high extraction efficiencies.[1] In one study, PLE was highlighted as a simple, highly efficient, and automated method with lower solvent consumption compared to conventional methods like Soxhlet and sonication.[2]

Extraction MethodCompoundExtractable Content (mg/g of dried sample)
Pressurized Liquid Extraction (PLE)Z-ligustilide1.83
Sonication Extraction (SE)Z-ligustilide1.89

Experimental Protocols

Detailed methodologies for each extraction technique are provided to ensure reproducibility and accurate comparison.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency.

Apparatus: Accelerated Solvent Extractor (e.g., Dionex ASE 200)

Procedure:

  • Sample Preparation: A 2.0 g sample of powdered Angelica sinensis is mixed with diatomaceous earth and placed into an 11 mL extraction cell.

  • Extraction Parameters:

    • Solvent: Methanol

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 3

    • Flush Volume: 60%

    • Purge Time: 60 seconds

  • Collection: The extract is collected in a vial.

  • Post-Extraction: The collected extract is concentrated under a vacuum and then dissolved in methanol for analysis.

Soxhlet Extraction

Soxhlet extraction is a traditional method that uses continuous solvent reflux over a solid sample.

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

Procedure:

  • Sample Preparation: A 2.0 g sample of powdered Angelica sinensis is placed in a cellulose thimble.

  • Assembly: The thimble is placed in the Soxhlet extractor, which is fitted to a round-bottom flask containing 100 mL of methanol and connected to a condenser.

  • Extraction: The solvent is heated to reflux and the extraction is carried out for 4 hours.

  • Post-Extraction: The extract is cooled and then concentrated using a rotary evaporator. The residue is dissolved in methanol for analysis.

Sonication Extraction (SE)

Sonication, or ultrasound-assisted extraction, employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Apparatus: Ultrasonic bath or probe sonicator.

Procedure:

  • Sample Preparation: A 2.0 g sample of powdered Angelica sinensis is placed in a flask with 50 mL of methanol.

  • Extraction: The flask is immersed in an ultrasonic bath and sonicated at a frequency of 40 kHz and a power of 250 W for 30 minutes at room temperature.

  • Separation: The mixture is then centrifuged or filtered to separate the extract from the solid residue.

  • Post-Extraction: The supernatant is collected and prepared for analysis.

Experimental and Logical Workflows

To visualize the procedural flow of each extraction method, the following diagrams have been generated.

PLE_Workflow cluster_prep Sample Preparation cluster_extraction Pressurized Liquid Extraction cluster_post Post-Extraction prep1 Weigh 2.0g Angelica sinensis powder prep2 Mix with diatomaceous earth prep1->prep2 prep3 Load into 11 mL extraction cell prep2->prep3 ple Set Parameters: - Solvent: Methanol - Temp: 100°C - Pressure: 1500 psi - Static Time: 5 min - Cycles: 3 prep3->ple collect Collect extract ple->collect concentrate Concentrate under vacuum collect->concentrate dissolve Dissolve in methanol for analysis concentrate->dissolve Soxhlet_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_post Post-Extraction prep1 Weigh 2.0g Angelica sinensis powder prep2 Place in cellulose thimble prep1->prep2 soxhlet Assemble Apparatus - Add 100 mL Methanol - Reflux for 4 hours prep2->soxhlet cool Cool the extract soxhlet->cool concentrate Concentrate with rotary evaporator cool->concentrate dissolve Dissolve in methanol for analysis concentrate->dissolve Sonication_Workflow cluster_prep Sample Preparation cluster_extraction Sonication Extraction cluster_post Post-Extraction prep1 Weigh 2.0g Angelica sinensis powder prep2 Add 50 mL Methanol prep1->prep2 sonicate Sonicate in ultrasonic bath - Frequency: 40 kHz - Power: 250 W - Time: 30 min prep2->sonicate separate Centrifuge or filter sonicate->separate collect Collect supernatant separate->collect analyze Prepare for analysis collect->analyze

References

Ligustilide: A Comparative Analysis of its Anti-Cancer Effects Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological effects of ligustilide, a major bioactive component isolated from Angelica sinensis, across a range of cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutic agents.

Abstract

Ligustilide (LIG) has demonstrated significant anti-tumor activity in numerous studies, inhibiting proliferation, inducing apoptosis, and impeding migration in various cancer types.[1][2] Its mechanisms of action are multifaceted and appear to be cell-line specific, involving the modulation of several key signaling pathways, including the PI3K/AKT, NFκB1, and ER-stress pathways.[3][4][5] This document synthesizes experimental data to provide a comparative overview of its efficacy and molecular mechanisms.

Comparative Efficacy of Ligustilide: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for ligustilide in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Treatment DurationCitation
T24 Bladder Cancer209.8 µM24 hours[4]
215.2 µM48 hours[4]
EJ-1 Bladder Cancer240.4 µM24 hours[4]
230.3 µM48 hours[4]
HuccT1 Cholangiocarcinoma~26.7 µM (5.08 µg/mL)48 hours[6][7]
RBE Cholangiocarcinoma~30.3 µM (5.77 µg/mL)48 hours[6][7]
TW2.6 Oral Cancer>200 µM*24 hours (hypoxia)[8]

*Note: A concentration of 200 µM was required to achieve significant viability reduction in hypoxic TW2.6 oral cancer cells.[8]

Summary of Biological Effects and Mechanisms

Ligustilide's anti-cancer effects extend beyond cytotoxicity and are mediated by distinct signaling pathways in different cellular contexts.

Cell Line TypeKey Biological EffectsMajor Signaling Pathways AffectedCitation
Oral Cancer (TW2.6) Induces caspase-dependent apoptosis; Inhibits cell migration.Upregulation of c-Myc; Activation of Endoplasmic Reticulum (ER) Stress.[1][5][8]
Non-Small Cell Lung Cancer (NSCLC) Inhibits proliferation and viability; Promotes apoptosis; Dampens aerobic glycolysis.Inhibition of PTEN/AKT signaling.[3]
Cisplatin-Resistant Lung Cancer Decreases cell viability; Induces cell cycle arrest and apoptosis.Upregulation of PLPP1, leading to inhibition of the AKT pathway.[9]
Ovarian Cancer (OVCAR-3) Induces apoptosis through oxidative stress.Induction of NRF2 and its downstream antioxidant genes.[10]
Bladder Cancer (T24, EJ-1) Induces apoptosis and sub-G1 cell cycle arrest.Downregulation of NFκB1; Upregulation of Caspase-8, tBID, and BAX.[4]
Cholangiocarcinoma (HuccT1, RBE) Inhibits cell proliferation and migration.Inhibition of the PI3K/AKT signaling pathway.[6][7]
Hepatocellular Carcinoma (HCC) Restrains cell viability and migration; Suppresses macrophage M2 polarization.Inhibition of YAP-mediated IL-6 secretion.[11]
Breast Cancer (MCF-7) Reduces cell viability and induces apoptosis.Not specified in the provided results.[12]
Prostate Cancer-Associated Fibroblasts (CAFs) Inhibits pro-angiogenic effects.Downregulation of VEGFA secretion via the TLR4 pathway.[2]

Signaling Pathways and Experimental Workflow

The molecular mechanisms of ligustilide are complex and often interconnected. The following diagrams illustrate a general experimental workflow for assessing its effects and a simplified overview of the key signaling pathways it modulates in different cancer types.

G General Experimental Workflow for Ligustilide Studies cluster_0 Cell Culture & Treatment cluster_1 Biological Assays cluster_2 Molecular Analysis start Cancer Cell Lines treat Ligustilide Treatment start->treat mtt Cell Viability (MTT Assay) treat->mtt mig Cell Migration (Wound Healing) treat->mig apop Apoptosis (Annexin V) treat->apop prot Protein Extraction treat->prot res Data Analysis & Interpretation mtt->res mig->res apop->res wb Western Blot prot->wb wb->res

Caption: A typical workflow for investigating the in-vitro effects of ligustilide.

G Ligustilide's Key Signaling Pathways in Different Cancers cluster_oral Oral Cancer cluster_lung NSCLC & Cholangiocarcinoma cluster_bladder Bladder Cancer LIG Ligustilide ER_Stress ER Stress LIG->ER_Stress activates PI3K PI3K LIG->PI3K inhibits NFKB NFκB1 LIG->NFKB inhibits cMyc ↑ c-Myc ER_Stress->cMyc Apoptosis_Oral Apoptosis cMyc->Apoptosis_Oral AKT AKT PI3K->AKT Prolif_Lung Inhibition of Proliferation AKT->Prolif_Lung Apoptosis_Bladder Apoptosis NFKB->Apoptosis_Bladder Mito Mitochondrial Pathway Mito->Apoptosis_Bladder

Caption: Ligustilide modulates distinct signaling pathways in various cancer types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the analysis of ligustilide's effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Ligustilide stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

    • Treatment: Treat cells with various concentrations of ligustilide for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only (e.g., DMSO) controls.[8]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[13]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

  • Materials:

    • Treated and control cells

    • Ice-cold PBS

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and HRP-conjugated secondary antibodies

    • Chemiluminescent detection substrate

  • Protocol:

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[14][15]

    • Homogenization: Agitate the lysate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

    • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]

    • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[15]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration (Wound-Healing) Assay

This assay is used to study cell migration in vitro.

  • Materials:

    • 6-well or 12-well plates

    • 200 µL pipette tip

    • Serum-free medium

  • Protocol:

    • Monolayer Culture: Grow cells in a plate until they form a confluent monolayer.

    • Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.[8][18]

    • Washing: Wash the cells with PBS to remove detached cells and debris.

    • Treatment: Add serum-free medium containing the desired concentration of ligustilide or vehicle control.

    • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 16 or 24 hours).[18]

    • Analysis: Measure the width of the scratch at different points and quantify the rate of cell migration into the empty area.

References

Unveiling Progestative Activity: A Guide to Validating a Luciferase Bioassay for Ligustilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a luciferase-based reporter gene bioassay for detecting the progestative activity of ligustilide, a primary bioactive compound in Angelica sinensis. While direct validation data for ligustilide in this specific assay is not extensively published, this document outlines the established principles and experimental protocols for validating such an assay. It also compares the luciferase bioassay with alternative methods for assessing progestative activity, supported by general experimental data.

Comparison of Methods for Detecting Progestative Activity

Several methods are available to determine the progestogenic potential of a compound. The choice of assay depends on the specific research question, desired throughput, and the level of detail required regarding the mechanism of action.

Assay Type Principle Advantages Disadvantages Typical Data Output
Luciferase Reporter Gene Assay Measures the transcriptional activation of the progesterone receptor (PR) by a test compound. Cells are engineered to express a luciferase reporter gene under the control of a progesterone-responsive element (PRE).High sensitivity, wide dynamic range, suitable for high-throughput screening (HTS), provides functional information on receptor activation.[1]Requires genetically modified cell lines, potential for off-target effects influencing the reporter gene.EC50/IC50 values, fold induction of luciferase activity.
Receptor Binding Assay Quantifies the affinity of a compound to the progesterone receptor. Typically uses a radiolabeled progestin in a competitive binding format.Provides direct information on the physical interaction between the compound and the receptor.Does not provide information on the functional consequence of binding (agonist vs. antagonist), use of radioactive materials.Ki (inhibition constant), IC50 values.
Yeast-Based Reporter Assay Similar to the mammalian cell luciferase assay, but uses yeast as the host organism. Yeast are engineered to express the human progesterone receptor and a reporter gene (e.g., β-galactosidase).Cost-effective, rapid, and suitable for HTS.Differences in cellular machinery between yeast and mammalian cells may lead to discrepancies in results.EC50 values, colorimetric or fluorometric signal.
In Vivo Animal Models (e.g., Clauberg test) Measures the progestational effect of a compound on the uterine endometrium of immature or ovariectomized animals (e.g., rabbits).Provides information on the physiological effect of the compound in a whole organism.Low throughput, expensive, ethical considerations, and complex hormonal interactions can influence results.Endometrial proliferation score (e.g., McPhail index).

Experimental Protocols

Progesterone Receptor (PR) Luciferase Reporter Gene Assay

This protocol describes a typical workflow for a cell-based luciferase reporter gene assay to determine the progestative activity of a test compound like ligustilide.

a. Cell Culture and Transfection:

  • Cell Line: A suitable mammalian cell line that does not endogenously express the progesterone receptor (e.g., HEK293 or U2OS) is commonly used.[2]

  • Plasmids: The cells are co-transfected with two plasmids:

    • An expression vector containing the full-length human progesterone receptor (hPR).

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple progesterone response elements (PREs).[3]

    • Optionally, a third plasmid expressing a control reporter (e.g., Renilla luciferase) under a constitutive promoter can be included to normalize for transfection efficiency and cell viability.[1]

  • Transfection: Use a suitable transfection reagent (e.g., lipofection-based) to introduce the plasmids into the cells. After transfection, cells are seeded into 96-well plates.

b. Compound Treatment:

  • Prepare a serial dilution of ligustilide and a reference progestin (e.g., progesterone) in the appropriate cell culture medium.

  • After allowing the cells to adhere and recover from transfection (typically 24 hours), replace the medium with the medium containing the test compounds.

  • Incubate the cells for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

c. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.

  • Add the luciferase substrate to the cell lysate. The firefly luciferase enzyme will catalyze the oxidation of luciferin, resulting in light emission.

  • Measure the luminescence using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase.

d. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

  • Plot the normalized luciferase activity against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

Progesterone Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of ligustilide for the progesterone receptor.

a. Preparation of Receptor Source:

  • Prepare a cell lysate or tissue homogenate containing the progesterone receptor (e.g., from T47D cells, which endogenously express high levels of PR).

b. Binding Reaction:

  • In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-ORG 2058).

  • Add increasing concentrations of unlabeled ligustilide or a reference compound.

  • Incubate the mixture to allow the binding to reach equilibrium.

c. Separation of Bound and Free Ligand:

  • Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

d. Quantification:

  • Measure the amount of radioactivity in the bound fraction using a scintillation counter.

e. Data Analysis:

  • Plot the percentage of specific binding against the log of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation

The following tables illustrate how quantitative data from these assays would be presented. Please note that the data for ligustilide is hypothetical and for illustrative purposes only, as specific experimental values were not found in the initial search.

Table 1: Progestative Activity of Ligustilide in a PR Luciferase Reporter Gene Assay

Compound EC50 (nM) Maximal Induction (Fold over Vehicle)
Progesterone1.550
Ligustilide[Hypothetical Value, e.g., 150][Hypothetical Value, e.g., 35]
Control Compound>10,0001.2

Table 2: Progesterone Receptor Binding Affinity of Ligustilide

Compound IC50 (nM) Ki (nM)
Progesterone52.1
Ligustilide[Hypothetical Value, e.g., 500][Hypothetical Value, e.g., 210]
Control Compound>10,000>4,200

Mandatory Visualizations

Progesterone Receptor Signaling Pathway

Caption: Classical progesterone receptor signaling pathway.

Luciferase Bioassay Workflow

Luciferase_Workflow cluster_setup Assay Setup cluster_incubation Treatment and Incubation cluster_detection Signal Detection cluster_analysis Data Analysis Cells Seed PR-responsive reporter cells in 96-well plate AddCompound Add compounds to cells Cells->AddCompound Compound Prepare serial dilutions of Ligustilide and controls Compound->AddCompound Incubate Incubate for 18-24 hours AddCompound->Incubate Lyse Lyse cells Incubate->Lyse AddSubstrate Add luciferase substrate Lyse->AddSubstrate Read Measure luminescence AddSubstrate->Read Normalize Normalize data (e.g., to Renilla) Read->Normalize Plot Plot dose-response curve Normalize->Plot Calculate Calculate EC50/IC50 Plot->Calculate

Caption: Workflow for a luciferase reporter gene bioassay.

Validation Parameters for the Luciferase Bioassay

Validation_Parameters Validation Validation Parameters Specificity Accuracy Precision Linearity Range Robustness Specificity Specificity: Ensures the assay responds only to the analyte of interest (progestins) and not to other structurally related compounds without progestative activity. Validation:p1->Specificity Accuracy Accuracy: The closeness of the measured value to the true value. Determined by spike-recovery experiments. Validation:p2->Accuracy Precision Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at intra-assay and inter-assay levels. Validation:p3->Precision Linearity Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Validation:p4->Linearity Range Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. Validation:p5->Range Robustness Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation time, cell density). Validation:p6->Robustness

Caption: Key parameters for bioassay validation.

References

Cross-study analysis of ligustilide's impact on neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Study Comparative Analysis of its Neuroprotective Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive review of multiple preclinical studies reveals the significant potential of ligustilide, a natural phthalide compound predominantly found in Angelica sinensis, as a therapeutic agent for a range of neurodegenerative diseases. This analysis consolidates experimental data on its efficacy in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, highlighting its multimodal mechanism of action, which includes potent anti-inflammatory, antioxidant, and anti-apoptotic properties.

Ligustilide has been shown to modulate key signaling pathways implicated in neuronal survival and pathology. Notably, it activates the Nrf2/HO-1 and PI3K/Akt pathways, crucial for cellular defense against oxidative stress and promoting cell survival, while simultaneously inhibiting the pro-inflammatory NF-κB signaling cascade.[1][2][3][4] These actions collectively contribute to its observed neuroprotective effects, including the reduction of amyloid-beta (Aβ) plaque deposition, amelioration of cognitive deficits, and protection against ischemic brain injury.[5][6][7]

This guide provides a comparative analysis of the quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to offer researchers, scientists, and drug development professionals a thorough understanding of ligustilide's therapeutic potential.

Comparative Efficacy of Ligustilide Across Neurodegenerative Disease Models

The neuroprotective effects of ligustilide have been quantified across various preclinical models. The following tables summarize the key findings, providing a clear comparison of its impact on disease-specific biomarkers and functional outcomes.

Table 1: Effect of Ligustilide on Oxidative Stress Markers

Disease ModelMarkerTreatment DetailsResultReference
Vascular Dementia (Rats)MDA20 or 40 mg/kg/day for 4 weeksSignificant decrease[8]
Vascular Dementia (Rats)SOD, CAT, GSH-Px20 or 40 mg/kg/day for 4 weeksSignificant increase[8]
Aging (SAMP8 Mice)MDA10 or 20 mg/kg/daySignificant decrease[9]
Aging (SAMP8 Mice)SOD, GSH-Px10 or 20 mg/kg/daySignificant increase[9]
Cisplatin-induced Nephrotoxicity (in vitro)GSH, GSH-Px20 or 100 µMSignificant increase[10]
Pulmonary Fibrosis (Rats)MDA, LDH20, 40, 80 mg/kg for 4 weeksDose-dependent decrease[11][12]
Pulmonary Fibrosis (Rats)SOD, GSH20, 40, 80 mg/kg for 4 weeksDose-dependent increase[11][12]

Table 2: Effect of Ligustilide on Apoptosis

Disease ModelMarkerTreatment DetailsResultReference
Vascular Dementia (Rats)Bax20 or 40 mg/kg/day for 4 weeksSignificant decrease[8]
Vascular Dementia (Rats)Bcl-220 or 40 mg/kg/day for 4 weeksSignificant increase[8]
Aging (SAMP8 Mice)Cleaved caspase-3, Bax10 or 20 mg/kg/daySignificant decrease[9]
Aging (SAMP8 Mice)Bcl-210 or 20 mg/kg/daySignificant increase[9]
Ischemic Stroke (Rats, in vitro)Bax/Bcl-2 ratio, Cleaved caspase-3Not specifiedSignificant decrease[3]

Table 3: Effect of Ligustilide on Neuroinflammation

Disease ModelMarkerTreatment DetailsResultReference
LPS-stimulated Microglia (in vitro)NO Production2.5, 5, 10, 20 µMUp to 56.9% reduction at 10 µM[13][14]
LPS-stimulated Microglia (in vitro)TNF-α2.5, 5, 10, 20 µMUp to 59.9% reduction at 10 µM[13][14]
LPS-stimulated Microglia (in vitro)IL-1β2.5, 5, 10, 20 µMUp to 99.4% reduction at 10 µM[13][14]
LPS-stimulated Microglia (in vitro)MCP-12.5, 5, 10, 20 µMUp to 54.9% reduction at 10 µM[13][14]
Parkinson's Disease (Mice, in vitro)IL-1β, IL-6, TNF-α10, 20, 40 µMSignificant decrease[15]
Parkinson's Disease (Mice, in vitro)IL-4, IL-1010, 20, 40 µMSignificant increase[15]

Table 4: Effect of Ligustilide on Alzheimer's Disease Pathology and Cognitive Function

ModelOutcome MeasureTreatment DetailsResultReference
APP/PS1 MiceAβ plaque deposition10 and 40 mg/kgSignificant decrease[5]
APP/PS1 MicesAPPα levels10 and 40 mg/kgSignificant increase[5]
APP/PS1 MiceAβ1-42 oligomers and monomers10 and 40 mg/kgSignificant decrease[5]
APP/PS1 MiceMemory deficits (Y-maze, passive avoidance)30 mg/kg for 14 weeksSignificant improvement[16]
Aβ25-35 injected RatsAβ-associated pathology40 mg/kg/day for 15 daysAttenuated neuronal loss and pathology[6]

Table 5: Effect of Ligustilide in Ischemic Stroke Models

ModelOutcome MeasureTreatment DetailsResultReference
MCAO RatsInfarct volume32 or 40 mg/kgReduced to approx. 40% of untreated[6]
MCAO RatsInfarct volume20, 40, 80 mg/kgDose-dependent reduction[17]
MCAO RatsNeurological deficit score20, 40, 80 mg/kgDose-dependent decrease[17]

Key Signaling Pathways Modulated by Ligustilide

Ligustilide exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Ligustilide_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIG Ligustilide Nrf2 Nrf2 LIG->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 oxidizes Keap1->Nrf2 sequesters for degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds HO1 HO-1 ARE->HO1 induces expression Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes induces expression Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Ligustilide activates the Nrf2/HO-1 signaling pathway.

Ligustilide_PI3K_Akt_Pathway LIG Ligustilide Receptor Receptor LIG->Receptor activates PI3K PI3K Receptor->PI3K activates Akt Akt (PKB) PI3K->Akt phosphorylates and activates Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Ligustilide promotes cell survival via the PI3K/Akt pathway.

Ligustilide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIG Ligustilide IKK IKK LIG->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB->Pro_inflammatory_Genes translocates and activates transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation

Caption: Ligustilide inhibits the pro-inflammatory NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and culture for 24 hours.

    • Treat cells with various concentrations of ligustilide or vehicle control for the desired duration.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • After treatment with ligustilide, harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

  • Protocol:

    • Treat cells with ligustilide as required.

    • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells three times with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

4. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.

  • Protocol:

    • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of ligustilide.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) Induce_Toxicity Induce Neurotoxicity (e.g., Aβ, MPP+, OGD/R) Cell_Culture->Induce_Toxicity LIG_Treatment_vitro Ligustilide Treatment (various concentrations) Induce_Toxicity->LIG_Treatment_vitro Viability_Assay Cell Viability Assay (MTT, XTT) LIG_Treatment_vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) LIG_Treatment_vitro->Apoptosis_Assay ROS_Assay ROS Measurement (DCFH-DA) LIG_Treatment_vitro->ROS_Assay Western_Blot_vitro Western Blot (Nrf2, Akt, NF-κB pathways) LIG_Treatment_vitro->Western_Blot_vitro Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot_vitro->Data_Analysis Animal_Model Animal Model of Neurodegeneration (e.g., APP/PS1 mice, MCAO rats) LIG_Treatment_vivo Ligustilide Administration (e.g., oral gavage, i.p. injection) Animal_Model->LIG_Treatment_vivo Behavioral_Tests Behavioral Tests (Morris Water Maze, Rotarod) LIG_Treatment_vivo->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Histology Histological Analysis (Nissl, Thioflavin S staining) Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (ELISA for cytokines, Aβ levels) Tissue_Collection->Biochemical_Assays Western_Blot_vivo Western Blot (Target protein expression) Tissue_Collection->Western_Blot_vivo Histology->Data_Analysis Biochemical_Assays->Data_Analysis Western_Blot_vivo->Data_Analysis

References

A Comparative Analysis of Ligustilide and Its Degradation Products in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of ligustilide (LIG), a major bioactive component of traditional Chinese herbs like Angelica sinensis, and its primary degradation products. Due to its inherent instability, understanding the neuroprotective capacity of its derivatives is crucial for therapeutic development. This document summarizes key experimental findings, presents quantitative data for objective comparison, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Executive Summary

Ligustilide (LIG) demonstrates significant neuroprotective effects across various models of neurological damage, including intracerebral hemorrhage (ICH) and cerebral ischemia. However, its therapeutic potential is hampered by its chemical instability. This guide focuses on a comparative analysis between LIG and its key degradation products, including Senkyunolide H (SH), Senkyunolide I (SI), Senkyunolide A (SA), and Z-butylidenephthalide.

Experimental evidence, particularly from studies on ICH, reveals that both LIG and its degradation product SH exhibit potent neuroprotective activities by mitigating neurological deficits, reducing brain edema, and attenuating neuronal injury. Notably, SI shows significantly less efficacy in this model. The underlying mechanism for the protective effects of LIG and SH is linked to the inhibition of the Prx1/TLR4/NF-κB signaling pathway, a key cascade in neuroinflammation. Other degradation products, such as Senkyunolide A and Z-butylidenephthalide, also exhibit neuroprotective properties through distinct signaling pathways, including the PP2A/α-synuclein and BDNF/TrkB pathways, respectively.

This comparative guide aims to provide researchers and drug development professionals with a clear, data-driven overview to inform future research directions and therapeutic strategies targeting neurodegenerative diseases.

Data Presentation: Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from a key comparative study on the effects of Ligustilide (LIG), Senkyunolide H (SH), and Senkyunolide I (SI) in a mouse model of intracerebral hemorrhage (ICH).

Table 1: Effect on Neurological Deficit Scores and Brain Edema

Treatment GroupDosage (mg/kg)Neurological Score (24h post-ICH)Brain Water Content (%)
Sham-0.2 ± 0.478.5 ± 0.6
ICH + Vehicle-11.5 ± 1.782.3 ± 0.8
ICH + LIG406.8 ± 1.580.1 ± 0.7
ICH + SH407.1 ± 1.380.5 ± 0.6
ICH + SI4010.2 ± 1.981.9 ± 0.9

*p < 0.05 compared to ICH + Vehicle group. Data extracted from Han et al., 2018.[1]

Table 2: Effect on Neuronal Injury and Inflammatory Markers

Treatment GroupDosage (mg/kg)Surviving Neurons (count/field)TLR4 Expression (relative to control)p-NF-κB p65 Expression (relative to control)
Sham-25.1 ± 3.21.0 ± 0.21.0 ± 0.3
ICH + Vehicle-9.8 ± 2.13.8 ± 0.64.2 ± 0.7
ICH + LIG4018.2 ± 2.81.9 ± 0.42.1 ± 0.5
ICH + SH4017.5 ± 2.52.2 ± 0.52.3 ± 0.6
ICH + SI4011.3 ± 2.43.5 ± 0.83.9 ± 0.9

*p < 0.05 compared to ICH + Vehicle group. Data extracted from Han et al., 2018.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracerebral Hemorrhage (ICH) Mouse Model
  • Animal Model: Adult male CD-1 mice were utilized for this study.

  • ICH Induction: Mice were anesthetized, and a cranial burr hole was drilled. Autologous blood was drawn from the tail artery and injected into the striatum using a micro-syringe pump to induce hemorrhage.

  • Drug Administration: Ligustilide (LIG), Senkyunolide H (SH), or Senkyunolide I (SI) were administered intraperitoneally at a dosage of 40 mg/kg immediately after ICH induction. The vehicle group received an equivalent volume of the carrier solvent.

  • Outcome Measures: Neurological deficits were assessed at 24 hours post-ICH using a standardized scoring system. Brain edema was quantified by measuring brain water content. Neuronal injury was evaluated by counting surviving neurons in histological sections. Protein expression of inflammatory markers was determined by Western blot analysis of brain tissue homogenates.[1]

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
  • Cell Line: SH-SY5Y human neuroblastoma cells were used as an in vitro model of neuronal cells.

  • Induction of Injury: Cells were exposed to glutamate to induce excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative conditions.

  • Treatment: Cells were pre-treated with various concentrations of ligustilide or its degradation products prior to glutamate exposure.

  • Assessment of Neuroprotection: Cell viability was measured using the MTT assay. The percentage of viable cells in treated groups was compared to the glutamate-only control group to determine the neuroprotective effect.

Western Blot Analysis for Signaling Pathway Proteins
  • Sample Preparation: Brain tissue from the perihematomal region was homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., TLR4, p-NF-κB p65, total NF-κB p65, β-actin). Subsequently, membranes were incubated with horseradish peroxidase-conjugated secondary antibodies.

  • Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of ligustilide and its degradation products are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.

Ligustilide and Senkyunolide H: Inhibition of Neuroinflammation

Both ligustilide and senkyunolide H exert their neuroprotective effects in the context of intracerebral hemorrhage by inhibiting the Prx1/TLR4/NF-κB signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, thereby mitigating neuroinflammation and subsequent neuronal damage.[1]

G cluster_0 Ligustilide & Senkyunolide H cluster_1 Signaling Cascade cluster_2 Cellular Response LIG Ligustilide Prx1 Prx1 LIG->Prx1 Neuroprotection Neuroprotection LIG->Neuroprotection SH Senkyunolide H SH->Prx1 SH->Neuroprotection TLR4 TLR4 Prx1->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Inflammation->Neuroprotection

Caption: Inhibition of the Prx1/TLR4/NF-κB pathway by LIG and SH.

Senkyunolide A: Modulation of Apoptotic Pathways

Senkyunolide A has been shown to protect neural cells from corticosterone-induced apoptosis by modulating the Protein Phosphatase 2A (PP2A) and α-synuclein signaling pathway. This suggests a potential therapeutic role in conditions involving neuronal apoptosis.[2]

G cluster_0 Senkyunolide A cluster_1 Signaling Cascade cluster_2 Cellular Outcome SA Senkyunolide A PP2A PP2A SA->PP2A Neuroprotection Neuroprotection SA->Neuroprotection alpha_syn α-synuclein PP2A->alpha_syn Apoptosis Apoptosis alpha_syn->Apoptosis Apoptosis->Neuroprotection

Caption: Senkyunolide A's modulation of the PP2A/α-synuclein pathway.

Z-butylidenephthalide: Promotion of Neuronal Survival

Z-butylidenephthalide has demonstrated neuroprotective effects by enhancing the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is critical for neuronal survival, growth, and differentiation.

G cluster_0 Z-butylidenephthalide cluster_1 Signaling Cascade cluster_2 Cellular Outcome ZBP Z-butylidenephthalide BDNF BDNF ZBP->BDNF TrkB TrkB BDNF->TrkB Survival_Pathways Downstream Survival Pathways (e.g., PI3K/Akt) TrkB->Survival_Pathways Neuronal_Survival Neuronal Survival and Growth Survival_Pathways->Neuronal_Survival

Caption: Z-butylidenephthalide enhances the BDNF/TrkB signaling pathway.

Experimental Workflow: From Animal Model to Molecular Analysis

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of these compounds in an in vivo model.

G cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis cluster_2 Data Interpretation A Induce Neurological Injury (e.g., ICH in mice) B Administer Treatment (LIG or Degradation Product) A->B C Behavioral Assessment (e.g., Neurological Score) B->C D Sacrifice and Tissue Collection C->D E Histological Analysis (e.g., Neuronal Count) D->E F Biochemical Analysis (e.g., Western Blot for Inflammatory Markers) D->F G Compare Treatment Groups to Vehicle Control E->G F->G H Correlate Molecular Changes with Functional Outcomes G->H

Caption: A typical experimental workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

This comparative analysis underscores the significant neuroprotective potential of not only ligustilide but also some of its key degradation products, particularly senkyunolide H. The finding that SH retains, and in some aspects mirrors, the neuroprotective efficacy of the parent compound LIG is of considerable interest for drug development, given the inherent instability of ligustilide. The differential effects observed, with SI being largely inactive in the ICH model, highlight the structure-activity relationships that govern the neuroprotective properties of these phthalide compounds.

Future research should focus on:

  • Direct, quantitative comparisons of a wider range of ligustilide degradation products in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

  • Pharmacokinetic and bioavailability studies of the active degradation products to assess their therapeutic viability.

  • Elucidation of the complete signaling network modulated by each compound to identify potential synergistic effects or off-target activities.

  • Development of stable formulations or synthetic analogs of the most potent neuroprotective compounds to overcome the stability issues of ligustilide.

By continuing to explore the neuroprotective landscape of ligustilide and its derivatives, the scientific community can pave the way for novel and effective therapies for a range of debilitating neurological disorders.

References

A Comparative Analysis of Ligustilide (LIG) and its Stable Derivative, Ligusticum Cycloprolactam (LIGc), in Neuroinflammation and Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring compound ligustilide (LIG) and its stable derivative, ligusticum cycloprolactam (LIGc). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an evidence-based evaluation of their therapeutic potential.

Ligustilide, a primary bioactive component of traditional medicinal plants such as Angelica sinensis, has demonstrated significant neuroprotective and anti-inflammatory properties. However, its clinical translation has been hampered by inherent chemical instability and poor oral bioavailability. To address these limitations, a stable derivative, ligusticum cycloprolactam (LIGc), was synthesized. This guide evaluates the efficacy of LIGc in comparison to its parent compound, LIG.

Enhanced Stability and Bioavailability of LIGc

A key challenge with ligustilide is its structural instability, which compromises its therapeutic efficacy. LIGc was specifically designed to overcome this limitation. A comparative study on the pharmacokinetic profiles of LIG and LIGc revealed a dramatic improvement in the oral bioavailability of the derivative.

ParameterLigustilide (LIG)Ligusticum Cycloprolactam (LIGc)Reference
Absolute Oral Bioavailability (F) 2.6%83.97%[1]
Stability Unstable, multi-conjugated structureHighly stable colorless needle crystals[1]

Table 1: Comparative Bioavailability and Stability of LIG and LIGc.

Comparative Efficacy in Neuroinflammation and Ischemic Stroke

While direct head-to-head efficacy studies are limited, a comparative analysis of data from independent studies demonstrates the potent anti-inflammatory and neuroprotective effects of both compounds. The significantly enhanced bioavailability of LIGc suggests that it may achieve greater therapeutic efficacy at comparable dosages.

Anti-Inflammatory Efficacy

Both LIG and LIGc have been shown to suppress inflammatory responses in cellular and animal models. Their mechanisms of action converge on the inhibition of key inflammatory signaling pathways, most notably the NF-κB pathway.

Experimental ModelCompoundKey FindingsReference
LPS-stimulated RAW264.7 macrophagesLigustilide (LIG)Dose-dependently inhibited iNOS and COX-2 expression; Suppressed NF-κB activation.
LPS-induced neuroinflammation in miceLigusticum Cycloprolactam (LIGc)Ameliorated pathological behaviors and mitigated brain inflammation.[2]
LPS-stimulated BV2 microgliaLigusticum Cycloprolactam (LIGc)Downregulated the activation of the NF-κB signal pathway and suppressed the production of inflammatory cytokines.[3]

Table 2: Comparative Anti-Inflammatory Efficacy of LIG and LIGc.

Neuroprotective Efficacy in Ischemic Stroke Models

In preclinical models of ischemic stroke, both compounds have demonstrated the ability to reduce brain injury and improve neurological outcomes.

Experimental ModelCompoundKey FindingsReference
Transient middle cerebral artery occlusion (tMCAO) in ratsLigustilide (LIG)Reduced brain infarct size and improved neurological outcome.[4]
Thromboembolic stroke in miceLigustilide (LIG)Improved post-stroke behavioral recovery.[5]
Transient middle cerebral artery occlusion (tMCAO) in miceLigusticum Cycloprolactam (LIGc)Attenuated brain inflammatory responses and improved neurological dysfunction.[2]

Table 3: Comparative Neuroprotective Efficacy of LIG and LIGc.

Signaling Pathways

The anti-inflammatory and neuroprotective effects of LIG and LIGc are mediated through the modulation of several key signaling pathways. The diagrams below illustrate the established mechanisms of action.

LIG_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates LIG Ligustilide (LIG) LIG->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates

Figure 1: Inhibition of the NF-κB Signaling Pathway by Ligustilide (LIG).

LIGc_FPR1_NLRP3_Pathway LIGc Ligusticum Cycloprolactam (LIGc) FPR1 FPR1 LIGc->FPR1 downregulates NLRP3 NLRP3 Inflammasome FPR1->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β (Pro-inflammatory) Pro_IL1b->IL1b Inflammation Neuroinflammation IL1b->Inflammation

Figure 2: Downregulation of the FPR1/NLRP3 Signaling Axis by LIGc.

Experimental Protocols

In Vivo Model of Neuroinflammation (LPS-Induced)
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) from E. coli is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.

  • Treatment: LIGc (or LIG) is dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80) and administered orally or i.p. at specified doses and time points relative to the LPS injection.

  • Behavioral Assessment: Motor activity and cognitive function are assessed using tests such as the open field test and Y-maze.

  • Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and brain tissues are collected for analysis of inflammatory markers (e.g., cytokines, microglia activation) via ELISA, Western blot, and immunohistochemistry.

In Vivo Model of Ischemic Stroke (tMCAO)
  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAO) is induced by the intraluminal filament method. Anesthesia is maintained throughout the surgical procedure.

  • Treatment: LIG or LIGc is administered at specified doses and routes (e.g., intravenous, intraperitoneal) at the time of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Histological and Molecular Analysis: Brain sections are used for histological analysis (e.g., H&E staining) and molecular studies (e.g., Western blot, PCR) to assess neuronal damage and inflammatory responses.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of LIG or LIGc for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a specified duration (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).

Conclusion

References

Ligustilide: A Comparative Guide to its Anti-Tumorigenic Properties in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumorigenic properties of ligustilide, a bioactive compound primarily found in Angelica sinensis, across various cancer cell lines. The information presented is supported by experimental data from multiple studies, offering a comprehensive overview of its potential as an anti-cancer agent.

Data Presentation: Ligustilide's Efficacy Across Cancer Cell Lines

The anti-tumorigenic activity of ligustilide has been evaluated in a range of cancer cell types, demonstrating its broad-spectrum potential. The following tables summarize the key quantitative data from these studies, focusing on cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)Assay Used
HuccT1 Cholangiocarcinoma13.4 (5.08 µg/mL)48CCK-8
RBE Cholangiocarcinoma15.2 (5.77 µg/mL)48CCK-8
T24 Bladder Cancer209.8 (39.91 µg/mL)24MTT
215.2 (40.94 µg/mL)48MTT
EJ-1 Bladder Cancer240.4 (45.73 µg/mL)24MTT
230.3 (43.81 µg/mL)48MTT
MCF-7 Breast Cancer> 262.8 (> 50 µg/mL)48MTT
> 262.8 (> 50 µg/mL)72MTT
TW2.6 Oral Cancer (Hypoxic)~20024MTT
U251 Glioma21.0 - 52.6 (4-10 µg/mL)Not SpecifiedCCK-8

Table 1: Cytotoxicity of Ligustilide (IC50 Values) in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeLigustilide Conc. (µM)Apoptosis Rate (%)Method
MCF-7 Breast Cancer262.8 (50 µg/mL)98.3Annexin V/PI
525.6 (100 µg/mL)97.4Annexin V/PI
OVCAR-3 Ovarian CancerNot SpecifiedDose-dependentFlow Cytometry
T24 & EJ-1 Bladder CancerNot SpecifiedIncreased Sub-G1Flow Cytometry
A549/DDP & H460/DDP Cisplatin-Resistant Lung Cancer120 (in combination with cisplatin)Significantly IncreasedAnnexin V/PI

Table 2: Pro-Apoptotic Effects of Ligustilide. Ligustilide induces programmed cell death in various cancer cell lines.

Cell LineCancer TypeLigustilide Conc. (µM)Effect on Cell Cycle
T24 & EJ-1 Bladder CancerNot SpecifiedSub-G1 phase arrest
CAFs Prostate Cancer-Associated FibroblastsNot SpecifiedG2-M phase arrest
A549/DDP & H460/DDP Cisplatin-Resistant Lung Cancer120 (in combination with cisplatin)S phase arrest

Table 3: Effects of Ligustilide on the Cell Cycle. Ligustilide can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below, enabling researchers to replicate and build upon these findings.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is directly proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of ligustilide and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the desired concentration of ligustilide or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the invasive potential of cancer cells by measuring their ability to migrate through a Matrigel-coated membrane, which simulates the extracellular matrix.

Protocol:

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Seed cancer cells (e.g., 1x10⁵ cells) in serum-free medium in the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add ligustilide or vehicle control to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top surface of the membrane with a cotton swab.

  • Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways modulated by ligustilide.

experimental_workflow cluster_viability Cell Viability cluster_migration Cell Migration cluster_invasion Cell Invasion seed_cells Seed Cells treat_ligustilide Treat with Ligustilide seed_cells->treat_ligustilide mtt_assay MTT Assay treat_ligustilide->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance confluent_monolayer Grow Confluent Monolayer create_scratch Create Scratch confluent_monolayer->create_scratch treat_ligustilide2 Treat with Ligustilide create_scratch->treat_ligustilide2 image_wound Image Wound Closure treat_ligustilide2->image_wound coat_transwell Coat Transwell with Matrigel seed_cells2 Seed Cells in Upper Chamber coat_transwell->seed_cells2 add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells2->add_chemoattractant treat_ligustilide3 Treat with Ligustilide add_chemoattractant->treat_ligustilide3 incubate Incubate treat_ligustilide3->incubate stain_count Stain and Count Invading Cells incubate->stain_count pten_akt_pathway Ligustilide Ligustilide PTEN PTEN Ligustilide->PTEN Activates pAKT p-AKT PTEN->pAKT Inhibits AKT AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits Glycolysis Aerobic Glycolysis pAKT->Glycolysis Promotes pi3k_akt_pathway Ligustilide Ligustilide PI3K PI3K Ligustilide->PI3K Inhibits pAKT p-AKT PI3K->pAKT Activates AKT AKT AKT->pAKT Phosphorylation Migration Cell Migration pAKT->Migration Promotes Invasion Cell Invasion pAKT->Invasion Promotes tlr4_pathway Ligustilide Ligustilide TLR4 TLR4 Ligustilide->TLR4 Modulates ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Apoptosis Apoptosis TLR4->Apoptosis Induces VEGFA VEGFA Secretion ERK->VEGFA Regulates JNK->VEGFA Regulates p38->VEGFA Regulates Angiogenesis Angiogenesis VEGFA->Angiogenesis Promotes

Comparative analysis of ligustilide's effects in different animal models of depression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that Z-ligustilide, a primary bioactive component of Angelica sinensis, holds significant promise as a therapeutic agent for depression. This guide provides a comparative analysis of its efficacy and underlying mechanisms in two distinct and widely utilized animal models of depression: the Chronic Unpredictable Mild Stress (CUMS) model, which emulates a key etiological factor in human depression, and the Lipopolysaccharide (LPS)-induced inflammation model, which reflects the role of neuroinflammation in the pathophysiology of depressive disorders. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Comparative Efficacy of Z-Ligustilide in Behavioral Tests

The antidepressant-like effects of Z-ligustilide have been predominantly evaluated in the CUMS model, demonstrating a significant reversal of depressive-like behaviors. While direct in-vivo behavioral studies of ligustilide in the LPS-induced depression model are not yet widely published, its potent anti-inflammatory properties strongly suggest a therapeutic potential in this context.

Animal ModelBehavioral TestLigustilide Dosage (i.p.)Key FindingsReference
Chronic Unpredictable Mild Stress (CUMS) in Rats Forced Swim Test (FST)20 mg/kg & 40 mg/kgSignificantly reduced immobility time, comparable to the effects of the SSRI, Sertraline.[1][1]
Sucrose Preference Test (SPT)20 mg/kg & 40 mg/kgNotably increased sucrose preference, indicating a reversal of anhedonia.[1][1]
Open Field Test (OFT)20 mg/kg & 40 mg/kgSignificantly increased the number of crossings and rearing time, suggesting a restoration of exploratory behavior without inducing hyperactivity.[1]
Lipopolysaccharide (LPS)-Induced Inflammation Model Not yet reported in vivoN/AIn-vitro studies show potent anti-inflammatory effects by inhibiting microglial activation, suggesting a high potential to mitigate inflammation-induced depressive-like behaviors.[2][2]

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS protocol involves subjecting rodents to a series of mild, unpredictable stressors over an extended period to induce a state of behavioral despair and anhedonia, mimicking aspects of human depression.

  • Animal Subjects: Male Sprague-Dawley rats are typically used.[1]

  • Stress Induction: For 35 consecutive days, rats are individually housed and exposed to one of the following stressors each day in a random order: food deprivation, water deprivation, cage tilt, soiled cage, overnight illumination, or restraint stress.[1]

  • Drug Administration: Following the stress induction period, Z-ligustilide (10, 20, or 40 mg/kg) or a vehicle is administered intraperitoneally (i.p.) daily for the subsequent 13 days.[1]

  • Behavioral Testing: Behavioral tests are conducted from day 43 to day 48 of the experiment.[1]

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to investigate the role of inflammation in depression. A single injection of LPS, a component of gram-negative bacteria cell walls, induces a systemic inflammatory response that leads to depressive-like behaviors.

  • Animal Subjects: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.83 mg/kg) is administered.[3]

  • Behavioral Testing: Behavioral assessments are typically performed 24 hours after the LPS injection, a time point when sickness behaviors have subsided, but depressive-like behaviors are evident.[3]

Behavioral Test Methodologies
  • Forced Swim Test (FST): Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded during the final 4 minutes of a 6-minute session.[1]

  • Sucrose Preference Test (SPT): This test assesses anhedonia, the inability to experience pleasure. Rats are presented with two bottles, one containing water and the other a 1% sucrose solution. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake over a specified period.[1]

  • Open Field Test (OFT): This test evaluates locomotor activity and exploratory behavior. Rats are placed in a novel, open arena, and their movements, including the number of line crossings and rearing frequency, are recorded over a set time. This helps to rule out the possibility that observed effects in the FST are due to general changes in motor activity.

Mechanistic Insights: Signaling Pathways

Z-ligustilide appears to exert its antidepressant-like effects through multiple, potentially interconnected, signaling pathways.

Modulation of Neurosteroid Biosynthesis in the CUMS Model

In the CUMS model, Z-ligustilide has been shown to increase the levels of progesterone and allopregnanolone in the prefrontal cortex and hippocampus.[1] Allopregnanolone is a positive allosteric modulator of GABA-A receptors, and its enhancement may contribute to the anxiolytic and antidepressant effects of ligustilide.

G Ligustilide Z-Ligustilide Progesterone Progesterone Ligustilide->Progesterone Upregulates Biosynthesis Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone Metabolized to GABA_A GABA-A Receptor Allopregnanolone->GABA_A Positive Allosteric Modulation Antidepressant_Effects Antidepressant-like Effects GABA_A->Antidepressant_Effects Leads to

Caption: Z-Ligustilide's influence on neurosteroid synthesis.
Attenuation of Neuroinflammation via NF-κB Inhibition

Z-ligustilide has demonstrated potent anti-inflammatory effects by directly inhibiting the activation of microglia, the resident immune cells of the brain.[2] In response to inflammatory stimuli like LPS, microglia become activated and release pro-inflammatory cytokines, which are implicated in the development of depression. Ligustilide has been shown to suppress this activation by inhibiting the NF-κB signaling pathway.[2]

G LPS LPS Microglia Microglia LPS->Microglia Activates NF_kB NF-κB Pathway Microglia->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Upregulates Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Depressive_Behavior Depressive-like Behavior Neuroinflammation->Depressive_Behavior Ligustilide Z-Ligustilide Ligustilide->NF_kB Inhibits

Caption: Ligustilide's anti-inflammatory action via NF-κB.
Modulation of Microglial Polarization via the PINK1-PKA-NCLX Pathway in Adolescent CUMS Rats

Recent research in adolescent rats subjected to CUMS has identified a novel mechanism involving the PINK1-PKA-NCLX pathway.[4] Z-ligustilide was found to bind to and stabilize PINK1, a protein kinase that plays a crucial role in mitochondrial quality control.[4] This action promotes the polarization of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state, thereby reducing neuroinflammation and alleviating depressive-like behaviors.[4][5]

G Ligustilide Z-Ligustilide PINK1 PINK1 Ligustilide->PINK1 Binds to & Stabilizes Microglia_M1 M1 Microglia (Pro-inflammatory) Ligustilide->Microglia_M1 Inhibits Polarization to PKA PKA PINK1->PKA NCLX NCLX PKA->NCLX Microglia_M2 M2 Microglia (Anti-inflammatory) NCLX->Microglia_M2 Promotes Polarization to Microglia_M1->Microglia_M2 Shifts Polarization Antidepressant_Effects Antidepressant-like Effects Microglia_M2->Antidepressant_Effects

Caption: Ligustilide's role in microglial polarization.

Experimental Workflow: From Model Induction to Data Analysis

The following diagram illustrates the general workflow for investigating the antidepressant-like effects of Z-ligustilide in animal models of depression.

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Behavioral Assessment cluster_3 Mechanistic Analysis CUMS CUMS Model (Chronic Stress) Treatment Z-Ligustilide Administration (e.g., i.p.) CUMS->Treatment LPS LPS Model (Acute Inflammation) LPS->Treatment FST Forced Swim Test (Behavioral Despair) Treatment->FST SPT Sucrose Preference Test (Anhedonia) Treatment->SPT OFT Open Field Test (Locomotor Activity) Treatment->OFT Biochemical Biochemical Assays (e.g., ELISA for cytokines, neurosteroid levels) FST->Biochemical SPT->Biochemical OFT->Biochemical Molecular Molecular Biology (e.g., Western Blot for signaling proteins) Biochemical->Molecular

Caption: General experimental workflow.

Conclusion and Future Directions

Z-ligustilide demonstrates robust antidepressant-like effects in the CUMS model of depression, a model with high face validity for stress-induced depression in humans. The mechanisms underlying these effects are multifaceted, involving the modulation of neurosteroids and, in adolescent animals, a novel pathway involving mitochondrial function and microglial polarization. Furthermore, the potent anti-inflammatory properties of ligustilide, particularly its ability to inhibit the NF-κB pathway in microglia, strongly support its therapeutic potential for inflammation-induced depression.

Future research should focus on conducting in-vivo behavioral studies of Z-ligustilide in the LPS-induced depression model to confirm the translation of its anti-inflammatory effects into antidepressant-like activity. Further elucidation of the interplay between the different signaling pathways modulated by ligustilide will also be crucial for a comprehensive understanding of its therapeutic action and for the identification of potential biomarkers for treatment response. These endeavors will be instrumental in advancing Z-ligustilide as a novel and effective treatment for depression.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Riligustilide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Riligustilide.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a cautious approach is necessary. Based on the safety data for similar phthalide compounds, potential hazards may include oral toxicity. Therefore, appropriate PPE is crucial to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Operation Engineering Controls Hand Protection Eye Protection Respiratory Protection Body Protection
Weighing and preparing solutions (powder form) Chemical fume hood or ventilated balance enclosureNitrile gloves (double-gloving recommended)Safety glasses with side shields or safety gogglesN95 or higher-rated respiratorLab coat
Handling solutions (liquid form) Chemical fume hoodNitrile glovesSafety glasses with side shields or safety gogglesNot generally required if handled in a fume hoodLab coat
Cell culture and in-vitro assays Biosafety cabinet (Class II)Nitrile glovesSafety glassesNot generally requiredLab coat
Animal handling (in-vivo studies) Ventilated cage changing stationNitrile glovesSafety glasses and face shieldN95 or higher-rated respiratorDisposable gown over lab coat

Procedural Guidance for PPE Usage

2.1. Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat or disposable gown.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuff of the lab coat. If double-gloving, put on the second pair over the first.

2.2. Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.

  • Gown/Lab Coat: Untie and remove the gown or lab coat by folding it inward on itself to contain any contamination.

  • Eye Protection: Remove safety glasses or goggles.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All disposable PPE and materials that have come into contact with this compound should be considered chemical waste.

  • Solid Waste: Contaminated gloves, disposable gowns, bench paper, and consumables should be placed in a designated, sealed chemical waste bag.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention. An eye-wash station should be readily accessible.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. A safety shower should be accessible.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Handling this compound assess_form What is the physical form? start->assess_form powder_ppe Use Fume Hood or Ventilated Enclosure + Respirator assess_form->powder_ppe Powder liquid_ppe Use Fume Hood assess_form->liquid_ppe Liquid base_ppe Standard PPE: Lab Coat Nitrile Gloves Safety Glasses powder_ppe->base_ppe liquid_ppe->base_ppe disposal Dispose of all contaminated materials as chemical waste base_ppe->disposal

Caption: Workflow for selecting appropriate PPE for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riligustilide
Reactant of Route 2
Riligustilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.